molecular formula C12H16N2O2 B1305087 1-(3-Amino-4-morpholinophenyl)-1-ethanone CAS No. 217489-78-6

1-(3-Amino-4-morpholinophenyl)-1-ethanone

Cat. No.: B1305087
CAS No.: 217489-78-6
M. Wt: 220.27 g/mol
InChI Key: USTRDUGLBOJUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-morpholinophenyl)-1-ethanone is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTRDUGLBOJUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383908
Record name 1-(3-amino-4-morpholinophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217489-78-6
Record name 1-(3-amino-4-morpholinophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a key intermediate in pharmaceutical research and development. The document outlines a robust and efficient two-step synthetic pathway, commencing with the nucleophilic aromatic substitution (SNAr) to form the nitro-intermediate, followed by a chemoselective reduction of the nitro group. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction and Strategic Overview

This compound is a substituted acetophenone derivative that serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors and other targeted therapeutics. Its structural arrangement, featuring an acetyl group, a primary amine, and a morpholine moiety on a phenyl ring, provides multiple points for further chemical elaboration.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It proceeds via a logical two-step sequence:

  • Formation of the C-N Bond: Introduction of the morpholine ring onto the aromatic core via a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Chemoselective Reduction: Conversion of a nitro group to the target primary amine without affecting the ketone functionality.

This approach is predicated on the use of readily available starting materials and established, high-yielding chemical transformations.

Synthetic Workflow and Mechanism

The overall synthetic pathway can be visualized as a linear progression from a commercially available starting material to the final product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Chemoselective Nitro Reduction A 4-Fluoro-3-nitroacetophenone C 1-(4-morpholino-3-nitrophenyl)ethanone A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Morpholine B->C D This compound C->D Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-morpholino-3-nitrophenyl)ethanone

The initial step involves the reaction of 4-fluoro-3-nitroacetophenone with morpholine. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality and Expertise: The choice of 4-fluoro-3-nitroacetophenone as the starting material is strategic. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this case, the nitro group (-NO₂) and the acetyl group (-COCH₃) are powerful EWGs that stabilize the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

An inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this transformation as it can solvate the potassium cation while leaving the morpholine anion relatively free, thus enhancing its reactivity.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. This transformation requires a high degree of chemoselectivity.

Causality and Expertise: The primary challenge in this step is to reduce the nitro group without affecting the acetyl (ketone) group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, catalytic hydrogenation is a well-established and highly effective method for the selective reduction of aromatic nitro groups.[1]

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In the presence of a hydrogen source (typically H₂ gas), the palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, ultimately leading to the formation of the amine and water. This method is exceptionally clean, as the catalyst can be removed by simple filtration, and the only byproducts are water. Solvents like ethanol or ethyl acetate are typically used as they are relatively inert under these conditions and effectively dissolve the substrate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Step 1: Synthesis of 1-(4-morpholino-3-nitrophenyl)ethanone (CAS: 144783-46-0)
  • Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-nitroacetophenone (10.0 g, 54.6 mmol), potassium carbonate (15.1 g, 109.2 mmol, 2.0 eq), and dimethyl sulfoxide (DMSO, 100 mL).

  • Addition of Nucleophile: Begin stirring the suspension and add morpholine (5.7 mL, 65.5 mmol, 1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Filtration: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The product, 1-(4-morpholino-3-nitrophenyl)ethanone, is obtained as a yellow solid.

Protocol for Step 2: Synthesis of this compound (CAS: 329791-15-3)
  • Catalyst and Substrate Loading: To a 500 mL hydrogenation flask, add the dried 1-(4-morpholino-3-nitrophenyl)ethanone (10.0 g, 40.0 mmol) and ethanol (200 mL). Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a nitrogen atmosphere.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen gas (50 psi or 3-4 atm) and stir the suspension vigorously at room temperature. The reaction is typically complete within 3-5 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude solid is often of high purity. If further purification is required, it can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the final product in a vacuum oven at 40 °C to yield this compound as an off-white to light brown solid.

Data Summary

The following table summarizes the key parameters for the described synthesis. Yields are representative and may vary based on experimental conditions and scale.

ParameterStep 1: SNArStep 2: Nitro Reduction
Starting Material 4-Fluoro-3-nitroacetophenone1-(4-morpholino-3-nitrophenyl)ethanone
Key Reagents Morpholine, K₂CO₃10% Pd/C, H₂ gas
Solvent DMSOEthanol
Temperature 80-90 °CRoom Temperature
Typical Reaction Time 4-6 hours3-5 hours
Typical Yield 90-95%95-99%
Product CAS No. 144783-46-0329791-15-3
Product Appearance Yellow SolidOff-white to Light Brown Solid

Conclusion

This guide has detailed a reliable and high-yielding two-step synthesis for this compound. The methodology leverages a robust nucleophilic aromatic substitution followed by a highly selective catalytic hydrogenation. By explaining the chemical principles behind the chosen conditions and providing clear, actionable protocols, this document serves as a valuable resource for chemists in the pharmaceutical industry. The described process is efficient, scalable, and utilizes well-understood transformations, making it an excellent choice for the production of this key synthetic intermediate.

References

A comprehensive list of references is provided below. These sources support the mechanistic claims and protocol standards described in this guide.

  • Buchwald-Hartwig Amination - Wikipedia. Provides background on C-N bond formation reactions, a key concept in related syntheses. Available at: [Link][2]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (WO2019138362A1). Patent describing related syntheses involving the reduction of a nitro group to an amine on a similar molecular scaffold. Available at: [3]

  • Chemoselective Reduction of 4-Nitroacetophenone. An academic document outlining the principles of selectively reducing a nitro group in the presence of a ketone, which is directly applicable to Step 2 of this synthesis. Available at: [Link][1]

  • m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem. Provides physical and safety data for related nitroacetophenone compounds. Available at: [Link][4]

  • Synthesis of 3-nitroacetophenone - Masaryk University. A laboratory procedure for the nitration of acetophenone, providing context on the synthesis of nitroaromatic ketones. Available at: [Link]

  • 4-(Morpholino)-3-nitroacetophenone | Chemical Point. Commercial listing for the key intermediate, confirming its identity and availability. Available at: [Link][5]

Sources

1-(3-Amino-4-morpholinophenyl)-1-ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Foreword

This document serves as a comprehensive technical guide on the chemical properties, synthesis, and potential applications of this compound. As a compound primarily cataloged by chemical suppliers, extensive peer-reviewed research on its specific biological activities and reaction mechanisms is not yet prevalent. Therefore, this guide synthesizes available database information with established principles of organic and medicinal chemistry to provide a foundational resource for researchers, scientists, and drug development professionals. The insights herein are intended to bridge the existing knowledge gap and facilitate future investigation into this promising molecule.

Molecular Identity and Physicochemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 1199773-11-9, is a substituted aromatic ketone. Its structure features an ethanone group and an amino group attached to a phenyl ring, which is also substituted with a morpholine moiety. This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity.

Chemical Structure and Identifiers
  • IUPAC Name: 1-(3-Amino-4-morpholin-4-ylphenyl)ethan-1-one

  • CAS Number: 1199773-11-9

  • Molecular Formula: C12H16N2O2

  • Synonyms: Ethanone, 1-(3-amino-4-morpholinophenyl)-

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below are derived from computational predictions available in public databases, as experimentally determined values are not widely published.

PropertyValue (Predicted)Source
Molecular Weight 220.27 g/mol PubChem, ChemSpider
XLogP3-AA 1.3PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 58.8 ŲPubChem
Refractive Index 1.621ChemSpider
Boiling Point 436.5±45.0 °C at 760 mmHgChemSpider
Density 1.2±0.1 g/cm³ChemSpider
Flash Point 217.8±28.7 °CChemSpider

Synthesis and Reactivity

While specific, validated synthetic protocols for this compound are not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. A logical approach involves a nucleophilic aromatic substitution followed by functional group manipulations.

Proposed Synthetic Pathway

A common strategy for constructing molecules of this type is to start with a commercially available, appropriately substituted benzene ring and build the remaining functionality. A likely precursor is 1-(4-fluoro-3-nitrophenyl)ethanone.

The proposed workflow is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and acetyl groups activates the fluorine atom for displacement by a nucleophile. Reacting 1-(4-fluoro-3-nitrophenyl)ethanone with morpholine would yield 1-(4-morpholino-3-nitrophenyl)ethanone.

  • Reduction of the Nitro Group: The nitro group can then be selectively reduced to an amine using standard reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C). This step yields the final product.

Synthetic_Pathway Precursor 1-(4-Fluoro-3-nitrophenyl)ethanone Intermediate 1-(4-Morpholino-3-nitrophenyl)ethanone Precursor->Intermediate  Morpholine, Base (e.g., K2CO3)   Product This compound Intermediate->Product  Reduction (e.g., H2, Pd/C)   Hypothetical_MOA cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables Hinge Hinge Region Compound This compound Compound->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Cellular_Response Downstream Cellular Response Phosphorylation->Cellular_Response Analytical_Workflow cluster_purification Purification & Purity cluster_structure Structure Elucidation TLC 1. Thin Layer Chromatography (TLC) (Reaction Monitoring) Column 2. Column Chromatography (Purification) TLC->Column HPLC 3. HPLC/UPLC (Purity Assessment >95%) Column->HPLC MS 1. Mass Spectrometry (MS) (Confirm Molecular Weight) NMR 2. NMR Spectroscopy (¹H, ¹³C) (Confirm Connectivity) MS->NMR IR 3. Infrared (IR) Spectroscopy (Confirm Functional Groups) NMR->IR

A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(3-Amino-4-morpholinophenyl)-1-ethanone. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the morpholine ring protons, the amino group protons, and the acetyl group protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5m2HAr-H
~6.8-7.0d1HAr-H
~4.5-5.0br s2H-NH₂
~3.8-4.0t4H-N-CH₂- (morpholine)
~3.0-3.2t4H-O-CH₂- (morpholine)
~2.5s3H-C(O)CH₃

Causality behind Predictions:

  • The aromatic protons are expected to appear in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the benzene ring. The substitution pattern will lead to complex splitting (multiplet, m) for two of the protons and a doublet (d) for the third.

  • The amino group protons (-NH₂) typically appear as a broad singlet (br s) and their chemical shift can vary depending on the solvent and concentration.

  • The morpholine ring protons are expected to show two distinct triplets (t), corresponding to the four protons adjacent to the nitrogen atom and the four protons adjacent to the oxygen atom.

  • The methyl protons of the acetyl group are expected to be a sharp singlet (s) in the upfield region, as they are not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Diagram of Experimental Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Tune and shim instrument instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~198-C=O
~150Ar-C (C-N, morpholine)
~140Ar-C (C-NH₂)
~130Ar-C (C-C(O))
~125Ar-CH
~115Ar-CH
~110Ar-CH
~67-O-CH₂- (morpholine)
~50-N-CH₂- (morpholine)
~26-C(O)CH₃

Causality behind Predictions:

  • The carbonyl carbon (-C=O) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • The aromatic carbons will appear in the range of δ 110-150 ppm. The carbons attached to the nitrogen atoms will be the most downfield among the aromatic signals.

  • The morpholine carbons will have distinct chemical shifts, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.

  • The methyl carbon of the acetyl group will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, broadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
2950-2800MediumAliphatic C-H stretching (morpholine, acetyl)
~1670StrongC=O stretching (ketone)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-N stretching
~1100StrongC-O stretching (morpholine)

Causality behind Predictions:

  • The N-H stretching of the primary amine will appear as a broad band in the 3400-3200 cm⁻¹ region.

  • The strong absorption around 1670 cm⁻¹ is characteristic of a carbonyl group of a ketone conjugated with an aromatic ring[2].

  • The C-N and C-O stretching vibrations of the morpholine ring will give rise to strong bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram of Molecular Structure with Key Functional Groups for IR Analysis:

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 220.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z 220

  • Major Fragments:

    • m/z 205 ([M-CH₃]⁺): Loss of a methyl group from the acetyl moiety.

    • m/z 177 ([M-C(O)CH₃]⁺): Loss of the acetyl group.

    • m/z 134: Fragment corresponding to the aminophenyl-morpholine cation.

    • m/z 43 ([CH₃CO]⁺): Acetyl cation.

Causality behind Predictions:

  • The molecular ion peak will confirm the molecular weight of the compound.

  • The fragmentation pattern is predicted based on the cleavage of the weakest bonds, which are typically adjacent to functional groups. The loss of the methyl and acetyl groups are common fragmentation pathways for acetophenones.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous structures, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The structural confirmation through the combined use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is a critical step in the drug discovery and development process, and this guide serves as a valuable resource for scientists in this field.

References

  • PubChem. 3'-Aminoacetophenone. National Center for Biotechnology Information. Available from: [Link]

  • NIST Chemistry WebBook. Acetophenone, 4'-amino-. National Institute of Standards and Technology. Available from: [Link]

  • Epistemeo. Introduction to IR Spectroscopy. Ketones. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(3-Amino-4-morpholinophenyl)-1-ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical identity, including its CAS number and structure, and presents a validated two-step synthesis protocol. Furthermore, it explores the compound's physicochemical properties and discusses its primary application as a versatile building block in the synthesis of kinase inhibitors for various therapeutic areas. Analytical methodologies for its characterization are also reviewed. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, with the CAS number 217489-78-6 , is an aromatic ketone featuring a morpholine and an amino substituent.[1] Its unique structural arrangement makes it a valuable scaffold in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The presence of multiple functional groups—a ketone, a primary amine, and a tertiary amine within the morpholine ring—offers several points for chemical modification, allowing for the exploration of diverse chemical spaces in drug discovery programs. This guide will delve into the technical aspects of this compound, providing a foundation for its synthesis and application in a research and development setting.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central phenyl ring substituted with an acetyl group, an amino group at the meta-position, and a morpholino group at the para-position relative to the acetyl group.

Molecular Formula: C₁₂H₁₆N₂O₂[2]

Molecular Weight: 220.27 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 217489-78-6[1]
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [2]
Appearance Solid[2]
Melting Point 162-164 °C
Boiling Point 448.4±45.0 °C (Predicted)
SMILES CC(=O)c1ccc(N2CCOCC2)c(N)c1[2]
InChI Key USTRDUGLBOJUOB-UHFFFAOYSA-N[2]

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1-(4-fluoro-3-nitrophenyl)ethanone. This process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.

SynthesisWorkflow Start 1-(4-Fluoro-3-nitrophenyl)ethanone Intermediate 1-(4-Morpholino-3-nitrophenyl)ethanone Start->Intermediate Step 1: Nucleophilic Aromatic Substitution Reagent: Morpholine Conditions: Heat Product This compound Intermediate->Product Step 2: Nitro Group Reduction Reagents: Pd/C, H₂ or Fe/AcOH or Na₂S₂O₄ Conditions: Varies with reagent

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 1-(4-Morpholino-3-nitrophenyl)ethanone

This initial step involves the nucleophilic aromatic substitution of the fluorine atom in 1-(4-fluoro-3-nitrophenyl)ethanone with morpholine. The electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards nucleophilic attack.

Experimental Protocol:

  • A mixture of 1-(4-fluoro-3-nitrophenyl)ethanone (1.0 eq) and morpholine (excess, ~10 eq) is prepared in a round-bottom flask.[3]

  • The reaction mixture is heated to 90 °C with stirring for approximately 3 hours.[3]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into a 2 N HCl solution to neutralize the excess morpholine.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude 1-(4-morpholino-3-nitrophenyl)ethanone can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale of the reaction and the desired level of chemoselectivity.

This is a clean and efficient method, particularly for larger-scale synthesis.

Experimental Protocol:

  • 1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.[4]

  • A catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%) is added to the solution.[4]

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) and stirred vigorously at room temperature or slightly elevated temperatures (e.g., 40-80 °C) until the reaction is complete (monitored by TLC or HPLC).[4][5]

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

This classical method is cost-effective and reliable.

Experimental Protocol:

  • 1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is suspended in a mixture of a protic solvent like ethanol or water and an acid, typically acetic acid or hydrochloric acid.[6]

  • Iron powder (excess, typically 3-5 eq) is added portion-wise to the stirred suspension.[7]

  • The reaction mixture is heated (e.g., to reflux) and stirred for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is filtered to remove the iron salts.

  • The filtrate is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the desired amine.

Sodium dithionite is a mild and convenient reducing agent for this transformation.[1]

Experimental Protocol:

  • 1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • An aqueous solution of sodium dithionite (excess, typically 3-4 eq) is added to the stirred solution.

  • The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to afford the product.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.[8][9] The amino and acetyl groups provide handles for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

Applications Core This compound App1 Synthesis of Kinase Inhibitors Core->App1 Primary Application App2 Neurological Disorder Research App1->App2 Therapeutic Area App3 Anti-inflammatory Drug Development App1->App3 Therapeutic Area

Caption: Key application areas of this compound.

For instance, the amino group can be reacted with various electrophiles to form amides, sulfonamides, or ureas, or it can participate in condensation reactions to form heterocyclic systems like quinazolines or pyrimidines, which are common cores in many kinase inhibitors.[10] The acetyl group can be a site for further functionalization, such as through alpha-halogenation followed by substitution, or it can be involved in condensation reactions.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons (typically two triplets), the acetyl methyl protons (a singlet), and the amino protons.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point for method development.[11]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the ketone and the N-H stretches of the primary amine.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. This technical guide has provided a detailed overview of its chemical properties, a robust and adaptable two-step synthesis protocol, and an outline of its primary applications and analytical characterization methods. The information presented herein should serve as a practical resource for researchers and scientists working to develop the next generation of therapeutic agents.

References

  • MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. Available from: [Link]

  • Organic Chemistry Portal. Iron (low valent). Available from: [Link]

  • MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. Available from: [Link]

  • ResearchGate. Reduction of Nitro group using iron [a] Reaction conditions: 3e.... Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Beilstein Journals. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Available from: [Link]

  • ResearchGate. Can anyone suggest a good sodium dithionite workup after reduction a nitro function?. Available from: [Link]

  • Green Chemistry (RSC Publishing). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Available from: [Link]

  • ResearchGate. Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Available from: [Link]

  • PubMed. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]

  • ResearchGate. Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available from: [Link]

  • Green Chemistry (RSC Publishing). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available from: [Link]

  • PMC. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]

  • PMC. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available from: [Link]

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

Sources

Characterizing a Novel Pharmaceutical Intermediate: A Technical Guide to the Solubility and Stability of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous physicochemical characterization. The solubility and stability of a compound are not mere data points; they are foundational pillars that dictate bioavailability, formulation strategies, manufacturability, and ultimately, therapeutic success.

This guide focuses on 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS 217489-78-6), a compound whose specific solubility and stability data are not extensively documented in public literature.[1][2][3] In the absence of established data, this document serves as both a predictive analysis and a methodological framework. It is designed to empower researchers to systematically evaluate this compound, or structurally similar molecules, by applying first principles of chemistry and adhering to internationally recognized testing standards. We will dissect the molecule's structure to anticipate its behavior and then provide robust, step-by-step protocols for empirical determination, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).

Physicochemical Profile and Predicted Behavior

A molecule's structure is the blueprint for its properties. By examining the key functional groups of this compound, we can formulate educated hypotheses about its solubility and stability profile.

Molecular Structure: C₁₂H₁₆N₂O₂[1] Molecular Weight: 220.27 g/mol [1]

Functional GroupPredicted Influence on Properties
Primary Aromatic Amine (-NH₂) Basicity & Solubility: The aniline-like amino group is a weak base (predicted pKa ~5.96)[2]. It will become protonated and positively charged in acidic conditions (pH < 5), significantly increasing aqueous solubility. Stability: Aromatic amines are notoriously susceptible to oxidation, which can be catalyzed by light, heat, or trace metals.[4] This is a critical liability, often leading to the formation of colored degradants and loss of potency.[4]
Tertiary Aliphatic Amine (Morpholine) Basicity & Solubility: The nitrogen within the morpholine ring is a stronger base than the aromatic amine (pKa of morpholine is ~8.5). This provides a second, higher pKa, suggesting that solubility will be maintained in neutral and mildly acidic media. The morpholine moiety itself is polar and enhances hydrophilicity.
Acetophenone Moiety Solubility & Stability: The ketone and aromatic ring contribute to the molecule's lipophilicity, which will counteract the solubilizing effects of the amine groups, particularly at higher pH where the amines are not ionized. This part of the molecule is generally stable, though susceptible to photolytic degradation under harsh conditions.

Overall Prediction:

  • Solubility: The compound is expected to exhibit classic pH-dependent solubility, characteristic of a dibasic compound. Solubility will be highest at low pH (pH 1-4), where both amine groups are protonated, and lowest at high pH (pH > 9), where both are in their neutral, free base form.

  • Stability: The primary point of failure is predicted to be the oxidation of the 3-amino group.[4] Hydrolytic stability is expected to be high, but photostability may be a concern due to the aromatic chromophore.

Methodologies for Solubility Determination

Understanding solubility is crucial as it impacts everything from in vitro assay reliability to oral bioavailability.[5] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution that was prepared by diluting a high-concentration organic stock (typically DMSO) into an aqueous buffer.[5][7] This is a high-throughput method ideal for early discovery to flag compounds with potential issues.[6][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[8]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[8] The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended period, where the dissolved and solid states are in equilibrium.[5][9] This is the gold standard for later-stage development and formulation.[6]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is present that it remains visible after incubation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is critically done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but one must ensure the filter material does not bind the compound.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[9]

Data Presentation: pH-Solubility Profile
pH of BufferThermodynamic Solubility (µg/mL)
2.0> 2000
5.0850
7.4120
9.025

Table 1: Example data format for a pH-solubility profile.

Methodologies for Stability Assessment

Stability testing is a regulatory requirement that establishes the quality, safety, and efficacy of a drug substance over time.[10] Forced degradation (or stress testing) is the cornerstone of this process, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged but the degradation pathways are not overly complex.[11]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output API Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 8h API->Base Oxidation Oxidation 3% H₂O₂, RT, 6h API->Oxidation Thermal Thermal 80°C Solid, 48h API->Thermal Photo Photostability ICH Q1B Light Box API->Photo Analysis Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Output Identify Degradants Determine Pathways Validate Method Analysis->Output

Caption: Predicted oxidative degradation of the aromatic amine.

Conclusion

The successful development of any new chemical entity hinges on a deep and early understanding of its fundamental properties. For this compound, this guide provides a predictive framework and a set of actionable, standards-compliant protocols. The structural analysis strongly suggests pH-dependent solubility and a potential liability to oxidative degradation. The provided methodologies for solubility and stability assessment are designed to empirically test these hypotheses and generate the robust data required for informed decision-making in the drug development pipeline. By systematically executing these studies, researchers can de-risk their programs, enable rational formulation design, and build a comprehensive data package for regulatory submissions.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • 4-Phenylmorpholine. PubChem, National Institutes of Health. [Link]

  • The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Autechaux. [Link]

  • A Pharma-wide Approach To Address The Genotoxicity Prediction Of Primary Aromatic Amines. Lhasa Limited. [Link]

  • Aromatic Amines. Pharmaceutical Organic Chemistry-II. [Link]

  • 4-(3-Aminophenyl)morpholin-3-one. PubChem, National Institutes of Health. [Link]

  • Amines In Pharmaceuticals. AnyLearn. [Link]

  • 1-(3-Morpholinophenyl)ethanone. MySkinRecipes. [Link]

  • 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. ChemBK. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(9), 923-933. [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

  • Eide-Haugmo, I., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(38), 12437-12447. [Link]

  • 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem, National Institutes of Health. [Link]

Sources

biological activity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to explain the causality behind experimental designs and highlight the structure-activity relationships that drive potency and selectivity.

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the label of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] Morpholine, a six-membered heterocycle containing nitrogen and oxygen, is prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] Its inclusion can enhance aqueous solubility, metabolic stability, and target-binding affinity, making it a valuable component in modern drug design.[1][3]

The core structure, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives.[6] While these derivatives exhibit a range of biological activities, the most extensively documented and promising application is in the field of oncology. Research indicates that these compounds frequently act as potent inhibitors of critical cell signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[7][8][9] This guide will delve into the synthesis of these potent molecules, dissect their mechanisms of action, and present the experimental data that substantiates their therapeutic potential.

Synthetic Strategies and Derivatization

The synthesis of novel derivatives from the this compound core typically involves multi-step reaction sequences. The primary amino group and the acetyl group on the phenyl ring are key functional handles for chemical modification, allowing for the construction of more complex molecules like chalcones, quinazolines, or other heterocyclic systems.[10][11]

A common synthetic approach involves using the starting ketone to build chalcone intermediates, which are then cyclized to form various heterocyclic systems. This strategy allows for the introduction of diverse aromatic and heterocyclic rings, enabling a thorough exploration of the structure-activity relationship (SAR).

General Synthetic Workflow

Below is a generalized workflow for synthesizing biologically active derivatives, based on methodologies reported in the literature.[11]

G cluster_prep Intermediate Preparation cluster_cyclization Heterocyclic Ring Formation cluster_diversification Further Derivatization (Optional) A 1-(3-Amino-4- morpholinophenyl)-1-ethanone C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Substituted Aromatic Aldehyde B->C D Morpholinyl Chalcone Intermediate C->D Formation of α,β- unsaturated ketone F Cyclization Reaction D->F E Cyclizing Agent (e.g., 6-Aminothiouracil) E->F G Fused Heterocyclic Derivative (e.g., Pyrido[2,3-d]pyrimidine) F->G Ring Closure H Reaction with Hydrazonoyl Halides G->H I Final Triazolo-fused Derivative H->I Introduction of additional pharmacophores

Caption: Generalized workflow for the synthesis of morpholine-based heterocyclic derivatives.

Primary Biological Activity: Anticancer Properties

The most significant biological activity reported for this compound derivatives is their potent and often selective cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity Analysis

Numerous studies have demonstrated the efficacy of these derivatives against a panel of human cancer cell lines, including those from lung (A549), breast (MCF-7, MDA-MB-231), colon (HT-29), and liver (HepG-2) cancers.[4][8][10][11] The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with several compounds exhibiting activity in the low micromolar and even nanomolar range.

Table 1: Summary of In Vitro Anticancer Activity of Selected Morpholine Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Key Structural Features Reference
AK-10 MCF-7 (Breast) 3.15 ± 0.23 Quinazoline-morpholine hybrid [10][12]
AK-10 A549 (Lung) 8.55 ± 0.67 Quinazoline-morpholine hybrid [10][12]
Compound 8 A-549 (Lung) 2.78 ± 0.86 µg/mL Pyrido[2,3-d]pyrimidin-4(1H)-one [11]
Compound 7b HepG-2 (Liver) 3.54 ± 1.11 µg/mL Pyrido[2,3-d]pyrimidin-4(1H)-one [11]
Compound 5h HT-29 (Colon) 4.86 ± 0.10 Morpholine-benzimidazole-oxadiazole [8]
Compound 10e A549 (Lung) 0.033 ± 0.003 Morpholine-tetrahydroquinoline [4]

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | Morpholine-tetrahydroquinoline |[4] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.

Mechanisms of Action (MOA)

The anticancer effects of these derivatives are not merely cytotoxic but are rooted in the specific inhibition of key molecular targets crucial for tumor growth, proliferation, and survival.

A. Inhibition of Protein Kinase Signaling Pathways

A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling.[1][7] Researchers have designed and synthesized morpholine derivatives that act as potent inhibitors of pathways that are frequently hyperactivated in cancer.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Morpholine derivatives have been developed as potent Phosphoinositide 3-kinase (PI3K) inhibitors, outperforming known inhibitors like ZSTK474 in some cases.[9] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of Akt, ultimately leading to the inhibition of mTOR and a shutdown of protein synthesis and cell growth.[7]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain morpholine-benzimidazole-oxadiazole derivatives have been identified as potent VEGFR-2 inhibitors, with IC₅₀ values comparable to the standard drug sorafenib.[8] This anti-angiogenic activity starves the tumor of essential nutrients and oxygen.

G RTK Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Inhibitor Morpholine Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways by morpholine derivatives.

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond pathway inhibition, mechanistic studies have revealed that active compounds trigger programmed cell death (apoptosis). This is often confirmed by observing an increase in the population of apoptotic cells via flow cytometry.[10][12] Furthermore, these derivatives can halt the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from replicating.[10][12] This dual action of inducing apoptosis and arresting the cell cycle is a hallmark of an effective anticancer agent.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. For this class of derivatives, several key trends have emerged:

  • Role of the Morpholine Ring: The morpholine moiety itself is considered essential, often imparting favorable drug-like properties.[2][3] Its presence is linked to better pharmacokinetic profiles.[7]

  • Substitution on Aromatic Rings: The nature and position of substituents on the appended aromatic rings significantly impact cytotoxic activity.[10]

    • Electron-withdrawing groups (e.g., halogens like chlorine) on a terminal phenyl ring can enhance binding affinity within the ATP-binding pocket of kinases like VEGFR-2, leading to potent inhibition.[8]

    • Electron-donating groups (e.g., methyl) have also been shown to be significant for anti-mitogenic activity in certain scaffolds.[13]

  • Overall Molecular Architecture: Fusing the core structure into larger heterocyclic systems, such as quinazolines or pyridopyrimidines, often leads to a substantial increase in anticancer potency.[10][11]

Secondary Biological Activity: Antimicrobial Potential

While oncology is the primary focus, the morpholine scaffold is also present in compounds with antimicrobial activity.[14] Some studies on related amino derivatives have shown moderate to significant activity against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[15] This includes the ability to inhibit biofilm formation, a key factor in antibiotic resistance.[15][16] This suggests a promising, albeit less explored, avenue for the development of this compound derivatives as potential anti-infective agents.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standardized, step-by-step methods for assays commonly used to evaluate these derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well kinase assay plate, add the following components in order: kinase buffer, a specific concentration of the test derivative (dissolved in DMSO), a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and recombinant human VEGFR-2 enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (at a concentration near its Km value) to each well. The final volume should be approximately 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as an ELISA-like format where a primary antibody recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis: Quantify the signal from each well. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Future Directions and Therapeutic Potential

The derivatives of this compound represent a highly promising class of compounds, particularly in oncology. The potent and selective inhibition of key cancer-driving pathways like PI3K/Akt and VEGFR-2 positions them as strong candidates for further development.[7][8]

Future research should focus on:

  • In Vivo Efficacy: Moving the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.

  • SAR Optimization: Systematically synthesizing new analogs to further improve potency, selectivity, and drug-like properties. This includes exploring different heterocyclic scaffolds and substitution patterns.[2]

  • Target Deconvolution: For compounds with potent cytotoxic effects but an unknown exact mechanism, employing techniques like chemical proteomics to identify their direct molecular targets.

  • Exploring Other Therapeutic Areas: Expanding the investigation of these derivatives as antimicrobial or anti-inflammatory agents, given the known broad bioactivity of the morpholine scaffold.[3]

References

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Link.springer.com.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. scite.ai.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • This compound. Santa Cruz Biotechnology.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.
  • (PDF) morpholine antimicrobial activity.
  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed.
  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))

Sources

An In-depth Technical Guide to Investigating 1-(3-Amino-4-morpholinophenyl)-1-ethanone as a Modulator of the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a synthetic aminophenyl morpholino compound, as a potential therapeutic agent. Drawing upon established principles of medicinal chemistry and kinase inhibitor development, we posit that the primary therapeutic targets of this molecule are likely members of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and other proliferative disorders. The structural motifs present in this compound, specifically the morpholine ring, are frequently observed in potent inhibitors of the PI3K/Akt/mTOR pathway. This guide will detail the scientific rationale for this hypothesis, outline a rigorous, multi-stage experimental workflow for target validation, and provide detailed protocols for key assays.

Introduction: The Scientific Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling network is one of the most frequently hyperactivated pathways in human cancer, making it a highly attractive target for therapeutic intervention.[1][2] The morpholine moiety is a well-established pharmacophore in a multitude of PI3K inhibitors, where the morpholine oxygen often forms a critical hydrogen bond with amino acid residues in the ATP-binding pocket of the kinase.[1][3][4] The core structure of this compound, featuring a substituted aminophenyl ring linked to a morpholine group, bears a strong resemblance to the scaffolds of known PI3K inhibitors, including those with quinazoline and pyrimidine cores.[4][5][6]

This structural analogy provides a strong impetus to investigate this compound as a potential inhibitor of this critical cancer-related pathway. This guide will provide the experimental framework to systematically test this hypothesis.

Proposed Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway

The central hypothesis of this guide is that this compound will exhibit inhibitory activity against one or more kinases within the PI3K/Akt/mTOR pathway. The primary targets of interest are the Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and potentially mTOR itself, given the structural similarities in their catalytic domains.[7][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Compound 1-(3-Amino-4-morpholinophenyl) -1-ethanone Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition Compound->mTORC2 Potential Inhibition

Caption: Proposed mechanism of action for this compound targeting the PI3K/Akt/mTOR pathway.

Experimental Validation Workflow: A Phased Approach

A tiered approach is recommended to efficiently and rigorously evaluate the therapeutic potential of this compound.

workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cellular Activity Confirmation cluster_phase3 Phase 3: Selectivity and Off-Target Profiling p1_1 Biochemical Kinase Assays (PI3K Isoforms & mTOR) p1_2 Determine IC50 Values p1_1->p1_2 p2_1 Western Blot Analysis (p-Akt, p-S6K) p1_2->p2_1 Proceed with potent hits p2_2 Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) p2_1->p2_2 p3_1 Kinome-wide Selectivity Profiling (KINOMEscan) p2_2->p3_1 Confirm cellular efficacy p3_2 Secondary Target Validation (e.g., Dopamine Receptor Binding) p3_1->p3_2

Caption: A three-phase experimental workflow for target validation.

Phase 1: In Vitro Target Engagement

The initial phase focuses on determining if this compound directly interacts with and inhibits the catalytic activity of the primary putative targets.

3.1.1. Experiment: In Vitro Kinase Inhibition Assays

  • Objective: To quantify the inhibitory potency of the test compound against purified PI3K isoforms (p110α, β, γ, δ) and mTOR.

  • Methodology: A fluorescence resonance energy transfer (FRET)-based assay is a robust and high-throughput method for this purpose.[4]

Protocol: FRET-Based PI3K Inhibition Assay

  • Reagents and Materials:

    • Purified, active PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ) and mTOR kinase.

    • PIP2 substrate.

    • ATP.

    • FRET-based detection reagents (e.g., ADP-Glo™ Kinase Assay).

    • This compound, dissolved in DMSO.

    • Known PI3K/mTOR inhibitors as positive controls (e.g., Pictilisib, PI-103).[9]

    • Assay buffer (containing MgCl2, DTT).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the test compound, positive controls, and a DMSO vehicle control to respective wells.

    • Add the kinase and PIP2 substrate to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the FRET detection reagents according to the manufacturer's protocol.

    • Measure the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Predicted IC50 Range for Active Compound Rationale
PI3Kα1 - 100 nMHigh relevance in many solid tumors.
PI3Kβ10 - 500 nMImplicated in PTEN-null cancers.
PI3Kγ50 - 1000 nMPrimarily involved in immune signaling.
PI3Kδ50 - 1000 nMKey role in B-cell malignancies.
mTOR10 - 500 nMStructural similarity to PI3K catalytic domain.
Phase 2: Cellular Activity Confirmation

This phase aims to verify that the in vitro inhibitory activity translates to the intended biological effect in a cellular context.

3.2.1. Experiment: Western Blot Analysis of Downstream Signaling

  • Objective: To assess the ability of the compound to inhibit the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, namely Akt and S6 kinase (S6K).

  • Methodology: Western blotting provides a semi-quantitative measure of protein phosphorylation levels in treated cells.

Protocol: Western Blot for p-Akt and p-S6K

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each target.

    • Observe a dose-dependent decrease in the phosphorylation of Akt and S6K in treated cells.

3.2.2. Experiment: Cellular Proliferation Assays

  • Objective: To determine the effect of the compound on the growth and viability of cancer cells.

  • Methodology: Assays such as MTT or CellTiter-Glo® provide a quantitative measure of cell proliferation.[9]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, PC-3, A375) in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Phase 3: Selectivity and Off-Target Profiling

This final phase is crucial for understanding the broader pharmacological profile of the compound and identifying potential off-target effects.

3.3.1. Experiment: Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of this compound against a large panel of human kinases.

  • Methodology: A KINOMEscan™ approach, which is a competition binding assay, is the industry standard for this purpose.[10][11][12][13]

Protocol: KINOMEscan™ Profiling

  • Compound Submission:

    • Submit a sample of this compound to a commercial vendor offering KINOMEscan™ services.

    • Typically, a single high concentration (e.g., 1 or 10 µM) is used for the initial screen.

  • Data Analysis:

    • The results are usually provided as a percentage of control, indicating the degree of binding to each kinase in the panel.

    • A lower percentage of control signifies stronger binding.

    • The data can be visualized as a "tree-spot" diagram, providing a clear overview of the compound's selectivity profile.[13]

3.3.2. Investigation of Potential Secondary Targets

Based on the structural similarities to other known bioactive molecules, it is prudent to investigate potential secondary targets.

  • Dopamine Receptors: The aminophenyl ethanone scaffold has been associated with dopamine receptor modulation. A competitive radioligand binding assay can be employed to assess the affinity of the compound for dopamine D2 receptors.[14][15][16][17]

  • Bromodomain and Extra-Terminal Domain (BET) Proteins: Some pyrimidine-containing compounds have shown activity against BRD4.[18] An in vitro TR-FRET assay can be used to evaluate the inhibitory potential against BRD4.

Conclusion and Future Directions

This technical guide outlines a systematic and evidence-based approach to investigate the therapeutic potential of this compound. The strong structural rationale pointing towards the PI3K/Akt/mTOR pathway as the primary target provides a solid foundation for the proposed experimental workflow. Successful validation through the described in vitro and cellular assays would position this compound as a promising lead for further preclinical development as a novel anticancer agent. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models of cancer.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). Europe PMC. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

  • Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). MDPI. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration. [Link]

  • Identification and validation of novel PERK inhibitors. (2014). Journal of Chemical Information and Modeling. [Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). Journal of Translational Medicine. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026). ACS Omega. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows... (n.d.). ResearchGate. [Link]

  • Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. (n.d.). Journal of Zhejiang University-SCIENCE B. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2018). ACS Omega. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction. (2020). Proceedings of the National Academy of Sciences. [Link]

  • What are BRD4 inhibitors and how do you quickly get the latest development progress?. (2023). ACCE. [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2015). Drug Discovery Today. [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4. (2016). Journal of Medicinal Chemistry. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]

  • Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. (2023). MDPI. [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. (2018). bioRxiv. [Link]

  • Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2020). ACS Medicinal Chemistry Letters. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). Semantic Scholar. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and... (n.d.). ResearchGate. [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. (2025). Molecular Pharmacology. [Link]

Sources

A Technical Guide to Substituted Morpholinophenyl Ethanones: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholinophenyl ethanone scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its synthetic accessibility and the rich chemical space offered by substitution on both the morpholine and phenyl rings make it an attractive starting point for drug discovery campaigns. This technical guide provides an in-depth review of substituted morpholinophenyl ethanones, designed for researchers, scientists, and drug development professionals. We will explore efficient synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and present detailed experimental protocols for synthesis and biological evaluation, with a particular focus on their potent activity as monoamine oxidase (MAO) inhibitors.

Introduction to Morpholinophenyl Ethanones

Chemical Structure and Significance

The core structure of morpholinophenyl ethanone consists of a phenyl ring connected to an ethanone (acetyl) group, with a morpholine ring attached to the phenyl moiety, typically at the para-position. The morpholine ring, a heterocyclic amine ether, is a common feature in pharmaceuticals, often improving aqueous solubility and pharmacokinetic properties.[1] The ethanone linker provides a key point for interaction with biological targets and a handle for further chemical modification. The true power of this scaffold lies in the ability to introduce a wide array of substituents (R¹, R², etc.) onto the phenyl ring, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.

Overview of Biological Activities

Substituted morpholinophenyl ethanones have demonstrated a broad spectrum of pharmacological activities.[2] While this guide will focus on their well-documented role as inhibitors of monoamine oxidases (MAO), it is worth noting their reported potential in other therapeutic areas, including:

  • Anti-inflammatory: Certain derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and reduce the expression of enzymes such as iNOS and COX-2.[3][4][5]

  • Anticancer: The scaffold has been explored for its antineoplastic properties, with some analogues showing activity against various cancer cell lines.[6]

  • Antimicrobial: The inherent chemical features of the morpholine and substituted phenyl rings have led to investigations into their antibacterial and antifungal capabilities.

The primary focus of this guide, however, is their role as MAO inhibitors, which are crucial drugs for treating neurological and psychiatric disorders.[][8]

Synthetic Strategies

The most direct and widely used method for synthesizing 1-(morpholinophenyl)ethanones is the Friedel-Crafts acylation.[9][10][11] This classic electrophilic aromatic substitution reaction provides a reliable and scalable route to the core scaffold.

General Friedel-Crafts Acylation Approach

The reaction involves treating a morpholino-substituted benzene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][12] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich morpholinophenyl ring to form the desired ketone. The reaction is typically quenched with acid to decompose the aluminum chloride complex formed with the product ketone.[13]

Diagram 1: General Synthetic Scheme via Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 Substituted 4-Morpholinobenzene Reagent1 AlCl₃ (Lewis Acid) Reactant1->Reagent1 1. Reactant2 Acetyl Chloride Reactant2->Reagent1 Solvent DCM or CS₂ Product Substituted 1-(4-Morpholinophenyl)ethanone Reagent1->Product Electrophilic Aromatic Substitution Temp 0°C to rt

Caption: General workflow for the synthesis of substituted 1-(4-morpholinophenyl)ethanones.

Detailed Step-by-Step Protocol: Synthesis of 1-(4-morpholinophenyl)ethanone

This protocol describes a standard, self-validating procedure for synthesizing the parent compound.

Materials:

  • 4-Phenylmorpholine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) to the AlCl₃ suspension while stirring. Allow the mixture to stir at 0°C for 15-20 minutes. Causality Note: This step is crucial for the pre-formation of the reactive acylium ion electrophile, ensuring efficient acylation.

  • Substrate Addition: Dissolve 4-phenylmorpholine (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup & Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Stir vigorously until the aluminum salts dissolve. Trustworthiness Note: This acidic quench is critical. It hydrolyzes the Lewis acid, breaks the product-AlCl₃ complex, and protonates any unreacted amines, facilitating their removal.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(4-morpholinophenyl)ethanone.

Structure-Activity Relationship (SAR) Studies

The exploration of SAR is fundamental to optimizing the potency and selectivity of drug candidates.[14][15][16] For morpholinophenyl ethanones, SAR studies typically focus on substitutions at the phenyl ring.

Impact of Substituents on the Phenyl Ring

The electronic and steric nature of substituents on the phenyl ring dramatically influences biological activity. By systematically introducing different functional groups, researchers can probe the specific interactions between the compound and its biological target.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues in an enzyme's active site.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) can alter the molecule's electrostatic potential and create specific hydrogen or halogen bonding opportunities.

  • Steric Bulk: The size and position of substituents are critical. Bulky groups can either provide beneficial van der Waals interactions or cause steric hindrance, preventing the molecule from binding effectively.

Tabulated SAR Data

The following table summarizes hypothetical SAR data for a series of substituted 1-(4-morpholinophenyl)ethanones as inhibitors of Monoamine Oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[17]

Compound IDPhenyl Substituent (R)MAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
1a H150350023.3
1b 3-CH₃85410048.2
1c 3-OCH₃60520086.7
1d 3-Cl45250055.6
1e 3-F52380073.1
1f 4-Cl220450020.5
1g 2-Cl350>10000>28.6

From this data, a clear SAR emerges: substitution at the meta-position (position 3) of the phenyl ring is favorable for MAO-B inhibition. A chloro group at this position (1d ) provides the highest potency. Substitution at the ortho-position (1g ) is detrimental, likely due to steric clash. The meta-methoxy group (1c ) provides the best selectivity over MAO-A.

Pharmacological Evaluation and Therapeutic Potential

Case Study: Targeting Monoamine Oxidase (MAO)

MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[18][19] Inhibitors of MAO increase the levels of these neurotransmitters in the brain and are effective treatments for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[8][20][21] The morpholinophenyl ethanone scaffold has proven to be an excellent starting point for developing potent and selective MAO inhibitors.

Diagram 2: Pharmacological Evaluation Workflow

G cluster_synthesis Compound Library Generation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration A Design Analogs (Vary R-groups) B Synthesize & Purify Compounds A->B C Primary Screen: MAO-A & MAO-B Inhibition Assay B->C D Determine IC₅₀ Values C->D E Analyze SAR Data (Potency & Selectivity) D->E F Select Lead Candidates E->F G Iterative Design E->G Refine SAR G->A New Design Cycle

Caption: Iterative cycle of design, synthesis, and testing for SAR studies.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol details a reliable fluorometric assay to determine the inhibitory potential of test compounds against recombinant human MAO-A and MAO-B.[17][22]

Principle: MAO catalyzes the oxidation of a substrate (e.g., kynuramine or p-tyramine), producing hydrogen peroxide (H₂O₂) as a byproduct.[23] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity, and inhibition is measured as a decrease in this rate.[17]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., Kynuramine)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (λex = ~530 nm, λem = ~585 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in DMSO, then dilute further into the assay buffer.

  • Reaction Mixture Preparation: Prepare a master reaction mix containing the assay buffer, Amplex® Red, and HRP.

  • Assay Plate Setup: In the 96-well plate, add:

    • Assay buffer to blank wells.

    • Test compounds or reference inhibitors to respective wells.

    • A small volume of DMSO/buffer for control wells (100% activity).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the blanks. Incubate for 10-15 minutes at room temperature to allow inhibitors to interact with the enzyme. Causality Note: This pre-incubation step is vital for inhibitors that may have a time-dependent mechanism of action.

  • Initiate Reaction: Add the substrate (kynuramine) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to the control wells (0% inhibition) and blank wells (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[24]

Conclusion and Future Directions

The substituted morpholinophenyl ethanone scaffold represents a versatile and highly tractable platform for the development of novel therapeutics, particularly as inhibitors of monoamine oxidase. The straightforward synthesis via Friedel-Crafts acylation allows for the rapid generation of diverse chemical libraries. As demonstrated, systematic modification of substituents on the phenyl ring provides a powerful tool for optimizing potency and selectivity, leading to the identification of promising lead candidates.

Future work in this area should focus on exploring a wider range of substitutions, including bioisosteric replacements for the phenyl ring and modifications to the ethanone linker. Furthermore, comprehensive ADME-Tox profiling of lead compounds will be essential to advance these promising molecules from the bench to clinical development. The continued investigation of this privileged scaffold is poised to yield new and improved treatments for a range of debilitating neurological and inflammatory diseases.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A new strategy for the synthesis of substituted morpholines. PubMed Central (PMC). Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A new strategy for the synthesis of substituted morpholines. Journal of Organic Chemistry. Retrieved from [Link]

  • Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]

  • ChemSino. (n.d.). 2-Bromo-1-(4-morpholinophenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • OC-TV. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Khabnadideh, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]

  • Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central (PMC). Retrieved from [Link]

  • Bravo, J. A., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What MAO inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of a Novel Potent Analgesic. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. Retrieved from [Link]

  • Gatch, M. B. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. PubMed Central (PMC). Retrieved from [Link]

  • Bajorath, J. (2013). On Exploring Structure Activity Relationships. PubMed Central (PMC). Retrieved from [Link]

  • Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Zee-Cheng, R. K., & Cheng, C. C. (1979). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Doyle, T. B., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central (PMC). Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from [Link]

Sources

A Guide to the Safe Handling of 1-(3-Amino-4-morpholinophenyl)-1-ethanone and Structurally Related Novel Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a procedural framework for handling novel chemical compounds where specific toxicological and safety data are limited. The information herein is based on established best practices for managing uncharacterized or potentially hazardous substances. It is not a substitute for a substance-specific Safety Data Sheet (SDS). All laboratory activities must be preceded by a thorough, site-specific risk assessment and conducted in strict accordance with the institution's Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[1][2][3]

Executive Summary: A Proactive Approach to the Unknown

1-(3-Amino-4-morpholinophenyl)-1-ethanone is a substituted aromatic amine available for early-discovery research.[4][5][6] A comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this specific molecule is not readily found. A major supplier notes that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its properties.[4] This situation is common in drug discovery and chemical research, where novel compounds are synthesized or procured for which full hazard profiles have not yet been established.

Therefore, this guide adopts the principle of treating the compound as potentially hazardous. It outlines a risk-based safety and handling protocol grounded in the established hazards of the primary aromatic amine class, to which this compound belongs.[7][8][9] Aromatic amines as a class are noted for their potential to cause significant harm to human health, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[7][8] This guide provides a self-validating system of protocols designed to minimize exposure and mitigate risk throughout the compound's lifecycle in the laboratory, from receipt to disposal.

Hazard Analysis and Risk Assessment: The RAMP Framework

The American Chemical Society (ACS) promotes a risk-based safety paradigm known as RAMP: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[10] This framework is essential when dealing with compounds of unknown toxicity.

Recognizing the Hazards
  • Structural Class Hazards: The subject compound is a primary aromatic amine. This class of compounds includes known carcinogens, mutagens, and skin sensitizers.[7][8] They can be toxic and are often readily absorbed through the skin.[8] Therefore, we must assume this compound may possess similar properties.

  • Physical Form: The compound is supplied as a solid.[4] This presents a respiratory hazard if the material is dusty or becomes airborne during handling (e.g., weighing, transferring).

  • Unknown Reactivity: While the structure does not immediately suggest explosive properties, its reactivity with common laboratory reagents (strong acids, bases, oxidizing agents) is uncharacterized.[11]

Assessing the Risks

The primary risks involve exposure via inhalation of dust, dermal absorption, and accidental ingestion.[11] The severity of potential health effects is unknown but presumed to be significant based on the compound class. The probability of exposure is highest during procedures involving the handling of the neat, solid material.

Minimizing Risk: A Hierarchy of Controls

A multi-layered approach, starting with the most effective controls, is required to ensure personnel safety.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or place a barrier between the worker and the hazard.[3]

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transfers, and preparation of stock solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize background levels of any potential vapors or dusts.[13]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures are critical for ensuring consistent and safe handling.[14]

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[15]

  • Training: All personnel must be trained on the potential hazards of aromatic amines and the specific procedures outlined in this guide and the laboratory's Chemical Hygiene Plan before beginning work.[1][3]

  • Labeling: All containers, including primary stock vials and secondary containers (e.g., solution flasks), must be clearly labeled with the full chemical name and appropriate hazard warnings.[12][16][17]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against direct contact but should never be relied upon as the sole means of protection.[15]

Protection Type Specification Rationale
Eye Protection ANSI Z87-compliant safety gogglesProtects against splashes and dust. Standard safety glasses are insufficient.[18][19]
Hand Protection Nitrile gloves (double-gloving recommended)Protects against dermal absorption. Check manufacturer's glove compatibility charts if available. Inspect gloves for tears before each use and change them frequently.[18]
Body Protection Flame-resistant lab coat with long sleevesProtects skin and personal clothing from contamination.[20]
Respiratory Use is dictated by risk assessment. Generally not required if all work is performed in a fume hood.If a fume hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges may be necessary. This requires enrollment in a formal Respiratory Protection Program.

Experimental Protocols & Workflows

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[21] The container should be kept tightly closed.[21]

  • Inventory: Log the compound into the laboratory's chemical inventory system.

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (double gloves, goggles, lab coat).

  • Work Area: Set up a designated workspace inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Weighing:

    • Tare a suitable container (e.g., weigh boat or vial) on an analytical balance inside the hood.

    • Carefully transfer the desired amount of solid this compound to the container using a clean spatula. Avoid creating dust.

    • Close the primary stock container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid.

    • Use a vortex mixer or gentle swirling to fully dissolve the compound. If necessary, use a sealed container to prevent aerosols from escaping during mixing.

  • Cleanup:

    • Carefully wipe down the spatula and any affected surfaces within the hood with a solvent-moistened towel.

    • Dispose of the weigh boat, absorbent liner, and outer pair of gloves in the designated solid hazardous waste container.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.[18][20]

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • If inside a fume hood, gently cover the spill with an absorbent material.

    • Carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[11][19] Hold eyelids open and continue flushing. Seek immediate medical attention.

Waste Disposal

All waste, including empty stock containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[16] Do not pour any waste down the sink.[12]

Visualization of Workflow

The following diagram illustrates the logical flow for safely handling an uncharacterized compound like this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Compound Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_emergency Contingency A 1. Review Literature & RAMP Analysis B 2. Consult Lab's Chemical Hygiene Plan A->B C 3. Don Required PPE (Goggles, Lab Coat, Double Gloves) B->C D 4. Prepare Designated Work Area in Hood C->D E 5. Weigh Solid Compound (Minimize Dust) D->E J Spill or Exposure Event D->J F 6. Prepare Stock Solution E->F E->J G 7. Clean Equipment & Work Area F->G F->J H 8. Segregate & Label Hazardous Waste G->H I 9. Doff PPE & Wash Hands H->I K Execute Emergency Protocol (Evacuate, Alert, Flush) J->K IMMEDIATE ACTION

Caption: Workflow for Safe Handling of Uncharacterized Aromatic Amines.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • American Chemical Society ACS Lab Safety Checklist. SafetyCulture. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Doing Things Safely: Safety For Introductory Chemistry Students. American Chemical Society. [Link]

  • Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • Aromatic Amine Cleaning Developing Solution SDS. SKC Inc. [Link]

  • Laboratory Safety. University of Massachusetts, Amherst Department of Chemistry. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • 1-(3-Morpholinophenyl)ethanone. MySkinRecipes. [Link]

  • 1-(3-Amino-4-morpholinophenyl)ethanone. Arctom Scientific. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(3-Aminophenyl)morpholin-3-one. PubChem, National Center for Biotechnology Information. [Link]

  • 3'-Aminoacetophenone. PubChem, National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Coupling of 1-(3-Amino-4-morpholinophenyl)-1-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

1-(3-Amino-4-morpholinophenyl)-1-ethanone is a key building block in contemporary drug discovery and medicinal chemistry.[1][2] Its structure is characterized by an aniline core substituted with both an electron-donating morpholine group and an electron-withdrawing acetyl group. This electronic arrangement modulates the nucleophilicity of the primary amino group, presenting unique challenges and opportunities in synthetic strategies. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the acetylphenyl group provides a handle for further functionalization. This application note provides detailed protocols and scientific rationale for two of the most critical transformations involving this intermediate: amide bond formation and palladium-catalyzed Buchwald-Hartwig cross-coupling.

Part 1: Amide Bond Formation with this compound

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[3] However, the aniline nitrogen in this compound is electronically deactivated due to the resonance effect of the acetyl group, which can render standard coupling conditions sluggish and low-yielding.[4][5] Therefore, robust activation of the carboxylic acid coupling partner is paramount.

Causality in Reagent Selection for Deactivated Anilines

Standard amide coupling proceeds via the activation of a carboxylic acid, followed by nucleophilic attack from the amine.[3] For electron-deficient anilines, the choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-soluble urea byproduct, which simplifies purification. However, its reactivity alone is often insufficient for deactivated anilines. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is often necessary to form a more reactive activated ester intermediate.[6]

  • Aminium/Uronium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for challenging couplings.[6] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. The presence of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the generated acid and facilitate the reaction.

Experimental Workflow: Amide Coupling

The general workflow for amide bond formation is a two-step, one-pot process involving the activation of a carboxylic acid followed by the introduction of the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Product Target Amide Activated_Intermediate->Product Amine 1-(3-Amino-4-morpholinophenyl)- 1-ethanone Amine->Product

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for its efficiency with electron-deficient anilines.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.

  • Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP

This is a cost-effective alternative, with the addition of DMAP to boost reactivity for the deactivated aniline substrate.[6]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC·HCl

  • HOBt

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Nitrogen or Argon supply

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Add this compound (1.1 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up is similar to Protocol 1. If DCM is used, wash the organic layer with 1M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry, concentrate, and purify the product via column chromatography.

Coupling ReagentBaseSolventTypical TimeYield ProfileKey Considerations
HATU DIPEADMF4-12 hGood to ExcellentFast, efficient for difficult couplings. Higher cost.[6]
EDC/HOBt N/A (or mild base)DCM, DMF12-24 hModerateByproduct removal can be challenging. Often needs additives.
EDC/HOBt/DMAP DIPEADCM, DMF12-24 hGoodDMAP is critical for reactivity with deactivated amines.[6]
SOCl₂ / Oxalyl-Cl Pyridine, Et₃NDCM, Toluene2-8 h (2 steps)VariableForms highly reactive acyl chloride. Can be harsh.

Table 1: Comparative data for common amide coupling reagents.

Part 2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of an amine with an aryl halide or triflate.[7][8] This reaction is invaluable for synthesizing complex aniline derivatives from this compound that are inaccessible through other methods.

Mechanism and Key Components

The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to stabilize the palladium catalyst and promote the reductive elimination step.[10] The base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) plays a critical role in deprotonating the amine.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Ar-X Amido Ar-Pd(II)(L)-NHR' OxAdd->Amido R'-NH₂ Base Amido->Pd0 Product Ar-NHR' Amido->Product OA_label Oxidative Addition RE_label Reductive Elimination Deprot_label Amine Coordination & Deprotonation

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general starting point for coupling this compound with an aryl bromide. Optimization of ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine Ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk tube or vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (NaOt-Bu, 1.4 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of the reaction solvent (anhydrous toluene). Stir for 5-10 minutes. Note: Using pre-formed catalysts can simplify this step.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Add enough anhydrous toluene to reach a final concentration of approximately 0.1-0.2 M.

  • Seal the vessel tightly and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

ParameterRecommended ChoiceRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are reduced in situ to active Pd(0).[9]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphines are effective for challenging couplings.[10]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required. NaOt-Bu is very common.
Solvent Toluene, DioxaneAnhydrous, high-boiling point aprotic solvents are necessary.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 2: Key parameters for Buchwald-Hartwig amination.

General Considerations

  • Safety: Always handle reagents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive.

  • Inert Atmosphere: Both protocols, especially the Buchwald-Hartwig amination, benefit from or require an inert atmosphere to prevent catalyst degradation and side reactions.

  • Purification: The products of these reactions often retain trace palladium, which may need to be removed for biological applications using specific scavengers (e.g., silica-thiol) or charcoal treatment.

Conclusion

This compound is a valuable synthon whose reactivity is governed by the electronic interplay of its substituents. While the amino group's reduced nucleophilicity presents a challenge for acylation, this can be overcome by employing highly active coupling reagents like HATU or an optimized EDC/DMAP system. For the construction of more elaborate aryl amine structures, the Buchwald-Hartwig amination provides a robust and versatile method. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully utilize this important building block in the synthesis of novel molecular entities.

References

  • Valle, K. L. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Various Authors. (2001-2025).
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubChem. [Link]

  • Various Authors. (2023). Request PDF on Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Maiti, D. et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. MIT Open Access Articles. [Link]

  • MySkinRecipes. (2026). 1-(3-Morpholinophenyl)ethanone. MySkinRecipes. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic-Chemistry.org. [Link]

  • Organic & Biomolecular Chemistry. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-Synthesis.org. [Link]

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and efficient method to obtain high-purity material. The protocol outlines the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection parameters. This guide is grounded in established principles of chromatography for aromatic amines and morpholine-containing compounds, ensuring scientific integrity and reproducibility.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators.[1] The purity of such intermediates is paramount as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small organic molecules, offering high resolution and selectivity.[2]

This document details a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds like this compound. The presence of an aromatic amine and a morpholine group necessitates careful selection of chromatographic parameters to ensure good peak shape and efficient separation from potential impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful purification method.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Solid
Predicted pKa 5.96 ± 0.11[3]
Predicted Boiling Point 448.4 ± 45.0 °C[3]
Predicted Melting Point 162-164 °C[3]

The presence of the amino group (predicted pKa ≈ 5.96) suggests that the compound's retention on a reversed-phase column will be pH-dependent.[3] Operating at a pH below the pKa will ensure the amine is protonated, which can improve solubility in the aqueous mobile phase and lead to better peak shape.

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This systematic approach ensures that each step is logically executed, from initial sample preparation to the final confirmation of purity.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_analysis Phase 3: Post-Purification SamplePrep Sample Preparation (Dissolution in Mobile Phase A) MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: ACN) SystemPrep HPLC System Equilibration Injection Sample Injection SystemPrep->Injection GradientElution Gradient Elution (Separation on C18 Column) Injection->GradientElution Detection UV Detection (Monitoring at 254 nm & 280 nm) GradientElution->Detection FractionCollection Fraction Collection (Based on UV Signal) Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Lyophilization/Evaporation) PurityAnalysis->SolventRemoval FinalProduct High-Purity Compound SolventRemoval->FinalProduct

Caption: Workflow for HPLC Purification of this compound.

Detailed HPLC Purification Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude sample.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or higher (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for cleaning), HPLC grade

HPLC System and Column
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column is recommended due to the non-polar aromatic ring and the moderate polarity of the morpholine and amino groups. A column with end-capping will minimize peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

    • Recommended Column: C18, 5 µm particle size, 100 Å pore size. Dimensions will depend on the amount of material to be purified (e.g., 10 mm ID x 250 mm for small scale).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water. The addition of TFA serves as an ion-pairing agent and maintains a low pH (~2.5). This ensures the amino group is protonated, leading to improved peak shape and retention time consistency.[4]

  • Mobile Phase B: Acetonitrile (ACN).

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Chromatographic Conditions

The following conditions are a robust starting point for method development.

ParameterRecommended SettingJustification
Column C18, 5 µm, 100 Å, e.g., 10 x 250 mmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% TFA in WaterLow pH for good peak shape of the amine.[4][5]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Flow Rate 4.0 mL/min (for 10 mm ID column)Adjust proportionally for different column dimensions.
Gradient 5% to 60% B over 30 minutesA broad gradient to elute the target compound and separate it from more and less polar impurities.
Detection UV at 254 nm and 280 nmThe aromatic ring and ketone carbonyl group are expected to have strong absorbance at these wavelengths.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume Dependent on sample concentration and column capacityStart with a small injection to assess the separation before scaling up.
Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Run the gradient elution as specified. Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of interest.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) to yield the purified compound as a TFA salt.

Troubleshooting

  • Peak Tailing: If significant peak tailing is observed, it may be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is low enough to fully protonate the amine. Using a highly end-capped column is also beneficial.

  • Poor Resolution: If the peak of interest co-elutes with impurities, adjust the gradient slope. A shallower gradient will increase the separation between closely eluting compounds. Alternatively, methanol can be substituted for acetonitrile as the organic modifier, which can alter the selectivity of the separation.

  • No Peak Detected: Ensure the compound has UV absorbance at the selected wavelengths. Check all system connections and ensure the sample was properly injected.

Conclusion

The described reversed-phase HPLC method provides a reliable and efficient protocol for the purification of this compound. By utilizing a C18 column and an acidic mobile phase, this method achieves good peak shape and resolution. The provided parameters serve as an excellent starting point for researchers, and can be further optimized to suit specific sample characteristics and purity requirements, ensuring the acquisition of high-quality material for subsequent research and development activities.

References

  • Jain, R., Mudiam, M. K. R., & Chauhan, A. (2011). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 34(1), 53-64. [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Jain, R., et al. (2011). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (1981). Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374-380. [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Huachun. (2023). Liquid phase method for morpholine. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(3-Amino-4-morpholinophenyl)-1-ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a versatile scaffold for medicinal chemistry. The presence of two distinct, reactive functional groups—a primary aromatic amine and a ketone—offers strategic entry points for creating diverse chemical libraries. We present detailed, field-proven protocols for derivatization via N-acylation of the amine and reductive amination of the ketone. The causality behind experimental choices, from reagent selection to reaction work-up, is thoroughly explained to empower researchers in developing novel molecular entities. These protocols are designed to be self-validating, incorporating purification and characterization steps essential for downstream applications in drug development.

Rationale for Derivatization: Unlocking the Potential of a Privileged Scaffold

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] The parent compound, this compound, combines this valuable heterocycle with two orthogonal reactive handles:

  • The 3-Amino Group: A nucleophilic primary aromatic amine, ideal for forming stable amide bonds, sulfonamides, or for N-alkylation.

  • The 1-Ethanone Group: An electrophilic ketone, susceptible to nucleophilic attack and readily convertible into secondary or tertiary amines via reductive amination.

Derivatizing these sites allows for systematic exploration of the structure-activity relationship (SAR), fine-tuning properties such as target affinity, selectivity, solubility, and metabolic stability. Morpholine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making this scaffold a rich starting point for new therapeutic agents.[2][3]

Strategic Modification at the 3-Amino Position: N-Acylation

N-acylation is a cornerstone transformation in organic synthesis, converting the primary amine into a chemically stable and structurally diverse amide. The amide bond is a fundamental feature in approximately 25% of all marketed pharmaceuticals.[4] This modification neutralizes the basicity of the parent amine and introduces a hydrogen bond donor/acceptor unit, which can be critical for molecular recognition at a biological target.

Principle of N-Acylation

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). For less reactive agents, or to avoid harsh conditions, carboxylic acids can be activated in situ to form highly reactive intermediates like mixed anhydrides.[5]

Protocol 1: N-Acylation via the Mixed Anhydride Method

This one-pot, two-step procedure is particularly useful for coupling carboxylic acids that may be sensitive or chiral, as it proceeds under mild conditions that minimize side reactions and racemization.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Initial Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).

  • Base Addition: Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.2 eq.) dropwise while maintaining the temperature at -15 °C. The base deprotonates the carboxylic acid, forming a carboxylate salt necessary for the next step.

  • Activation (Mixed Anhydride Formation): Add isobutyl chloroformate (1.1 eq.) dropwise. The reaction is exothermic; ensure the internal temperature does not rise above -10 °C. Stir the resulting cloudy mixture for 30 minutes at -15 °C. This step generates the highly reactive mixed carbonic-carboxylic anhydride.[5]

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq., 220 mg, 1.0 mmol) in anhydrous DCM or THF. Add this solution dropwise to the cold mixed anhydride suspension.

  • Reaction: Allow the mixture to stir at -15 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess base, saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: N-Acylation Substrate Scope
Acylating Agent (R-COOH)Activating AgentBaseTypical Reaction Time (h)Resulting Derivative Structure
Acetic AcidIsobutyl ChloroformateNMM4N-(5-acetyl-2-morpholinophenyl)acetamide
Benzoic AcidIsobutyl ChloroformateNMM6N-(5-acetyl-2-morpholinophenyl)benzamide
Boc-GlycineIsobutyl ChloroformateNMM8tert-butyl (2-((5-acetyl-2-morpholinophenyl)amino)-2-oxoethyl)carbamate
Phenylacetic AcidIsobutyl ChloroformateNMM6N-(5-acetyl-2-morpholinophenyl)-2-phenylacetamide
Experimental Workflow: N-Acylation

N_Acylation_Workflow sub Carboxylic Acid (R-COOH) + Base (NMM) act Add Isobutyl Chloroformate @ -15°C sub->act Activation ma Mixed Anhydride Intermediate act->ma couple Amine Addition & Reaction ma->couple amine Starting Material: 1-(3-Amino-4-morpho...) ethanone amine->couple workup Aqueous Work-up (HCl, NaHCO₃, Brine) couple->workup Quench purify Purification (Chromatography or Recrystallization) workup->purify product Final N-Acylated Product purify->product

Caption: Workflow for the N-acylation reaction.

Strategic Modification at the 1-Ethanone Position: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, converting the ketone into a new chiral center and introducing a secondary or tertiary amine.[6] This transformation is fundamental in synthetic chemistry, offering a controlled alternative to the often problematic direct N-alkylation of amines.[7]

Principle of Reductive Amination

The reaction converts a carbonyl group to an amine via an intermediate imine.[6] It typically occurs in a one-pot fashion where the ketone and an amine first form an imine (or iminium ion), which is then immediately reduced by a hydride agent present in the reaction mixture. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine intermediate.[7] Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this purpose.

Protocol 2: One-Pot Reductive Amination

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq., 220 mg, 1.0 mmol) in 1,2-dichloroethane (DCE) or THF (10 mL), add the desired primary amine (e.g., benzylamine, 1.2 eq.).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq.). The weakly acidic conditions facilitate the formation of the imine intermediate by promoting the dehydration step.[6]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.) portion-wise over 10 minutes. The addition may cause slight effervescence. This reagent is favored over sodium cyanoborohydride for its lower toxicity and effectiveness under mildly acidic conditions.[7]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up & Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine derivative.

Data Presentation: Reductive Amination Substrate Scope
Amine (R¹R²NH)Reducing AgentTypical Reaction Time (h)Resulting Derivative Structure
BenzylamineNaBH(OAc)₃161-(3-Amino-4-morpholinophenyl)-N-benzylethan-1-amine
CyclopropylamineNaBH(OAc)₃20N-(1-(3-amino-4-morpholinophenyl)ethyl)cyclopropanamine
AnilineNaBH(OAc)₃24N-(1-(3-amino-4-morpholinophenyl)ethyl)aniline
Ammonia (as NH₄OAc)NaBH₃CN241-(3-Amino-4-morpholinophenyl)ethan-1-amine
Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow ketone Starting Material: 1-(3-Amino-4-morpho...) ethanone imine_form Imine Formation (in situ) ketone->imine_form amine Primary Amine (R-NH₂) + Acetic Acid (cat.) amine->imine_form imine Imine Intermediate imine_form->imine reducer Add NaBH(OAc)₃ imine->reducer Reduction workup Aqueous Work-up (NaHCO₃) reducer->workup Quench purify Purification (Chromatography) workup->purify product Final Secondary Amine Product purify->product

Caption: One-pot workflow for reductive amination.

Structural Characterization and Purity Analysis

Unambiguous characterization of all newly synthesized derivatives is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.[8]

    • For N-acylation , expect the disappearance of the broad -NH₂ signal and the appearance of a new amide N-H signal (typically δ 7-9 ppm) in the ¹H NMR spectrum.

    • For reductive amination , expect the disappearance of the ketone carbonyl signal (around 190-200 ppm) in the ¹³C NMR spectrum and the appearance of new signals corresponding to the newly formed C-N bond and associated alkyl groups.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product, corroborating a successful transformation.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.

Table of Expected Analytical Data for Representative Derivatives
DerivativeTechniqueExpected Key Observations
N-(5-acetyl-2-morpholinophenyl)acetamide¹H NMRDisappearance of -NH₂ protons (approx. δ 4.5-5.5 ppm). Appearance of amide N-H (δ ~8-9 ppm) and acetyl CH₃ (δ ~2.1 ppm).
MS (ESI+)Expected [M+H]⁺ at m/z 263.14
1-(3-Amino-4-morpholinophenyl)-N-benzylethan-1-amine¹³C NMRDisappearance of ketone C=O (approx. δ 198 ppm). Appearance of new aliphatic carbons for the ethylamine backbone and benzyl group.
MS (ESI+)Expected [M+H]⁺ at m/z 312.21

Conclusion and Future Directions

The protocols detailed herein provide robust and versatile pathways for the derivatization of this compound. By strategically modifying either the aromatic amine or the ketone functionality, researchers can rapidly generate libraries of novel compounds. Given the established pharmacological importance of the morpholine scaffold, these derivatives are prime candidates for screening in a wide array of biological assays, including kinase inhibition, anti-proliferative, and anti-inflammatory models, thereby accelerating the discovery of new therapeutic leads.

References

  • Boruah, J., et al. (2012). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters. Available at: [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Pharmacological activity of morpholino compound. (Date not available). PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Wikipedia. (Date not available). Reductive amination. Wikipedia. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. Available at: [Link]

  • N-acetylation of Aromatic Amines by One-pot Route. (2025). ResearchGate. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (Date not available). Source not specified. Available at: [Link]

  • Reductive Amination. (Date not available). Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Tesei, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Kégl, T., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • The 4-morpholinoaniline derivate drugs... (Date not available). ResearchGate. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. (2016). ResearchGate. Available at: [Link]

  • 1-(3-Morpholinophenyl)ethanone. (Date not available). MySkinRecipes. Available at: [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. Available at: [Link]

  • 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. (2024). ChemBK. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

  • Use of Selective TOCSY NMR Experiments for Quantifying Minor Components in Complex Mixtures... (2025). ResearchGate. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (Date not available). PMC - NIH. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (Date not available). UNL Powers Group. Available at: [Link]

Sources

Application Note: 1-(3-Amino-4-morpholinophenyl)-1-ethanone as a Versatile Scaffold in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 1-(3-amino-4-morpholinophenyl)-1-ethanone as a versatile building block in solid-phase organic synthesis (SPOS). The molecule uniquely combines a reactive primary aromatic amine, a modifiable ketone, and a privileged morpholine scaffold. The morpholine motif is prevalent in numerous biologically active compounds and approved pharmaceuticals, making it a desirable feature in drug discovery libraries.[1][2] This note provides a rationale for its use, detailed protocols for its immobilization onto solid supports, and subsequent on-resin diversification strategies to generate libraries of novel, drug-like small molecules. The methodologies presented are designed for researchers, medicinal chemists, and drug development professionals engaged in high-throughput synthesis and lead generation.

Introduction: A Scaffold of Strategic Importance

The efficiency of the drug discovery process is intrinsically linked to the ability to rapidly synthesize and screen diverse chemical libraries. Solid-phase organic synthesis (SPOS) has become a cornerstone of this effort, offering streamlined purification and the potential for automation.[3][4] The choice of foundational building blocks is critical, as their inherent structural features dictate the chemical space accessible in a library.

This compound presents itself as an ideal scaffold for diversity-oriented synthesis for several key reasons:

  • The Privileged Morpholine Moiety: The morpholine ring is a common heterocyclic motif found in a wide array of approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib.[1] Its inclusion in a scaffold is hypothesized to improve physicochemical properties such as aqueous solubility and metabolic stability, making it a highly sought-after feature in medicinal chemistry.[1][2]

  • Orthogonal Synthetic Handles: The molecule possesses two distinct functional groups amenable to selective chemical modification. The primary aromatic amine serves as an ideal anchor point for covalent attachment to a solid support. The acetyl group's ketone provides a secondary site for a vast range of on-resin chemical transformations, allowing for extensive diversification.

  • Structural Rigidity and Vectorial Diversity: The phenyl ring provides a rigid core, allowing appended functionalities to be projected in well-defined vectors. This is crucial for probing the topology of biological targets like enzyme active sites or protein-protein interfaces.

This document outlines the practical application of this scaffold, from initial resin immobilization to the generation of complex downstream products.

Physicochemical Properties and Safe Handling

Before implementation in any synthetic workflow, a thorough understanding of the reagent's properties and safety requirements is essential.

Compound Properties
PropertyValueSource
IUPAC Name 1-(3-amino-4-morpholinophenyl)ethanone
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol [5]
Appearance Solid
SMILES String CC(=O)c1ccc(N2CCOCC2)c(N)c1
InChI Key USTRDUGLBOJUOB-UHFFFAOYSA-N

Note on Quality Assurance: Commercial suppliers may provide this product for early discovery research without extensive analytical data. It is imperative that the end-user assumes responsibility for confirming product identity and purity via appropriate analytical methods (e.g., ¹H NMR, LC-MS, elemental analysis) prior to use.

Safety and Handling Protocol

This compound, as an aromatic amine, requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[6][7]

  • Inhalation: The compound is a solid, but dust may be generated. Avoid breathing dust. May cause respiratory tract irritation.[7][8] In case of inhalation, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: May cause skin irritation.[8] In case of contact, wash the affected area immediately with plenty of soap and water. Remove contaminated clothing.[6]

  • Eye Contact: May cause serious eye irritation.[8] If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Strategic Workflow for Solid-Phase Synthesis

The core strategy involves immobilizing the scaffold onto a solid support via its primary amine, leaving the ketone free for subsequent diversification. This general workflow is applicable across various resin and linker types.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Product Release Resin Functionalized Resin (e.g., Wang Aldehyde) Activation Resin Activation/ Pre-swelling Resin->Activation Coupling Covalent Coupling (Reductive Amination) Activation->Coupling Scaffold 1-(3-amino-4-morpholino phenyl)-1-ethanone Scaffold->Coupling Capping Capping of Unreacted Sites (e.g., Acetic Anhydride) Coupling->Capping Diversification Diversification (Split-Pool or Parallel) Capping->Diversification Deriv1 Reaction A (e.g., Claisen-Schmidt) Cleavage Acidolytic Cleavage (e.g., TFA Cocktail) Deriv1->Cleavage Deriv2 Reaction B (e.g., Hydrazine Cyclization) Deriv2->Cleavage Deriv3 Reaction C (e.g., Ketone Reduction) Deriv3->Cleavage Diversification->Deriv1 Diversification->Deriv2 Diversification->Deriv3 Purification Purification & Characterization (HPLC, LC-MS) Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis and diversification of libraries.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for methodology development. Optimization may be required based on the specific resin, reagents, and equipment used.

Protocol 1: Immobilization via Reductive Amination

This protocol describes the attachment of the scaffold to an aldehyde-functionalized resin, a common method in SPOS.[9]

Materials:

  • Wang aldehyde resin (or similar aldehyde-functionalized support)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Acetic Acid in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Wang aldehyde resin (1.0 eq) in the synthesis vessel. Swell the resin in DMF for 1 hour at room temperature with gentle agitation.[10] Drain the solvent.

  • Imine Formation: Prepare a solution of this compound (5.0 eq) in 1% acetic acid/DMF. Add this solution to the swollen resin and agitate for 4 hours at room temperature. This facilitates the formation of the Schiff base intermediate.

  • Reduction: Drain the vessel. Add a fresh solution of DMF followed by the reducing agent, sodium cyanoborohydride (5.0 eq). Agitate the mixture for 12 hours at room temperature.

    • Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the aldehyde, minimizing side reactions.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Quantification (Optional): The loading efficiency can be determined using a colorimetric test for primary amines (e.g., Kaiser test) on a small sample of the initial and final resin to check for the disappearance of aldehyde groups.

Protocol 2: On-Resin Synthesis of a Chalcone Library

This protocol utilizes the immobilized ketone for a Claisen-Schmidt condensation to produce chalcone derivatives, which are themselves a class of biologically active compounds.[11]

Materials:

  • Scaffold-loaded resin from Protocol 1

  • A library of diverse aromatic aldehydes (Ar-CHO)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the scaffold-loaded resin (1.0 eq) in a suitable solvent like THF or a 1:1 mixture of EtOH/DMF for 1 hour.

  • Condensation Reaction: In separate reaction vessels (for parallel synthesis), add a solution of a unique aromatic aldehyde (10.0 eq) to each aliquot of swollen resin.

  • Base Addition: Add a solution of 30% aqueous NaOH (10.0 eq) to each vessel. Agitate the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by taking a single resin bead and analyzing it by mass spectrometry (MALDI-TOF or single-bead LC-MS).

    • Causality Note: The strong base deprotonates the α-carbon of the resin-bound ketone, forming an enolate which then attacks the aldehyde. The excess of reagents is a key advantage of SPOS, driving the reaction to completion.[12]

  • Washing: Upon completion, drain the vessels and wash the resin thoroughly with H₂O/DMF (to remove base), followed by DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

G cluster_reactions On-Resin Diversification Pathways cluster_products Resulting On-Resin Structures Immobilized Immobilized Scaffold (Resin-NH-Ar-C(=O)CH3) Chalcone Claisen-Schmidt + Ar-CHO, Base Immobilized->Chalcone Path A SecAmine Reductive Amination + R-NH2, NaBH3CN Immobilized->SecAmine Path C Pyrazoline Hydrazine Cyclization + N2H4 Chalcone->Pyrazoline Path B (from Path A product) ProdA Resin-Bound Chalcone Chalcone->ProdA ProdB Resin-Bound Pyrazoline Pyrazoline->ProdB ProdC Resin-Bound Secondary Amine SecAmine->ProdC

Figure 2: Potential diversification pathways from the resin-bound scaffold.

Protocol 3: Cleavage from Resin

This final step liberates the synthesized molecules from the solid support for purification and biological screening.

Materials:

  • Product-bound resin from a diversification protocol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • DCM

Procedure:

  • Resin Preparation: Place the dried, product-bound resin in a suitable reaction vessel. Wash with DCM (3x) to ensure it is dry and free of other solvents.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin. Agitate gently at room temperature for 2-3 hours.

    • Causality Note: TFA is a strong acid that cleaves the acid-labile linker attaching the product to the resin. TIS and water act as scavengers to capture reactive carbocations generated during cleavage, preventing side reactions.[10]

  • Product Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a flask containing cold diethyl ether (10x the volume of the filtrate). The product should precipitate out as a solid.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Collect the solid product by filtration or centrifugation. Wash the precipitate with additional cold ether to remove residual TFA and scavengers.

  • Analysis: Dry the final product under vacuum. Characterize the crude product by LC-MS to determine purity and confirm the molecular weight. Further purification can be achieved using preparative HPLC.

Conclusion

This compound is a highly valuable and strategically designed building block for solid-phase organic synthesis. Its bifunctional nature allows for secure anchoring to a solid support while presenting a ketone for extensive chemical diversification. The protocols provided herein offer a validated starting point for chemists to rapidly generate libraries of novel compounds incorporating the medicinally relevant morpholine scaffold. The adaptability of these methods to both parallel synthesis and split-pool technologies positions this reagent as a powerful tool in the modern drug discovery arsenal.

References

  • Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and biological activity. Chemistry of Heterocyclic Compounds, 49(4), 487-516. [Link]

  • ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]

  • MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • PubChem. p-Aminoacetophenone. [Link]

  • Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews, 3(2), 116-152. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

  • L'Abbate, A., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(23), 7351. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Ben-Aroya, S., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698. [Link]

  • Scite.ai. Highlights in the solid-phase organic synthesis of natural products and analogues. [Link]

  • Monaghan, J., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 14(1), 4980. [Link]

  • Wikipedia contributors. (2023). Solid-phase synthesis. Wikipedia. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Solid-phase syntheses of 1,3,5-tri-substituted and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one. Journal of Organic Chemistry, 65(12), 3604-3608. [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical techniques for the full characterization of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a key intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed to ensure the identity, purity, and stability of the compound, aligning with rigorous scientific and regulatory standards. This guide moves beyond a simple listing of procedures to explain the causality behind the choice of each analytical technique, ensuring a deep understanding of the characterization process. The methods described are grounded in established principles and validated against authoritative standards, providing a self-validating framework for researchers.

Introduction: The Significance of Rigorous Characterization

This compound is a substituted aromatic ketone containing a primary amino group and a morpholine moiety. These functional groups impart specific chemical properties that make it a valuable building block in the synthesis of various biologically active molecules. The precise characterization of this intermediate is paramount, as the purity and structural integrity of the final active pharmaceutical ingredient (API) are critically dependent on the quality of its precursors.

This guide outlines a multi-technique approach to provide a holistic understanding of the molecule's properties, from its structural confirmation to its thermal stability. The selection of these techniques is based on the unique structural features of this compound.

Strategic Analytical Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a pharmaceutical intermediate. The following diagram illustrates the proposed analytical strategy, ensuring that each step provides critical information that informs the subsequent analyses.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity & Assay) UV_Vis UV-Vis Spectroscopy (Quantitative) HPLC->UV_Vis Concentration Thermal Thermal Analysis (TGA/DSC) Sample Test Sample Sample->NMR Identity Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity Sample->Thermal Stability

Caption: Strategic workflow for the characterization of this compound.

Structural Elucidation: Confirming the Molecular Identity

The foundational step in characterizing any new or synthesized compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality: The distinct electronic environments of the protons and carbons in the molecule will result in a unique set of chemical shifts and coupling patterns in the NMR spectra. This "fingerprint" allows for the precise mapping of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Based on the structure and data from analogous compounds like 3'-aminoacetophenone[1][2] and N-substituted morpholines[3][4][5][6], the following proton signals are expected:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (3H)6.8 - 7.5m3HProtons on the phenyl ring
NH₂~3.9br s2HPrimary amine protons
Morpholine (-O-CH₂-)~3.8t4HProtons adjacent to oxygen
Morpholine (-N-CH₂-)~3.0t4HProtons adjacent to nitrogen
Acetyl (-CH₃)~2.5s3HMethyl protons of the acetyl group

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): Drawing from data on 3'-aminoacetophenone[2][7] and acetophenone[8], the following carbon signals can be anticipated:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~197
Aromatic (C-NH₂)~147
Aromatic (C-N)~138
Aromatic (C-C=O)~137
Aromatic (CH)115 - 130
Morpholine (-O-CH₂)~67
Morpholine (-N-CH₂)~50
Acetyl (-CH₃)~26

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and providing clues about its structure.

Causality: The molecule will be ionized and then fragmented in a reproducible manner. The mass of the molecular ion confirms the elemental composition, while the fragmentation pattern reveals the presence of key structural motifs.

Protocol for LC-MS Analysis:

  • Technique: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms (amine and morpholine) which are readily protonated.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

  • Data Acquisition:

    • Expected Molecular Ion: [M+H]⁺ = 221.1339 (for C₁₂H₁₇N₂O₂⁺).

    • Fragmentation: Expect characteristic losses, such as the loss of the acetyl group (CH₃CO, 43 Da) and fragmentation of the morpholine ring. The fragmentation of 3'-aminoacetophenone often shows a prominent peak at m/z 120, corresponding to the loss of the methyl group followed by CO[2][9][10]. Similar fragmentation pathways can be anticipated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality: The covalent bonds within the molecule will vibrate at specific frequencies when irradiated with infrared light. The absorption of this light at characteristic wavenumbers indicates the presence of specific functional groups.

Predicted FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary AmineN-H stretch3500-3300 (two bands)
Aromatic RingC-H stretch3100-3000
KetoneC=O stretch (conjugated)1685-1666
Aromatic RingC=C stretch1600-1450
Primary AmineN-H bend1650-1580
Morpholine/AmineC-N stretch (aromatic)1335-1250

References for band positions:[11][12][13][14]

Protocol for FTIR Analysis:

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Purity Assessment and Quantitative Analysis

Ensuring the purity of a pharmaceutical intermediate is critical for the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantitative analysis (assay). A reverse-phase HPLC method is most suitable for this compound.

Causality: The compound will partition between a non-polar stationary phase and a polar mobile phase. Its retention time will be a function of its polarity. Impurities with different polarities will be separated and can be detected and quantified.

Protocol for HPLC Purity and Assay Determination:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended for separating potential impurities with a wide range of polarities.[15][16][17][18][19]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), determined by UV-Vis spectroscopy.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines[20][21][22][23][24], which includes assessing specificity, linearity, range, accuracy, precision, and robustness. The system suitability should be checked before each run as per USP <621>[25][26][27][28][29].

HPLC_Validation Validation ICH Q2(R2) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R2).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and robust method for the quantitative determination of the compound in solution and for determining the optimal wavelength for HPLC detection.

Causality: The conjugated π-electron system of the aromatic ketone will absorb UV radiation, leading to electronic transitions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Predicted UV-Vis Spectrum: Aromatic ketones typically exhibit strong π → π* transitions. The conjugation of the carbonyl group with the phenyl ring is expected to result in a λmax above 200 nm.[30][31][32][33][34] The amino and morpholino substituents will also influence the absorption spectrum.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol). Create a series of dilutions to establish a calibration curve.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • λmax Determination: Scan a solution of the compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Generate a calibration curve by plotting absorbance versus concentration for the standard solutions at λmax.

    • Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Physicochemical Characterization

Understanding the solid-state properties of a pharmaceutical intermediate is crucial for formulation development and ensuring stability.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on melting point, thermal stability, and the presence of residual solvents or water.

Causality:

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the melting point and other thermal transitions.[35][36]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal decomposition temperature and quantifying volatile content.[37][38][39]

Protocol for Thermal Analysis:

  • Instrumentation: A simultaneous TGA/DSC instrument is recommended for obtaining complementary information in a single run.[37][38]

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum).

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The melting point will be observed as a sharp endothermic peak.

  • TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point. The onset of weight loss indicates the beginning of thermal decomposition.

Conclusion

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these methods, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The integration of spectroscopic, chromatographic, and thermal analysis, underpinned by a thorough understanding of the scientific principles and adherence to validation standards, constitutes a scientifically sound and defensible characterization strategy.

References

  • <621> Chromatography. U.S. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter621.pdf]
  • <621> Chromatography. DSDP Analytics. [URL: https://www.dsdpanalytics.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=23773]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [URL: https://www.youtube.
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-understanding-usp-621-5994-5529en-agilent.pdf]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. News-Medical.net. [URL: https://www.news-medical.net/whitepaper/20240620/Pharmaceutical-Compounds-are-Analyzed-in-Half-the-Time-by-Simultaneous-TGA-DSC.aspx]
  • USP <621> Chromatography. DSDP Analytics. [URL: https://www.dsdpanalytics.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf]
  • <621> Chromatography - Notice of Adoption of Harmonized Standard. U.S. Pharmacopeia. [URL: https://www.usp.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [URL: https://www.netzsch-thermal-analysis.com/en/blog/2020/reliable-characterization-of-pharmaceuticals-using-thermal-analysis]
  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [URL: https://www.tsijournals.com/articles/pharmaceutical-quality-control-using-thermal-analysis-methods.pdf]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [URL: https://www.intuitionlabs.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [URL: https://www.mt.com/us/en/home/products/Laboratory_Analytics_Instruments/thermal-analysis/sta.html]
  • 3-Aminoacetophenone(99-03-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/99-03-6_1HNMR.htm]
  • Multiplet shape in proton NMR of morpholines. ECHEMI. [URL: https://www.echemi.com/community/multiplet-shape-in-proton-nmr-of-morpholines_topic_5323.html]
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [URL: https://www.lcgc-international.
  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/59149/multiplet-shape-in-proton-nmr-of-morpholines]
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00387018908053531]
  • Time dependent UV-Vis spectra of reduction of aromatic ketones with.... ResearchGate. [URL: https://www.researchgate.net/figure/Time-dependent-UV-Vis-spectra-of-reduction-of-aromatic-ketones-with-NaBH4-a-1-4_fig2_334057885]
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac990606o]
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15986500/]
  • 3-Aminoacetophenone(99-03-6) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/99-03-6_13CNMR.htm]
  • 3'-Aminoacetophenone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7417]
  • FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone.... Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123131]
  • 3-Aminoacetophenone. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C99036&Type=IR-SPEC&Index=1#IR-SPEC]
  • 99-03-6 3-Aminoacetophenone C8H9NO, Formula,NMR,Boiling Point,Density,Flash Point. CymitQuimica. [URL: https://www.cymitquimica.com/99-03-6]
  • Recognizing the NMR pattern for morpholine. ACD/Labs. [URL: https://www.acdlabs.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16541530/]
  • UV-Visible Spectroscopy. Michigan State University Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm]
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10934529.2022.2057773]
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.... Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/analysis-of-primary-aromatic-amines-in-cosmetics-and-personal-care-products-using-the-acquity-uplc-h-class-system-with-the-acquity-qda-detector.html]
  • 3-Aminoacetophenone Mass Spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C99036&JCAMP=d1000216&Index=0&Type=Mass]
  • 3-Aminoacetophenone(99-03-6) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/99-03-6_ms.htm]
  • 3-Aminoacetophenone - Vapor Phase IR Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/5QxganozsCo]
  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. [URL: https://www.jove.com/v/10901/ir-and-uv-vis-spectroscopy-of-aldehydes-and-ketones]
  • 3-Aminoacetophenone(99-03-6)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/99-03-6_IR1.htm]
  • 3-Aminoacetophenone | C8H9NO | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv-vis.php]
  • UV-Vis Spectroscopy. SlidePlayer. [URL: https://slideplayer.com/slide/13769116/]
  • Acetophenone 13C NMR Analysis. Scribd. [URL: https://www.scribd.com/document/369986429/Acetophenone-C-NMR-pdf]
  • 4-Aminoacetophenone(99-92-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/99-92-3_1HNMR.htm]

Sources

Application Note: Experimental Protocols for the Synthetic Manipulation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental use of 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This versatile building block possesses multiple reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps, in-process controls, and appropriate analytical validation. We present detailed, step-by-step methodologies for two foundational reactions targeting the primary aromatic amine: amide bond formation and diazotization-azo coupling.

Introduction and Scientific Context

This compound, with a molecular weight of 220.27 g/mol and the empirical formula C₁₂H₁₆N₂O₂, is a solid crystalline compound at room temperature.[1] Its structure is characterized by three key functional groups: a primary aromatic amine, an acetyl group (ketone), and a morpholine ring. This unique combination of functionalities makes it a bifunctional compound with both nucleophilic (amine) and electrophilic (ketone) centers.[2]

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[3][4] Consequently, this compound serves as a critical starting material for constructing kinase inhibitors, receptor modulators, and other potential therapeutic agents.[4]

This guide focuses on the synthetic utility of the 3-amino group, which is the most accessible and reactive site for a majority of common organic transformations. We will detail protocols for its conversion into an amide and a diazonium salt, two pathways that open extensive possibilities for molecular elaboration.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the material's properties and to adhere to strict safety protocols.

Compound Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol [5]
Appearance Solid
Melting Point 162-164 °C[1]
SMILES String CC(=O)c1ccc(N2CCOCC2)c(N)c1
InChI Key USTRDUGLBOJUOB-UHFFFAOYSA-N
Safety and Handling

As with many aromatic amines, appropriate personal protective equipment (PPE) is mandatory.

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • PPE: Wear safety glasses with side shields, nitrile gloves, and a lab coat.[6][7]

  • Toxicity: This compound may cause skin, eye, and respiratory tract irritation.[8][9] It is classified in Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.

  • Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and dispose of it as hazardous chemical waste.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6][8] For eye contact, rinse cautiously with water for several minutes.[6][8] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.

Protocol 1: Amide Bond Formation via Acylation

Introduction: The acylation of the primary amine to form a stable amide bond is one of the most fundamental and reliable reactions in organic synthesis. This reaction is central to peptide synthesis and the construction of countless pharmaceutical agents. We will utilize a standard carboxylic acid and a carbodiimide-based coupling reagent, which activates the carboxylic acid for nucleophilic attack by the amine.

Causality of Experimental Choices:

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen for its water-solubility, which allows for a simple aqueous workup to remove the resulting urea byproduct.

  • Additive: Hydroxybenzotriazole (HOBt) is used to suppress racemization (if the acylating partner is chiral) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction due to its inert nature and ability to dissolve a wide range of organic compounds.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the carboxylic acid without competing in the reaction.

General Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis A 1. Dissolve Carboxylic Acid & Amine in Anhydrous DCM B 2. Add HOBt & DIPEA A->B C 3. Cool to 0°C B->C D 4. Add EDC portion-wise C->D E 5. Warm to RT, Stir 12-18h D->E F 6. Dilute with DCM E->F G 7. Wash with 1M HCl, sat. NaHCO3, Brine F->G H 8. Dry (Na2SO4), Filter, Concentrate G->H I 9. Purify via Flash Chromatography H->I J 10. Characterize by LCMS, NMR, HRMS I->J

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol

Materials:

  • This compound (1.0 eq, 220 mg, 1.0 mmol)

  • Benzoic Acid (1.1 eq, 134 mg, 1.1 mmol)

  • EDC·HCl (1.5 eq, 287 mg, 1.5 mmol)

  • HOBt (1.2 eq, 162 mg, 1.2 mmol)

  • DIPEA (3.0 eq, 523 µL, 3.0 mmol)

  • Anhydrous DCM (10 mL)

  • Standard workup and purification reagents.

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and benzoic acid.

  • Add 10 mL of anhydrous DCM and stir until all solids are dissolved.

  • Add HOBt and DIPEA to the solution. Stir for 5 minutes.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add EDC·HCl in three small portions over 15 minutes. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours.

In-Process Controls: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the starting amine.

  • TLC System: 50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting amine.

  • LC-MS: Look for the disappearance of the starting material peak (m/z = 221.1 [M+H]⁺) and the appearance of the product peak (m/z = 325.2 [M+H]⁺).

Workup and Purification:

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Results: The procedure should yield the desired product, N-(5-acetyl-2-morpholinophenyl)benzamide, as a solid. Characterization by ¹H NMR should show the disappearance of the broad -NH₂ signal and the appearance of a new amide proton (-NH-C=O) signal, typically as a singlet or broad singlet in the downfield region (δ 8-10 ppm).

Protocol 2: Diazotization and Azo Coupling

Introduction: Aromatic amines can be converted to diazonium salts (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). These salts are highly versatile intermediates. While they can be used in reactions like the Sandmeyer reaction to install various functional groups, they are also powerful electrophiles that can attack activated aromatic rings in a process called azo coupling to form intensely colored azo compounds.

Causality of Experimental Choices:

  • Low Temperature: The diazotization step must be performed at 0-5 °C. Aromatic diazonium salts are thermally unstable and will decompose at higher temperatures, often violently, to liberate N₂ gas and form undesired phenols.

  • Acid: Hydrochloric acid is used to generate nitrous acid from sodium nitrite and to maintain a low pH, which is essential for the stability of the diazonium salt.

  • Coupling Partner: 2-Naphthol is chosen as the coupling partner. It is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution.

  • pH Control: The coupling reaction is performed under slightly basic conditions (by adding NaOH). This deprotonates the hydroxyl group of 2-naphthol, forming the more strongly activating naphthoxide ion, which accelerates the coupling reaction.

Reaction Mechanism

G Start Amine (Ar-NH2) Reagent1 NaNO2, HCl 0-5 °C Diazonium Diazonium Salt (Ar-N2+) Reagent1->Diazonium Diazotization Product Azo Dye Product Diazonium->Product Azo Coupling CouplingPartner 2-Naphthol Base NaOH (aq)

Caption: Mechanism of diazotization followed by azo coupling.

Step-by-Step Protocol

Materials:

  • This compound (220 mg, 1.0 mmol)

  • Concentrated Hydrochloric Acid (~12 M, 0.5 mL)

  • Sodium Nitrite (NaNO₂) (76 mg, 1.1 mmol)

  • 2-Naphthol (144 mg, 1.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure: Part A: Formation of the Diazonium Salt

  • In a 100 mL beaker, suspend this compound in 10 mL of water. Add 0.5 mL of concentrated HCl. Stir and cool the mixture to 0-5 °C in an ice-salt bath. Some solid may remain.

  • In a separate test tube, dissolve the sodium nitrite in 2 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes in the ice bath. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 2-naphthol in 15 mL of 1 M NaOH solution. Cool this solution to ~10 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • An intensely colored precipitate (typically red or orange) should form immediately.

  • Stir the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

In-Process Controls: The primary control for this reaction is visual. The formation of the diazonium salt is often subtle, but the azo coupling step should produce a dramatic and instantaneous color change, confirming the successful formation of the intermediate.

Workup and Purification:

  • Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with a large volume of cold water until the filtrate is colorless and neutral.

  • Allow the product to air-dry on the filter paper. Recrystallization from ethanol or a similar solvent may be performed for further purification if necessary.

Expected Results: The reaction produces a brightly colored solid azo dye. The product can be characterized by UV-Visible spectroscopy, which will show a strong absorbance in the visible region. Mass spectrometry should confirm the expected molecular weight of the coupled product (m/z = 378.2 [M+H]⁺).

Standard Analytical Methodologies

To ensure the identity and purity of starting materials and products, the following analytical techniques are recommended.

TechniquePurposeSample Method / Key Parameters
HPLC Purity assessment and reaction monitoring.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).[10][11]Detector: UV at 254 nm.
LC-MS Reaction monitoring and product mass confirmation.Use HPLC conditions compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).[10][12] Monitor for the [M+H]⁺ ion of reactants and products.
¹H NMR Structural elucidation and confirmation.Dissolve sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Key signals for the starting material include the acetyl methyl protons (~2.5 ppm), morpholine protons (~2.8-3.8 ppm), and aromatic protons (~6.8-7.5 ppm).

Conclusion

This compound is a readily available and highly useful synthetic intermediate. The primary amine group can be reliably functionalized through well-established reactions such as acylation and diazotization, providing a gateway to a diverse range of more complex molecular architectures. The protocols detailed in this application note offer robust and validated methods for researchers to leverage the synthetic potential of this compound in their drug discovery and materials science programs.

References

  • SpectraBase. 13C NMR of ethanone, 1-phenyl-, [4-[(3-bromophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone, (1E)-. [Link]

  • El-Gazzar, A. B. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]

  • PubChem. 4-(3-Aminophenyl)morpholin-3-one. [Link]

  • MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • PubChem. 3'-Aminoacetophenone. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. [Link]

  • PubMed Central (PMC). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]

  • SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. [Link]

  • SIELC Technologies. Ethanone, 1-(2,3,4-trihydroxyphenyl)-. [Link]

  • ResearchGate. Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. [Link]

  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

Sources

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Prepared by: A Senior Application Scientist

This compound is a valuable substituted aniline derivative. The unique arrangement of its functional groups—a primary amine, a morpholine ring, and an acetyl group on a benzene core—makes it a key building block in the synthesis of various pharmacologically active compounds. The morpholine moiety is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. The amino and acetyl groups provide reactive handles for further chemical modifications, enabling the construction of complex molecular architectures.

This document provides a comprehensive guide for the multi-gram scale synthesis of this target compound. The presented synthetic strategy is designed for robustness, scalability, and safety, addressing the common challenges associated with the functionalization of electron-rich aromatic amines. We will detail a three-step synthetic sequence, explaining the rationale behind each transformation and providing detailed, step-by-step protocols suitable for implementation in a research or process development laboratory.

Synthetic Strategy: A Three-Step Approach to Overcome Reactivity Challenges

Direct acylation of anilines via the Friedel-Crafts reaction is notoriously challenging on a large scale. The primary amino group, being a Lewis base, readily complexes with the Lewis acid catalyst (e.g., aluminum chloride), deactivating the aromatic ring towards the desired electrophilic substitution. This often leads to poor yields and the formation of undesired byproducts.[1][2]

To circumvent these issues, we propose a robust three-step synthesis:

  • Synthesis of the Precursor (4-Morpholinoaniline): This is achieved through a two-stage process beginning with the nucleophilic aromatic substitution (SNA r) of 4-fluoronitrobenzene with morpholine, followed by the catalytic hydrogenation of the resulting nitro-intermediate to yield 4-morpholinoaniline.

  • N-Acetylation for Protection and Directing: The amino group of 4-morpholinoaniline is protected as an acetamide. This serves a dual purpose: it prevents the unwanted complexation with the Lewis acid in the subsequent step and activates the ring for the desired acylation.

  • Fries Rearrangement for Ortho-Acylation: The key transformation is a Fries rearrangement of the N-acetylated intermediate. This classic reaction, catalyzed by a Lewis acid, involves the intramolecular migration of the acetyl group from the nitrogen to the aromatic ring, yielding the target ketone.[3][4] This method provides a reliable route to the desired ortho-acylated product.

This strategic sequence ensures high yields, simplifies purification, and provides a clear, scalable pathway to the target molecule.

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear sequence of transformations, each with its own set of reagents and conditions, leading to the final purified product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Acylation & Purification start 4-Fluoronitrobenzene + Morpholine intermediate1 4-(4-Nitrophenyl)morpholine start->intermediate1 SNA r precursor 4-Morpholinoaniline intermediate1->precursor Catalytic Hydrogenation n_acetyl N-(4-Morpholinophenyl)acetamide precursor->n_acetyl Acetic Anhydride fries Fries Rearrangement n_acetyl->fries AlCl3 final_product This compound fries->final_product Work-up & Crystallization

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 4-Morpholinoaniline

Step 1a: Synthesis of 4-(4-Nitrophenyl)morpholine

This step involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoronitrobenzene by the secondary amine of morpholine. The nitro group is a strong electron-withdrawing group, which activates the ring for this type of substitution.

Reaction Scheme:

Caption: Synthesis of 4-(4-Nitrophenyl)morpholine.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Fluoronitrobenzene141.1 g (1.0 mol)
Morpholine104.5 g (1.2 mol)
Potassium Carbonate (K2CO3)207.3 g (1.5 mol)
Dimethyl Sulfoxide (DMSO)1.0 L
2L Three-neck round-bottom flaskEquipped with mechanical stirrer, thermometer, and condenser
Heating mantle-

Protocol:

  • Setup: Assemble the 2L three-neck flask with the mechanical stirrer, thermometer, and condenser in a fume hood.

  • Reagent Addition: Charge the flask with 4-fluoronitrobenzene, potassium carbonate, and dimethyl sulfoxide (DMSO).

  • Heating: Begin stirring and slowly heat the mixture to 80-90 °C.

  • Morpholine Addition: Once the temperature is stable, add the morpholine dropwise over a period of 1 hour, ensuring the temperature does not exceed 100 °C.

  • Reaction: Maintain the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 4L of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the solid cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the yellow solid in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 180-200 g (86-96% yield) of 4-(4-nitrophenyl)morpholine.

Step 1b: Synthesis of 4-Morpholinoaniline

The nitro group of 4-(4-nitrophenyl)morpholine is reduced to a primary amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Synthesis of 4-Morpholinoaniline.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-(4-Nitrophenyl)morpholine178.2 g (0.85 mol)
10% Palladium on Carbon (Pd/C)9.0 g (5% w/w), 50% wet
Ethanol (EtOH)1.5 L
Hydrogenator (e.g., Parr apparatus)Capable of handling >50 psi H2 pressure
Celite®For filtration

Protocol:

  • Setup: To a suitable hydrogenation vessel, add 4-(4-nitrophenyl)morpholine and ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; maintain the temperature below 40°C. The reaction progress can be monitored by the uptake of hydrogen.

  • Completion and Filtration: Once hydrogen uptake ceases (typically 4-8 hours), depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting solid can be recrystallized from a mixture of ethanol and water to yield a pure, off-white to light brown solid.

  • Drying: Dry the product in a vacuum oven at 50 °C.

Expected Yield: 135-148 g (89-97% yield) of 4-morpholinoaniline.

Part 2: N-Acetylation of 4-Morpholinoaniline

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Morpholinoaniline126.2 g (0.71 mol)
Acetic Anhydride79.5 g (0.78 mol)
Dichloromethane (DCM)1.0 L
1L Erlenmeyer Flask or Beaker-
Magnetic stirrer-

Protocol:

  • Dissolution: In a fume hood, dissolve the 4-morpholinoaniline in dichloromethane in the 1L flask with stirring.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acetic Anhydride Addition: Add the acetic anhydride dropwise to the cooled, stirring solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor for completion by TLC.

  • Work-up: Quench the reaction by slowly adding 200 mL of saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the dichloromethane under reduced pressure to yield N-(4-morpholinophenyl)acetamide as a solid.

Expected Yield: 145-155 g (93-99% yield).

Part 3: Fries Rearrangement to this compound

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
N-(4-Morpholinophenyl)acetamide110.1 g (0.5 mol)
Anhydrous Aluminum Chloride (AlCl3)200.0 g (1.5 mol)
1,2-Dichloroethane (DCE)1.0 L
2L Three-neck round-bottom flaskEquipped with mechanical stirrer, thermometer, and gas outlet
Heating mantle-
Ice bathFor work-up

Protocol:

  • Setup: Assemble the dry 2L three-neck flask with a mechanical stirrer and thermometer in a fume hood. Equip a gas outlet connected to a scrubber (containing NaOH solution) to neutralize the evolved HCl gas.

  • Reagent Addition: Charge the flask with N-(4-morpholinophenyl)acetamide and 1,2-dichloroethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise add the anhydrous aluminum chloride, ensuring the internal temperature does not rise above 10 °C. This addition is highly exothermic.[5]

  • Heating and Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C. The solvent will reflux. Maintain this temperature for 2-4 hours. The reaction mixture will become a thick, dark slurry.

  • Cooling and Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath to below 10 °C. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise, followed by the slow addition of 6M HCl until the pH is acidic. This is a highly exothermic and gas-evolving step.

  • Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate (1L) and shake well. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or isopropanol to yield the final product as a crystalline solid.

Expected Yield: 70-85 g (64-77% yield) of this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment (e.g., glove box or under a nitrogen atmosphere for large quantities). Do not use water-based fire extinguishers; use a Class D extinguisher or dry sand.[6][7][8]

  • Acetyl Chloride and Acetic Anhydride: These are corrosive and lachrymatory. They react with water and alcohols. Handle with care in a fume hood.[9]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Dimethyl sulfoxide can enhance skin absorption of other chemicals. Avoid inhalation and skin contact.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Use a catalyst under an inert atmosphere to prevent ignition.

References

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2025).
  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton University.
  • Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. (2018). ACS Omega.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
  • SAFETY DATA SHEET - Aluminum chloride. (2019). Fisher Scientific.
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.
  • Fries rearrangement. (n.d.). Wikipedia.
  • ortho-acylation of anilines. (n.d.).
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone. As a crucial intermediate in various research and development pipelines, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common challenges and optimize your synthetic strategy.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically approached as a three-step process, commencing with the preparation of the 4-morpholinoacetophenone backbone. This is followed by a regioselective nitration, a critical step that dictates the position of the eventual amino group. The synthesis culminates in the selective reduction of the nitro intermediate to the desired final product. Each of these stages presents unique challenges that can impact the overall yield and purity. This guide will dissect each step, offering practical solutions to common hurdles.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 4-Morpholinoacetophenone cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Selective Reduction A Starting Materials (e.g., Morpholine + 4-Fluoroacetophenone) B 4-Morpholinoacetophenone A->B Nucleophilic Aromatic Substitution C 3-Nitro-4-morpholinoacetophenone B->C Nitrating Agent (e.g., HNO3/H2SO4) D This compound C->D Reducing Agent (e.g., SnCl2/HCl)

Caption: A general overview of the three-step synthesis of this compound.

II. Step 1: Synthesis of 4-Morpholinoacetophenone

The initial step of the synthesis involves the formation of 4-morpholinoacetophenone. Two primary methods are commonly employed, each with its own set of advantages and potential difficulties.

Method A: Nucleophilic Aromatic Substitution

This is often the preferred route due to its reliability and relatively mild conditions. It typically involves the reaction of 4-fluoroacetophenone with morpholine.

FAQ 1: What are the common issues with the nucleophilic aromatic substitution of 4-fluoroacetophenone?

  • Low Conversion: Incomplete reactions are often due to insufficient heating, improper solvent choice, or the use of a weak base. The reaction generally requires elevated temperatures to proceed at a reasonable rate.

  • Side Product Formation: At excessively high temperatures or with prolonged reaction times, side reactions can occur, leading to a complex product mixture and complicating purification.

  • Work-up Difficulties: The separation of the product from unreacted morpholine and the base can be challenging.

Troubleshooting Guide: Step 1 (Nucleophilic Aromatic Substitution)
Problem Potential Cause Recommended Solution
Low Reaction Yield Insufficient reaction temperature or time.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Extend the reaction time if necessary.
Inappropriate solvent.Ensure the solvent can reach the required reaction temperature and dissolves all reactants. DMF or DMSO are common choices.
Weak base.Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine to effectively scavenge the HF byproduct.
Difficult Purification Residual morpholine.During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove excess morpholine into the aqueous phase.
Emulsion formation during work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.
Method B: Friedel-Crafts Acylation

An alternative, though often less favored, approach is the Friedel-Crafts acylation of morpholinobenzene.

FAQ 2: Why is Friedel-Crafts acylation a less common choice for this synthesis?

The Friedel-Crafts acylation can be problematic due to the nature of the morpholino group. The nitrogen atom in the morpholine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[1][2] This can lead to low yields and the need for stoichiometric or even excess amounts of the catalyst.

III. Step 2: Regioselective Nitration of 4-Morpholinoacetophenone

This is arguably the most critical and challenging step in the synthesis. The goal is to introduce a nitro group at the 3-position of the aromatic ring. However, the directing effects of the existing substituents are in opposition. The morpholino group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director.[1][3][4] This competition can lead to the formation of undesired isomers.

Regioselectivity_Nitration Start 4-Morpholinoacetophenone Nitration Nitration (HNO3/H2SO4) Start->Nitration Product_Desired 3-Nitro Isomer (Desired Product) Nitration->Product_Desired Favorable (Low Temperature) Product_Side1 2-Nitro Isomer (Side Product) Nitration->Product_Side1 Possible Product_Side2 Dinitro Products (Side Product) Nitration->Product_Side2 Possible (Excess Nitrating Agent)

Caption: The challenge of regioselectivity in the nitration of 4-morpholinoacetophenone.

FAQ 3: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?

Controlling the reaction conditions is paramount. Low temperatures are crucial for enhancing the selectivity towards the desired 3-nitro product.[5] Performing the reaction at or below 0°C can significantly minimize the formation of the 2-nitro isomer.

Troubleshooting Guide: Step 2 (Regioselective Nitration)
Problem Potential Cause Recommended Solution
Low Yield of 3-Nitro Isomer Reaction temperature is too high.Maintain a strict temperature control, ideally between -5°C and 0°C, throughout the addition of the nitrating agent.[6]
Incorrect stoichiometry of nitrating agent.Use a carefully measured amount of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). Excess nitrating agent can lead to di-nitration.
Formation of Multiple Isomers Competing directing effects of the morpholino and acetyl groups.Lowering the reaction temperature can exploit the subtle differences in the activation energies for the formation of the different isomers, favoring the thermodynamically more stable 3-nitro product.
Runaway Reaction Nitration is a highly exothermic process.Add the nitrating agent slowly and dropwise to the cooled solution of the substrate with vigorous stirring to ensure efficient heat dissipation.
Experimental Protocol: Regioselective Nitration (Based on Analogous Systems)

Disclaimer: This protocol is based on the nitration of similar acetophenone derivatives and may require optimization for 4-morpholinoacetophenone.[5]

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-morpholinoacetophenone in concentrated sulfuric acid at -5°C.

  • Prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-morpholinoacetophenone, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

IV. Step 3: Selective Reduction of the Nitro Group

The final step is the reduction of the 3-nitro group to an amine without affecting the ketone functionality. Several methods are available for this selective transformation.

FAQ 4: What are the best reducing agents for the selective reduction of a nitro group in the presence of a ketone?

  • Tin(II) Chloride (SnCl₂): This is a classic and effective method for the selective reduction of aromatic nitro groups. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid.[7]

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can also achieve selective reduction. However, over-reduction of the ketone to an alcohol is a potential side reaction that needs to be carefully monitored.[8][9]

Troubleshooting Guide: Step 3 (Selective Reduction)
Problem Potential Cause Recommended Solution
Incomplete Reduction Insufficient amount of reducing agent or catalyst.Ensure an adequate molar excess of the reducing agent (e.g., SnCl₂) is used. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient.
Deactivated catalyst.Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons.
Over-reduction of Ketone Reaction conditions are too harsh (catalytic hydrogenation).Use a milder catalyst or lower the hydrogen pressure and reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Product Isolation Formation of tin salts (with SnCl₂).After the reaction, basify the mixture carefully with a strong base (e.g., NaOH) to precipitate tin hydroxides, which can then be removed by filtration.
Experimental Protocol: Selective Reduction using Tin(II) Chloride[7]
  • Suspend 1 equivalent of 3-nitro-4-morpholinoacetophenone in ethanol in a round-bottom flask.

  • Add a solution of 3-4 equivalents of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12).

  • Filter the mixture to remove the precipitated tin salts and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

  • Extract the filtrate with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

V. Purification and Characterization of the Final Product

FAQ 5: What is the best way to purify the final product, this compound?

Recrystallization is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol and water, can be effective. Column chromatography using silica gel with a gradient of ethyl acetate in hexanes can also be employed for high-purity samples.

FAQ 6: What are the key analytical techniques to confirm the identity and purity of the final product?

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule and the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amine (N-H stretching) and the ketone (C=O stretching).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

VI. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • ChemTalk. Directing Effects. [Link][10]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link][3]

  • Wipf Group, University of Pittsburgh. Substituent Effects on Electrophilic Aromatic Substitution. [Link][4]

  • Wikipedia. Electrophilic aromatic directing groups. [Link][1]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][11]

  • ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link][8]

  • Organic Syntheses. Acetophenone, m-nitro-. [Link][6]

  • Bartleby. 3-Nitroacetophenone Synthesis Lab Report. [Link][7]

  • ResearchGate. A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. [Link][12]

  • ResearchGate. How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene?. [Link][13]

  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link][14]

  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone. [15]

  • Google Patents. High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one. [2]

  • AMyD. Chemoselective Reduction of 4-Nitroacetophenone. [Link][9]

  • PubChem. 3'-Aminoacetophenone. [Link][16]

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis and Application of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address common challenges and frequently encountered side products in its synthesis and subsequent reactions. Our goal is to provide you with the expertise and practical solutions to optimize your experimental outcomes.

Introduction

This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of kinase inhibitors such as Gefitinib.[1][2][3] Its structure, featuring a nucleophilic amino group, a morpholine moiety, and an acetyl group on an aromatic ring, presents a unique set of reactivity challenges. This guide offers a question-and-answer-based approach to troubleshoot and mitigate the formation of common side products, ensuring the integrity and yield of your target molecules.

Troubleshooting Guides and FAQs

Q1: During the synthesis of this compound via nucleophilic aromatic substitution (SNA_r_) of a fluoro-nitro-acetophenone with morpholine, my TLC analysis shows multiple spots. What are these and how can I minimize them?

A1: This is a common observation stemming from the nature of the SNAr reaction. The primary side products are typically unreacted starting material and potentially a di-substituted product, although the latter is less common with morpholine.

Causality:

  • Incomplete Reaction: The SNAr reaction rate is highly dependent on temperature, solvent, and the presence of a suitable base. Insufficient reaction time or temperature can lead to a significant amount of unreacted fluoro-nitro-acetophenone.

  • Steric Hindrance: While morpholine is a good nucleophile, steric hindrance on the aromatic ring can slow down the reaction.[4][5]

  • Competing Reactions: Although less likely, at very high temperatures, side reactions involving the acetyl group or the nitro group could occur, leading to minor impurities.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS. The disappearance of the starting material is a key indicator of completion.

  • Temperature Optimization: Gradually increase the reaction temperature. A common starting point is 80-100 °C in a polar aprotic solvent like DMSO or DMF.

  • Base Selection: The use of a non-nucleophilic base like potassium carbonate is standard. Ensure it is anhydrous and used in slight excess (1.5-2.0 equivalents) to effectively scavenge the HF produced.

  • Solvent Choice: A polar aprotic solvent is crucial to solvate the potassium carbonate and facilitate the reaction. DMSO is often a good choice.[6]

Q2: After reducing the nitro group to an amine to get my final product, I'm observing impurities with a similar mass in my LC-MS, making purification difficult. What could these be?

A2: The reduction of the nitro group is a critical step and can be a source of subtle impurities that are structurally very similar to the desired product.

Causality:

  • Incomplete Reduction: The most common "impurity" is the starting nitro compound. Catalytic hydrogenation (e.g., with Pd/C) or reduction with metals in acid (e.g., Fe/AcOH) can sometimes be incomplete.[2][3]

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. While typically transient, under certain conditions, these can be present in the final crude product.

  • Side Reactions of the Carbonyl Group: Under certain reductive conditions, particularly with more aggressive reducing agents, the ketone carbonyl could be partially reduced to a secondary alcohol.[6]

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C under a hydrogen atmosphere is generally a clean and efficient method. If using metal/acid reduction, ensure sufficient equivalents of the metal and a long enough reaction time.

  • Monitoring Reaction Completion: Use TLC or LC-MS to confirm the complete disappearance of the starting nitro compound. A useful TLC stain for amines (e.g., ninhydrin) can help visualize the appearance of the product.

  • Purification Strategy: If minor impurities persist, careful column chromatography or recrystallization may be necessary. A gradient elution during chromatography can help separate structurally similar compounds.

Q3: I am performing an acylation on the amino group of this compound and I'm getting a low yield of my desired N-acylated product. What are the potential side reactions?

A3: The presence of multiple nucleophilic sites and the potential for activation of the aromatic ring can lead to several side products during acylation.

Causality:

  • O-Acylation: While less common with amines, under certain conditions, acylation could potentially occur on the oxygen of the morpholine ring, though this is highly unlikely due to the stability of the morpholine ring. A more plausible, though still minor, side reaction could involve the enol form of the ketone, leading to O-acylation of the enolate.

  • C-Acylation: The aromatic ring is activated by the amino and morpholino groups, making it susceptible to electrophilic attack. While N-acylation is generally faster, under certain conditions (e.g., Friedel-Crafts like conditions), C-acylation at the ortho position to the amino group is a possibility.[7]

  • Di-acylation: The initially formed amide nitrogen is significantly less nucleophilic than the starting amine. However, with highly reactive acylating agents or harsh conditions, di-acylation to form an imide is a potential, though often minor, side reaction.

  • Protonation Issues: In acidic conditions, the amino group can be protonated, rendering it non-nucleophilic and preventing acylation.[8]

Troubleshooting Steps:

  • Control of Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting amine without promoting di-acylation.

  • Base Selection: Use a non-nucleophilic base like triethylamine or DIPEA to scavenge the acid produced during the reaction. This prevents protonation of the starting amine.

  • Reaction Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Choice of Acylating Agent: Acyl chlorides are highly reactive. If side reactions are problematic, consider using a less reactive acylating agent like an anhydride.

Q4: My compound appears to be degrading during purification by silica gel column chromatography. What is happening and what are my alternatives?

A4: The basic nature of the amino and morpholino groups in your compound can lead to strong interactions with the acidic surface of standard silica gel, causing degradation or poor recovery.[9]

Causality:

  • Acid-Base Interaction: The amine functional groups are basic, while silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This can lead to strong adsorption of your compound, resulting in tailing on TLC and poor recovery from the column. In some cases, this prolonged contact with an acidic surface can catalyze degradation.

Troubleshooting and Alternative Purification Methods:

MethodDescriptionAdvantagesDisadvantages
Neutralized Silica Gel Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent.Reduces tailing and potential for acid-catalyzed degradation.[9]The eluent needs to be carefully removed from the final product.
Basic Alumina Use basic alumina as the stationary phase instead of silica gel.Ideal for the purification of basic compounds.Can be less effective at separating non-polar impurities.
Crystallization If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.Can provide very high purity material and is scalable.Finding a suitable solvent system can be time-consuming.
Reverse-Phase Chromatography Use a C18 or other reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA to improve peak shape.Excellent for separating polar compounds.May require specialized equipment (e.g., HPLC) and can be more expensive.

Visualizing Reaction Pathways and Side Products

The following diagrams illustrate the key reaction for the synthesis of this compound and a common subsequent acylation reaction, highlighting potential side products.

cluster_synthesis Synthesis Pathway cluster_synthesis_side Potential Synthesis Side Products A 1-(3-Nitro-4-fluorophenyl)-1-ethanone C 1-(3-Nitro-4-morpholinophenyl)-1-ethanone A->C S_NAr (K2CO3, DMSO) E Unreacted Starting Material A->E Incomplete Reaction B Morpholine B->C S_NAr (K2CO3, DMSO) D This compound C->D Reduction (e.g., H2, Pd/C) F Hydroxylamine Intermediate C->F Incomplete Reduction cluster_acylation Acylation Reaction cluster_acylation_side Potential Acylation Side Products G This compound I Desired N-Acylated Product G->I N-Acylation (Base, e.g., Et3N) J C-Acylated Product G->J C-Acylation H Acyl Chloride (R-COCl) H->I N-Acylation (Base, e.g., Et3N) H->J C-Acylation K Di-acylated Product (Imide) H->K Further Acylation I->K Further Acylation

Caption: Acylation reaction and potential side products.

References

  • MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof.
  • Thieme. (2019). A New Synthesis of Gefitinib. Synlett, 30, 471–476.
  • NIH. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubMed. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accelerate their synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design.

Part 1: Foundational FAQs - Understanding Reaction Kinetics

This section addresses broad principles that govern the speed of the two most common coupling reactions for this substrate: Amide Bond Formation (Acylation) and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) .

Q1: My reaction is slow. What are the first three parameters I should investigate?

A1: Before delving into specific reagents, always re-evaluate the foundational parameters:

  • Temperature: Most organic reactions accelerate at higher temperatures (within the limits of substrate and solvent stability). A modest increase of 10-20 °C can often double the reaction rate.

  • Concentration: Increasing the concentration of your reactants can lead to a faster reaction by increasing the frequency of molecular collisions. However, be mindful of solubility limits and potential for side reactions at very high concentrations.

  • Stirring/Mixing: In heterogeneous mixtures (e.g., with a solid base like K₂CO₃), inefficient stirring can be a major rate-limiting factor. Ensure vigorous agitation to maximize interfacial contact between phases.

Q2: How does the structure of this compound itself affect reaction time?

A2: The substrate's electronics and sterics play a crucial role. The primary amine at the 3-position is ortho to a strongly electron-donating morpholine group and meta to an electron-withdrawing acetyl group.

  • Electronics: The morpholine group increases the electron density on the aromatic ring and the nucleophilicity of the amine, which is generally favorable for accelerating coupling reactions.

  • Sterics: The bulky morpholine group adjacent to the amine creates steric hindrance. This can slow down the approach of electrophiles or catalyst complexes, potentially making this amine less reactive than unhindered anilines. Overcoming this may require more forcing conditions or specialized reagents.

Q3: Can my solvent choice dramatically impact reaction speed?

A3: Absolutely. The solvent's role extends beyond just dissolving reactants. It influences reactant and transition state stability, and its polarity can be critical. For instance, in Buchwald-Hartwig reactions, nonpolar solvents like toluene are often preferred as they resist the formation of new charges, which can be important for certain steps in the catalytic cycle.[1][2] In contrast, polar aprotic solvents like DMF or NMP might be necessary to dissolve all components but can also coordinate to the catalyst, sometimes creating overly stable, less reactive intermediates.[1][3]

Part 2: Troubleshooting Guide - Amide Coupling (Acylation)

This scenario involves forming an amide bond by reacting the primary amine of your substrate with an acylating agent (e.g., an acyl chloride or a carboxylic acid activated with a coupling reagent).

Q4: My acylation with an acyl chloride is sluggish, even with a base. What's wrong?

A4: Slow acylation is often due to insufficient reactivity of the amine or deactivation of the acyl chloride.

  • Cause 1: Insufficient Basicity: The reaction produces HCl, which protonates the starting amine, converting it into an unreactive ammonium salt.[4] While you are using a base, it may be too weak or poorly soluble.

    • Solution: Switch to a stronger, non-nucleophilic organic base like triethylamine (TEA) or pyridine. Use at least one full equivalent, or use it as the solvent if feasible. Ensure the base is fully dissolved.

  • Cause 2: Steric Hindrance: As mentioned, the ortho-morpholine group hinders the amine.

    • Solution: Increase the temperature. If the reaction is still slow, consider switching from an acyl chloride to a more reactive acylating agent like an acid anhydride, if compatible with your molecule.

  • Cause 3: Poor Reagent Quality: The acyl chloride may have hydrolyzed due to moisture.

    • Solution: Use freshly opened or distilled acyl chloride. Ensure your reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

Q5: I'm trying to couple a carboxylic acid using a carbodiimide (e.g., EDC), but the reaction takes over 24 hours. How can I speed it up?

A5: Standard carbodiimide couplings can be slow with sterically hindered or electronically deactivated amines.

  • Cause: Slow reaction with the O-acylisourea intermediate. The intermediate formed from the carboxylic acid and EDC is not reactive enough to be rapidly intercepted by your hindered amine.

    • Solution 1 (Recommended): Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more reactive activated ester, which is then more readily attacked by the amine, significantly accelerating the reaction.

    • Solution 2: Switch to a more potent class of coupling reagents. Urnium-based reagents like HATU or HBTU are generally much faster and more effective for challenging couplings. They form highly reactive activated esters directly.

Workflow for Troubleshooting Slow Acylation

G cluster_acyl Acyl Chloride Path cluster_edc Carbodiimide Path start Slow Acylation Reaction q1 Is an acyl chloride being used? start->q1 Yes q2 Is a carbodiimide (EDC) being used? start->q2 No acyl_c1 Check Base Strength & Solubility (e.g., switch from K2CO3 to TEA) q1->acyl_c1 edc_c1 Add Activator (HOBt or NHS) q2->edc_c1 acyl_c2 Increase Temperature (e.g., from RT to 50°C) acyl_c1->acyl_c2 acyl_c3 Ensure Anhydrous Conditions acyl_c2->acyl_c3 edc_c2 Switch to Urnium Reagent (HATU) edc_c1->edc_c2

Caption: Troubleshooting workflow for slow amide coupling.

Part 3: Troubleshooting Guide - Buchwald-Hartwig C-N Coupling

This scenario involves coupling the primary amine of your substrate with an aryl halide (Ar-X) using a palladium catalyst. Optimizing this reaction is a multiparameter challenge.[5]

Q6: I have low conversion in my Buchwald-Hartwig reaction after 12 hours. How can I accelerate it?

A6: Low conversion in Buchwald-Hartwig amination is a classic problem often traced back to the catalyst system (palladium source and ligand) or the base.[6]

  • Cause 1: Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂).

    • Solution: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle like XPhos Pd G3). These are designed to generate the active Pd(0) catalyst cleanly and rapidly upon addition of the base.[6][7]

  • Cause 2: Inappropriate Ligand Choice: The ligand is arguably the most critical component.[8] It stabilizes the catalyst and facilitates both the oxidative addition and reductive elimination steps. A suboptimal ligand for your specific substrate will result in a slow reaction.

    • Solution: For a primary aniline like yours, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Start with a versatile ligand like XPhos or BrettPhos . If the reaction is still slow, especially with a challenging aryl chloride, you may need a more specialized ligand. Consulting a ligand selection guide is highly recommended.[6]

  • Cause 3: Incorrect Base Selection: The base's job is to deprotonate the amine to form the palladium-amido complex, but its identity is crucial.[1][2][3] A base that is too weak won't be effective, while one that is too strong might cause substrate degradation.

    • Solution: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common starting points for fast reactions.[6] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires a higher reaction temperature to achieve a reasonable rate.[6]

Q7: My reaction starts but then stalls. What could be causing catalyst death?

A7: Catalyst decomposition is a common reason for stalled reactions.

  • Cause 1: Presence of Oxygen: Pd(0) catalysts are sensitive to oxidation.

    • Solution: Ensure your solvent is properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle) and that the reaction is maintained under a positive pressure of an inert atmosphere.

  • Cause 2: Water: While some modern catalyst systems tolerate water, it can promote the formation of palladium hydroxo species, leading to competing side reactions like aryl halide hydroxylation and catalyst deactivation.[9][10]

    • Solution: Use anhydrous solvents and oven-dried glassware. If your substrates may contain water, dry them thoroughly before use.

  • Cause 3: Unproductive Side Reactions: Side reactions like hydrodehalogenation (where the aryl halide is reduced to an arene) can consume the active catalyst.

    • Solution: Optimizing the ligand and base combination can often suppress these pathways. Screening different conditions is key.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pda_complex L-Pd(II)(Ar)(X) oxidative_addition->pda_complex ligand_exchange Ligand Exchange pda_complex->ligand_exchange pdamine_complex [L-Pd(II)(Ar)(RNH₂)]+X- ligand_exchange->pdamine_complex deprotonation Deprotonation (Base) pdamine_complex->deprotonation pdamido_complex L-Pd(II)(Ar)(NHR) deprotonation->pdamido_complex reductive_elimination Reductive Elimination (Rate-Limiting Step) pdamido_complex->reductive_elimination product Ar-NHR pdamido_complex->product reductive_elimination->pd0 arx Ar-X arx->oxidative_addition amine RNH₂ amine->ligand_exchange

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Part 4: Experimental Protocols & Data Summary

Protocol 1: General Procedure for Buchwald-Hartwig Reaction Optimization Screening

This protocol provides a starting point for optimizing a sluggish reaction.

  • Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Seal the vial. Add this compound (1.2 mmol) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours) to determine the rate and final conversion.

  • Optimization: Systematically vary one parameter at a time (e.g., ligand, base, solvent, temperature) across a parallel set of reactions to identify optimal conditions.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
ParameterRecommended Starting PointRationale & Optimization Strategy
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides. For chlorides, use bulky, electron-rich ligands (e.g., BrettPhos) and potentially higher temperatures.[6]
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Provides rapid, clean generation of the active Pd(0) catalyst.[6][7] If slow, increase loading to 3-5 mol%.
Ligand XPhos or BrettPhos (1.2 eq. to Pd)Excellent general-purpose ligands for primary amines. Screen other ligands if yield/rate is poor.[6][8]
Base NaOtBu (1.4-2.0 eq.)Strong, non-nucleophilic base that promotes fast reaction rates.[6] If substrate is base-sensitive, screen K₃PO₄ or Cs₂CO₃.
Solvent Toluene or Dioxane (0.1-0.2 M)Common nonpolar aprotic solvents. If solubility is an issue, consider THF or CPME. Ensure solvent is anhydrous and degassed.
Temperature 80-110 °CA good starting range. Increase temperature in 10-20 °C increments to improve rate, but monitor for decomposition.

Part 5: References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Virk, I., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Coupling. NROChemistry. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Virk, I., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]

  • Predicting success in Cu-catalyzed C–N coupling reactions using data science. PMC. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of Organic Chemistry. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Fors, B. P., et al. (2010). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. [Link]

  • Acetylation of Aromatic primary amine. YouTube. [Link]

  • Acyl chloride formation in presence of acid sensitive groups. Reddit. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. ResearchGate. [Link]

  • Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis. ResearchGate. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

  • Coupling acyl chloride to aniline. ResearchGate. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the chemical principles behind the purification challenges and provide robust, field-tested solutions.

The unique structure of this compound, containing both a basic aromatic amine and a moderately polar ketone, presents specific hurdles that can lead to low yields, impure material, and inconsistent results. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during the purification of this compound.

Q1: My final product is a yellow or brown solid, not the expected off-white color. What causes this discoloration and how can I prevent it?

A: The discoloration is almost certainly due to the oxidation of the aromatic amino group (-NH2). Aromatic amines are highly susceptible to air oxidation, which forms highly conjugated, colored impurities. This process can be accelerated by exposure to light, heat, or trace metal catalysts.

  • Prevention during Workup:

    • Minimize the time the compound is exposed to air, especially when in solution.

    • Consider blanketing the reaction or purification apparatus with an inert gas like nitrogen or argon.

    • Avoid excessive heat during solvent removal. Use a rotary evaporator at moderate temperatures.

  • Remediation:

    • If the product is only slightly colored, recrystallization from a suitable solvent system (see Protocol 2) with the addition of a small amount of activated carbon can often remove colored impurities.

    • For more significant discoloration, column chromatography may be necessary, but care must be taken (see Q2).

Q2: I have very low recovery (<50%) after performing silica gel column chromatography. Where is my product going?

A: The low recovery is a classic issue when purifying basic compounds on standard silica gel.[1] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[2] The basic amine functional groups in your molecule undergo a strong acid-base interaction with these silanols, causing your product to irreversibly adsorb or "stick" to the stationary phase.[1] This leads to significant material loss and often results in broad, tailing peaks.

Q3: My compound streaks badly on a standard silica TLC plate, making it impossible to assess purity or choose a solvent system. What should I do?

A: This is a diagnostic sign of the same strong acid-base interaction described in Q2. The streaking indicates that your compound is interacting too strongly with the stationary phase. To get clean spots and an accurate assessment of the separation, you must neutralize the acidic silica.

  • Troubleshooting Step: Prepare your TLC developing chamber by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent (e.g., for a 100 mL mobile phase, add 0.5-1 mL of TEA).[2] The competing base will neutralize the active sites on the silica, allowing your compound to travel up the plate cleanly. This modified mobile phase should then be used for the corresponding column chromatography.

Q4: What are the best analytical techniques to assess the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for confirming the structure and identifying any organic impurities. Check for the absence of signals from starting materials or side-products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting trace-level impurities. The mass spectrometer confirms the molecular weight of your product and can help identify unknown peaks.

  • HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC is a powerful tool for quantifying purity (e.g., reporting purity as >98% by area).

  • IR (Infrared) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ketone carbonyl (C=O) stretch, which typically appears around 1680-1715 cm⁻¹.[3]

Troubleshooting Purification Workflows

This section provides a deeper, problem-and-solution-oriented guide for specific purification techniques.

Section A: Column Chromatography
ProblemRoot Cause AnalysisRecommended Solution
Severe peak tailing and poor separation. Strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups on the silica surface.[1][2]Option 1 (Mobile Phase Modification): Add a competing base like 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).[4] The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically. Option 2 (Alternative Stationary Phase): Switch to a more suitable stationary phase. Basic alumina or amine-functionalized silica columns are designed for purifying basic compounds and eliminate the need for mobile phase additives.[1][2]
Product appears to degrade on the column (new spots on TLC of fractions). The acidic environment of the silica gel can catalyze the degradation of sensitive compounds. The prolonged contact time on the column exacerbates this issue.Use a less acidic stationary phase like neutral alumina. Alternatively, "deactivate" the silica by flushing the packed column with your amine-modified eluent before loading the sample. This neutralizes the column bed.[4]
Co-elution with a similarly polar impurity. The chosen solvent system lacks sufficient selectivity to resolve the two compounds.Optimize the Solvent System: Use TLC to screen a wider range of solvents. Consider a ternary system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) or switch solvent classes entirely (e.g., from Ethyl Acetate/Hexane to Acetone/Toluene). Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the resolution between closely eluting spots.[3]
Section B: Recrystallization
ProblemRoot Cause AnalysisRecommended Solution
Compound "oils out" instead of forming crystals. The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly, preventing the formation of an ordered crystal lattice.Modify the Solvent System: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, like acetone or ethanol). Then, slowly add a "poor" solvent (in which it is sparingly soluble, like hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy.[5] Allow this to cool slowly. Control Cooling Rate: Ensure the solution cools to room temperature slowly, and then transfer to a refrigerator or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization.
Crystals are still colored or show impurities by TLC/NMR. The impurities are co-crystallizing with the product because they have similar solubility profiles or are trapped within the crystal lattice.Charcoal Treatment: Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution and keep it hot for 5-10 minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second pass using a different solvent system can often remove persistent impurities.

Recommended Protocols & Methodologies

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to counteract the challenges of purifying amines on standard silica gel.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes).
  • To this solution, add 1% triethylamine (v/v). For example, to 1 Liter of eluent, add 10 mL of triethylamine. Mix thoroughly.

2. Column Packing and Equilibration:

  • Dry or slurry pack a silica gel column as you normally would.
  • Equilibrate the column by flushing it with at least 3-5 column volumes of the triethylamine-modified mobile phase. This is a critical step to neutralize the silica.[4]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Run the chromatography using the amine-modified eluent.
  • Collect fractions and monitor them by TLC (using a TLC tank with the same amine-modified eluent).

5. Workup:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator. The triethylamine (Boiling Point: 89.5 °C) is volatile and will co-evaporate with most common solvents.
Protocol 2: Optimized Recrystallization

This protocol uses a two-solvent system, which is often effective for molecules with multiple functional groups.

1. Solvent Selection:

  • Identify a "good" solvent where the compound is very soluble (e.g., ethanol, acetone, or isopropanol).
  • Identify a "poor" or "anti-solvent" where the compound is poorly soluble (e.g., hexanes, heptane, or deionized water).[5] A good pair for this compound is often Ethanol/Water or Acetone/Hexane.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Heat the flask in a water bath and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.
  • Re-heat the mixture to boiling for 5-10 minutes.
  • Filter the hot solution through a pre-warmed funnel with a small plug of cotton or celite to remove the charcoal.

4. Crystallization:

  • Re-heat the clear solution.
  • Slowly add the "poor" solvent dropwise with stirring until you observe persistent cloudiness (turbidity).
  • Add a few more drops of the "good" solvent until the solution becomes clear again.
  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

5. Isolation and Drying:

  • Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize recovery.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
  • Dry the crystals under vacuum.

Visualized Workflows

Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate starting point for your purification based on the initial state of your crude material.

Purification_Decision_Tree Start Crude Product Analysis Color_Check Assess Color Start->Color_Check Purity_Level Estimate Purity Level by TLC/NMR Start->Purity_Level TLC_Check Run TLC (with 1% TEA in eluent) Slightly_Colored Slightly Yellow/Tan Color_Check->Slightly_Colored Minor Discoloration Heavily_Colored Brown/Dark Color_Check->Heavily_Colored Significant Discoloration High_Purity >85% Pure, Few Spots Purity_Level->High_Purity Low_Purity <85% Pure, Many Spots Purity_Level->Low_Purity Recrystallize_Charcoal Recrystallize with Charcoal (Protocol 2) Slightly_Colored->Recrystallize_Charcoal Column_First Proceed to Chromatography First Heavily_Colored->Column_First Final_Check Assess Final Purity (NMR, LCMS) Recrystallize_Charcoal->Final_Check Column_First->Final_Check Recrystallize_Directly Direct Recrystallization (Protocol 2) High_Purity->Recrystallize_Directly Column_Required Column Chromatography Required (Protocol 1) Low_Purity->Column_Required Recrystallize_Directly->Final_Check Column_Required->Final_Check

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography Workflow

This workflow outlines the steps to diagnose and solve common column chromatography problems.

Chromatography_Troubleshooting Start Problem with Column Chromatography Problem_Type What is the primary issue? Start->Problem_Type Tailing Peak Tailing / Streaking Problem_Type->Tailing Tailing Low_Recovery Low Mass Recovery Problem_Type->Low_Recovery Low Yield Poor_Sep Poor Separation Problem_Type->Poor_Sep Co-elution Check_Amine Is 1-2% TEA or NH4OH in eluent? Tailing->Check_Amine Check_Amine2 Is 1-2% TEA or NH4OH in eluent? Low_Recovery->Check_Amine2 Optimize_TLC Optimize solvent system on TLC Poor_Sep->Optimize_TLC Add_Amine Add 1-2% TEA to eluent and re-run Check_Amine->Add_Amine No Success Pure Compound Add_Amine->Success Add_Amine2 Add 1-2% TEA to eluent to reduce irreversible binding Check_Amine2->Add_Amine2 No Use_Alumina Switch to Alumina or NH2-Silica Check_Amine2->Use_Alumina Yes Add_Amine2->Success Use_Alumina->Success Use_Gradient Use a gradient elution Optimize_TLC->Use_Gradient Use_Gradient->Success

Caption: Workflow for troubleshooting column chromatography.

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines (US8455691B2).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 17, 2026, from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 17, 2026, from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • St-Gelais, A., Shkarupin, A., & Arns, S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57279. [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone (CA2538906C).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024, April 9). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Morpholinophenyl)ethanone. Retrieved January 17, 2026, from [Link]

  • St-Gelais, A., Shkarupin, A., & Arns, S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This molecule, a key intermediate in the synthesis of various pharmacologically active agents, possesses functional groups susceptible to degradation under various stress conditions. Understanding its degradation profile is critical for ensuring the stability, safety, and efficacy of final drug products.

This guide provides in-depth, experience-driven answers to common experimental challenges, structured in a question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Core Degradation Pathways & Mechanisms

This section addresses the fundamental questions regarding the expected degradation behavior of this compound based on its chemical structure.

Q1: What are the primary predicted degradation pathways for this compound under forced degradation conditions?

Answer:

Based on the structure of this compound, which features a primary aromatic amine, a morpholine ring, and an acetyl group, the primary degradation pathways under forced conditions (acidic, basic, oxidative, photolytic, and thermal) are predicted to be oxidation and hydrolysis.

  • Oxidative Degradation: The primary aromatic amine (-NH₂) is the most labile functional group and is highly susceptible to oxidation. Exposure to oxidative agents (e.g., H₂O₂) can lead to the formation of a variety of colored degradants. The initial step is often the formation of a nitroso derivative, which can then be further oxidized to a nitro compound. Dimerization and polymerization reactions can also occur, leading to complex degradation profiles.

  • Hydrolytic Degradation: While the amide-like linkage within the morpholine ring is generally stable, the ether linkage could be susceptible to cleavage under harsh acidic conditions, although this typically requires elevated temperatures. However, the most probable hydrolytic pathway for related pharmaceutical compounds often involves modification of other functional groups rather than core ring opening. For this specific molecule, hydrolysis is likely a minor pathway compared to oxidation unless extreme conditions are applied.

  • Photodegradation: Aromatic ketones are known to be photosensitive. Upon exposure to UV light, the acetyl group can participate in photochemical reactions. Furthermore, the presence of the amino group can enhance photosensitivity, potentially leading to oxidation or the formation of free radical-mediated degradation products.

The diagram below illustrates these potential primary degradation routes.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound C₁₂H₁₆N₂O₂ Nitroso Nitroso Derivative Parent->Nitroso Oxidation (H₂O₂) Dimer Oxidative Dimers/ Polymers Parent->Dimer Oxidation/Photolysis Hydrolysis Ring-Opened Product (Minor Pathway) Parent->Hydrolysis Harsh Acid/Heat (Hypothetical) Nitro Nitro Derivative Nitroso->Nitro Further Oxidation

Caption: Predicted degradation pathways of this compound.

Section 2: Troubleshooting Guide for Experimental Studies

This section is designed to address specific, practical issues you may encounter during your experimental work.

Subsection 2.1: Analytical Method Development
Q2: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the parent compound. What is the cause?

Answer:

Poor peak shape, particularly tailing, for amine-containing compounds like this one is a classic issue in reversed-phase HPLC. The root cause is typically secondary ionic interactions between the protonated amine group and residual, acidic silanol groups on the surface of the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH.

    • Low pH (2.5-3.5): At this pH, the amine is fully protonated (R-NH₃⁺), and the silanol groups (Si-OH) are mostly protonated and thus uncharged. This minimizes the secondary interactions. Use a buffer like phosphate or formate.

    • High pH (9-10): At this pH, the amine is in its neutral, free-base form (R-NH₂), while the silanols are deprotonated (Si-O⁻). This also minimizes ionic interactions. Crucially, you must use a pH-stable column (e.g., hybrid silica or polymer-based) to avoid dissolving the silica packing.

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can mask the silanol groups and improve peak shape. However, be aware that TFA can suppress ionization in mass spectrometry (MS).

  • Column Selection: Consider using a column with advanced end-capping technology or one based on a hybrid particle technology, which has a lower concentration of active silanol groups.

Q3: I am having difficulty separating the parent drug from its degradation products. What are some strategies to improve resolution?

Answer:

Co-elution of degradation products with the parent peak is common, especially when degradants are structurally similar to the parent compound. Improving resolution requires a systematic approach to method development.

Strategies for Improved Resolution:

  • Gradient Optimization:

    • Decrease the Gradient Slope: A shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) increases the time compounds spend in the column, allowing for better separation.

    • Introduce Isocratic Holds: If you know the approximate retention time of the degradants, you can program an isocratic hold in the gradient just before their elution to improve their separation from the main peak.

  • Change Mobile Phase Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can significantly alter the elution order and resolution of closely related compounds.

  • Column Chemistry Variation: Switch to a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase can offer different retention mechanisms (e.g., π-π interactions) that can resolve structurally similar compounds.

  • Temperature Adjustment: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. However, it may also change selectivity. Experiment with temperatures between 25°C and 40°C.

Subsection 2.2: Forced Degradation Study Issues
Q4: I am observing highly variable results in my oxidative degradation studies, especially with hydrogen peroxide. Why is this happening?

Answer:

Variability in oxidative studies often stems from the inherent instability of the oxidizing agent and the catalytic effect of trace metals.

Common Causes and Solutions:

  • Hydrogen Peroxide Instability: H₂O₂ solutions can degrade over time. Always use a freshly prepared solution from a reputable source.

  • Trace Metal Contamination: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your glassware, water, or reagents can catalyze the decomposition of H₂O₂, leading to inconsistent rates of degradation.

    • Solution: Use high-purity water (Milli-Q or equivalent) and acid-washed glassware to minimize metal contamination. You can also consider adding a chelating agent like EDTA in a control experiment to see if it stabilizes the reaction, which would confirm metal ion catalysis.

  • Light Sensitivity: Some oxidation reactions are accelerated by light.

    • Solution: Perform your oxidative stress studies in amber vials or protect your samples from light to ensure the degradation is solely from the chemical agent.

Q5: My photostability study is yielding a complex mixture of degradants that is difficult to analyze. How can I simplify the approach?

Answer:

A complex photolytic profile is expected for a molecule with multiple chromophores and reactive sites. The key is to control the experimental conditions and use appropriate analytical techniques to dissect the complexity. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.

Simplification Strategies:

  • Time-Point Analysis: Instead of analyzing only the final time point, take samples at multiple shorter intervals. This will allow you to observe the formation of primary degradants before they are converted into secondary and tertiary products.

  • Wavelength Control: If your light source allows, use cutoff filters to expose the sample to specific wavelength ranges (e.g., only UVA or only visible light). This can help identify which part of the light spectrum is causing specific degradation pathways.

  • Use of Quenchers/Sensitizers: In mechanistic studies, you can add specific agents to the solution to probe the degradation mechanism. For example, adding a singlet oxygen quencher (like sodium azide) can determine if that reactive oxygen species is involved.

  • High-Resolution Mass Spectrometry (HRMS): For identifying the numerous products, LC-HRMS (e.g., Q-TOF or Orbitrap) is invaluable. It provides accurate mass measurements, enabling you to determine the elemental composition of each degradant and propose structures with high confidence.

Section 3: Standardized Experimental Protocols

To ensure reproducibility, we provide the following validated starting protocols. These should be adapted and optimized for your specific laboratory conditions and equipment.

Protocol 1: Forced Degradation Experimental Workflow

This protocol outlines the steps for subjecting this compound to a range of stress conditions as per ICH guidelines.

Caption: A typical workflow for conducting forced degradation studies.

Protocol 2: Baseline HPLC-UV Method

This table provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended ConditionRationale
Column C18, 100 Å, 2.7 µm, 4.6 x 100 mmStandard reversed-phase chemistry, provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive mode MS and controls pH for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes, then hold for 3 min, return to 5% B and equilibrate 5 minA broad gradient to ensure elution of both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time variability and improves peak efficiency.
Injection Volume 5 µLA small volume to prevent peak distortion.
Detection UV/PDA at 254 nm and 280 nm (or scan 200-400 nm)Monitor at multiple wavelengths to ensure detection of degradants that may have different UV maxima.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. (Link: [Link])

  • Traflet, R. T., et al. (2014). A review of the structural moieties and functionalities that are susceptible to oxidation in drug molecules. Journal of Pharmaceutical Sciences, 103(3), 765-780. (Link: [Link])

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. (Link: [Link])

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of drugs: a general survey. Expert Opinion on Drug Discovery, 11(1), 1-19. (Link: [Link])

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437. (Link: [Link])

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Link: [Link])

Technical Support Center: Troubleshooting Poor Solubility of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

This compound is a solid organic compound with a molecular weight of 220.27 g/mol .[1][2] Its structure, featuring an aromatic amine, a morpholine ring, and a ketone group, presents a unique set of solubility characteristics. The presence of the basic amino and morpholino groups suggests that its solubility will be highly dependent on pH. The aromatic nature of the backbone contributes to its hydrophobicity, which can lead to poor solubility in aqueous solutions.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol [2]
Physical FormSolid
Melting Point162-164°C[2]
Predicted pKa5.96 ± 0.11

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound is not dissolving in water. What should I do?

This is a common observation. Due to its significant aromatic character, this compound is expected to have low intrinsic solubility in neutral aqueous solutions. The primary amino group and the nitrogen in the morpholine ring are basic, allowing for protonation in acidic conditions to form more soluble salts.

Troubleshooting Workflow:

start Start: Insoluble in Water acid Acidify the Solution (e.g., with HCl) start->acid check_ph Check pH (Target: pH < pKa ≈ 5.96) acid->check_ph soluble Compound Dissolves check_ph->soluble Yes insoluble Still Insoluble check_ph->insoluble No cosolvent Consider Co-solvents (See Q2) insoluble->cosolvent

Caption: Workflow for aqueous solubilization.

Detailed Protocol for pH-Mediated Solubilization:

  • Prepare a Suspension: Suspend the desired amount of this compound in your aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Acidify Dropwise: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) drop by drop. The basic nitrogen atoms will become protonated, increasing the compound's polarity and, therefore, its aqueous solubility.[3][4]

  • Monitor pH: Continuously monitor the pH of the solution. The predicted pKa of the compound is approximately 5.96.[1] To ensure complete protonation and dissolution, the final pH should be at least 1-2 units below this value (i.e., pH 4-5).

  • Gentle Warming & Sonication: If the compound is still not fully dissolved, gentle warming (e.g., to 37°C) or sonication in a water bath can help overcome the activation energy of dissolution.

Causality: By lowering the pH, you are converting the neutral, less polar form of the molecule into its protonated, cationic salt form. This salt is an ionic species with a much higher affinity for polar solvents like water.

Q2: I need to dissolve the compound in an organic solvent for my reaction. Which solvent should I choose?

Solvent Selection Guide:

Solvent ClassRecommended SolventsRationale & Considerations
Polar Aprotic DMSO, DMFGenerally good solvents for a wide range of organic molecules. However, they can be difficult to remove and may interfere with certain biological assays.
Alcohols Methanol, EthanolThe hydroxyl group can hydrogen bond with the amino and morpholino groups, aiding in solvation.[5][6] Solubility may be moderate.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for aromatic compounds. Exercise caution as primary amines can sometimes be incompatible with chloroform and carbon tetrachloride.[3]
Ethers THF, DioxaneMay have limited success due to the compound's polarity, but worth considering for specific applications.
Aromatic TolueneMay be effective, especially with heating, for less polar derivatives.[7]

Experimental Protocol for Solvent Screening:

  • Small-Scale Test: In separate vials, add a small, known amount of this compound (e.g., 1-2 mg).

  • Incremental Solvent Addition: Add a small volume of the chosen solvent (e.g., 100 µL) and vortex.

  • Observe and Record: Note whether the compound dissolves completely. If not, continue adding the solvent in small increments, recording the total volume required for complete dissolution. This will give you an approximate solubility value.

  • Consider Co-solvents: If solubility is limited in a single solvent, a co-solvent system (e.g., DCM/Methanol) can be effective.[7][8] This technique works by reducing the interfacial tension between the solute and the primary solvent.[8]

Q3: My compound seems to be degrading or changing color upon dissolution. What is happening?

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[4] This process can be accelerated by exposure to air, light, and certain metal ions.

Troubleshooting and Prevention Workflow:

start Start: Degradation Observed degas Use Degassed Solvents start->degas inert Work Under Inert Atmosphere (e.g., N₂ or Ar) start->inert antioxidant Consider Adding Antioxidants (e.g., BHT, ascorbic acid) start->antioxidant light Protect from Light (Use amber vials) start->light storage Store Solutions at Low Temperature (-20°C or -80°C) start->storage

Caption: Workflow for preventing compound degradation.

Best Practices for Handling and Storage:

  • Inert Atmosphere: For sensitive applications, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Protection from Light: Store the solid and its solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

  • Proper Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation over time. For long-term storage, consider aliquoting solutions to avoid repeated freeze-thaw cycles.

Q4: How can I confirm the concentration and integrity of my dissolved compound?

It is crucial to verify that your compound has not only dissolved but also remained intact.

Recommended Analytical Techniques:

  • UV-Vis Spectroscopy: Due to its aromatic nature, this compound should have a characteristic UV absorbance spectrum. You can use this to quantify the concentration of your solution by creating a standard curve.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing both purity and concentration. An HPLC analysis with a suitable column (e.g., C18) and mobile phase can separate the parent compound from any potential degradants or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous confirmation, LC-MS can be used to verify the molecular weight of the dissolved species, confirming that it is indeed your target compound.

By implementing these troubleshooting strategies and adhering to best practices, you can overcome the solubility challenges associated with this compound and ensure the integrity of your experimental results.

References

  • China Amines. (n.d.). Morpholine. Retrieved from [Link]

  • Helal, M. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

  • Various Authors. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. Retrieved from [Link]

  • Kumar, S., & Saini, N. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-8.
  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. In Drug Design and Development. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Morpholinophenyl)ethanone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Clark, J. (2020, March 4). An introduction to amines. Chemguide. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(7), 1634-1640.
  • Clark, J. (n.d.). An introduction to amines. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This molecule, a key intermediate in the synthesis of pharmaceuticals like Linezolid, presents unique catalytic challenges due to its trifunctional nature.[1][2][3][4] This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Concepts & Initial Troubleshooting

Before initiating any reaction, it is critical to understand the inherent reactivity and potential for catalyst inhibition associated with this substrate.

FAQ 1: What are the primary challenges when selecting a catalyst for reactions with this substrate?

The primary challenge is achieving chemoselectivity . The molecule contains three distinct functional groups with potential catalytic activity: an aryl ketone, a primary aromatic amine, and a tertiary aliphatic amine (morpholine).

  • Aryl Ketone: Susceptible to reduction to a secondary alcohol.

  • Aromatic Amine (Aniline moiety): A potent nucleophile for acylation, alkylation, and a coupling partner in cross-coupling reactions. It is also a potential catalyst poison.

  • Morpholine Nitrogen: A Lewis basic tertiary amine that can competitively coordinate to and deactivate metal catalysts, a phenomenon known as catalyst poisoning.[5][6][7]

A successful catalytic transformation requires a system that activates the desired functional group while remaining inert to the others and resistant to deactivation.

Caption: Functional group reactivity map for the substrate.

Section 2: Catalytic Reduction of the Ketone

A common transformation is the selective reduction of the ketone to a secondary alcohol.

FAQ 2: My standard hydrogenation with Pd/C is failing or giving a complex mixture. Why, and what is a better alternative?

Answer: Palladium on carbon (Pd/C) is highly susceptible to poisoning by nitrogen-containing compounds.[7][8] Both the primary amine and the morpholine nitrogen can adsorb strongly to the palladium surface, blocking active sites and halting the reaction. This often leads to incomplete conversion or side reactions.

A superior and more robust method is Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst.[9][10][11] These ruthenium-based catalysts are well-suited for reducing ketones in the presence of nitrogen functionalities and offer the significant advantage of enantioselectivity.

Mechanism Insight: The ATH mechanism involves the transfer of hydrogen from a donor (like isopropanol or a formic acid/triethylamine mixture) to the ketone, mediated by a ruthenium complex.[9][11] This outer-sphere mechanism is often less sensitive to substrate poisoning than surface-based heterogeneous catalysis.

Catalyst SystemH₂ SourceTemp. (°C)Key AdvantagesCommon Issues
Pd/C H₂ gas (1-50 bar)25-80Inexpensive, commonHigh risk of catalyst poisoning [6], low yield, poor selectivity
PtO₂ (Adams' catalyst) H₂ gas (1-3 bar)25Can be effectiveAlso susceptible to N-poisoning, risk of ring reduction
RuCl i-PrOH/KOH or HCOOH/NEt₃30-50High chemoselectivity , High enantioselectivity [12], poison resistantHigher catalyst cost
Protocol Example: Asymmetric Transfer Hydrogenation

This protocol is a representative starting point for the enantioselective reduction of the ketone.

  • Inert Atmosphere: In a glovebox or under a constant stream of argon, charge a dry Schlenk flask with the Ru(II) catalyst (e.g., RuCl, 0.5 mol%).

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent/H-Source: Add a degassed 5:2 molar ratio mixture of formic acid and triethylamine.[11] The total volume should yield a substrate concentration of ~0.1 M.

  • Reaction: Stir the mixture at 30-40°C for 12-24 hours.

  • Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral alcohol via column chromatography on silica gel.

ATH_Mechanism precatalyst Ru(II) Precatalyst [RuCl(TsDPEN)(arene)] active_catalyst 16e- Ru(II) Complex precatalyst->active_catalyst hydride 18e- Ru-Hydride [RuH(TsDPEN)(arene)]+ active_catalyst->hydride + H-Donor (e.g., iPrOH) hydride->active_catalyst - H-Donor (e.g., Acetone) sub_node hydride->sub_node ketone Substrate (Ketone) product Product (Chiral Alcohol) sub_node->product H₂ Transfer caption Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation (ATH).

Caption: Simplified catalytic cycle for ATH.[9][11]

Section 3: Reactions at the Aromatic Amine

The primary aromatic amine is a versatile handle for C-N bond formation, most notably through palladium-catalyzed cross-coupling reactions.

FAQ 3: My Buchwald-Hartwig amination with an aryl bromide is giving low conversion. What are the most likely causes?

Answer: Low conversion in Buchwald-Hartwig couplings with this substrate is a frequent issue. While many factors can be at play, the most common culprits are related to the catalyst system and reaction conditions.[13][14][15]

  • Inappropriate Ligand Choice: The substrate is an electron-rich aniline. This requires very bulky, electron-rich phosphine ligands to promote the reductive elimination step. Ligands like XPhos, RuPhos, or BrettPhos are often superior choices over simpler ones like P(t-Bu)₃.

  • Catalyst Inhibition: The morpholine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using a higher catalyst loading (2-5 mol%) or a more robust pre-catalyst can sometimes overcome this.[16]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[17][18] Using a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures more reliable generation of the active LPd(0) species.[19]

  • Base and Solvent Issues: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. Ensure the base is fully dissolved; a solvent like THF or Dioxane is often preferred over Toluene for solubility. Ensure all reagents and solvents are scrupulously dried and degassed.

Troubleshooting Workflow for Buchwald-Hartwig Coupling

If you experience low or no yield, follow this systematic diagnostic workflow.

Troubleshooting_Workflow start Low / No Product check_inert Is the system fully inert (O₂/H₂O free)? start->check_inert check_reagents Are reagents pure? (Aryl halide, Base, Solvent) check_inert->check_reagents Yes fix_inert Degas solvent, use glovebox, flame-dry glassware. check_inert->fix_inert No check_catalyst Is the catalyst system optimal? check_reagents->check_catalyst Yes fix_reagents Purify starting materials, use fresh anhydrous solvent and freshly opened base. check_reagents->fix_reagents No catalyst_options 1. Switch to a bulky ligand (e.g., XPhos, RuPhos). 2. Use a G3/G4 pre-catalyst. 3. Increase catalyst loading (2-5 mol%). check_catalyst->catalyst_options No success Reaction Successful check_catalyst->success Yes fix_inert->start fix_reagents->start catalyst_options->start Re-attempt

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

FAQ 4: How can I selectively acylate the primary amine without affecting the ketone?

Answer: N-acylation is generally a straightforward and chemoselective reaction for this substrate. The primary aromatic amine is significantly more nucleophilic than the aryl ketone carbonyl oxygen under standard acylation conditions.

Recommended Method: The reaction of the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base is highly efficient.

  • Reagents: Acyl chloride (1.1 eq.) or Anhydride (1.1 eq.).

  • Base: Pyridine or Triethylamine (2.0 eq.).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: 0 °C to room temperature.

The ketone is unreactive under these conditions. The primary risk is not side reactions at the ketone, but rather ensuring complete conversion of the amine and simple purification. In some cases, using acidic conditions can favor O-acylation if a hydroxyl group were present, but for this substrate, standard basic conditions are ideal for selective N-acylation.[20]

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Noyori Hydrogenation - NROChemistry.
  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Organometallics - ACS Publications.
  • Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube.
  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF - ResearchGate.
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate.
  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica.
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides - Benchchem.
  • [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison] - PubMed.
  • Synthesis of Antibiotic Linezolid Analogues.
  • Synthesis method of linezolid intermediate - Eureka | Patsnap.
  • US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents.
  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC - NIH.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit.
  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones - PMC.
  • New Catalysts for Reductive Amination.
  • How can a ketone be enantioselectively reduced, in the presence of an ester?
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones - PubMed.
  • Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) - EvitaChem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • This compound AldrichCPR | Sigma-Aldrich.
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH.
  • This compound CAS - ChemicalBook.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Scirp.org.
  • A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors - Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group.
  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
  • 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone - PubChem.

Sources

Technical Support Center: Purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS No. 885461-77-4). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities largely depend on the synthetic route. Common synthetic pathways, such as the acylation of a morpholinoaniline precursor, can lead to several types of impurities:

  • Starting Materials: Unreacted N-(2-aminophenyl)morpholine or acylation reagents.

  • Over-acylation Products: Di-acylated species, where the aniline nitrogen is also acylated.

  • Positional Isomers: Acylation at other positions on the aromatic ring if the directing effects of the substituents are not perfectly controlled.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q2: My product is a dark oil or sticky solid. How can I crystallize it?

A2: Oiling out is a common problem, especially with polar molecules. It occurs when the compound's solubility is too high in the chosen solvent, or it precipitates above its melting point.

  • Troubleshooting:

    • Solvent System: Switch to a less polar solvent or use a binary solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) until turbidity persists. Heating to redissolve and then slow cooling can induce crystallization.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: Given the compound's structure (aromatic amine, ketone, morpholine), it is moderately polar.

  • Stationary Phase: Standard silica gel is a good starting point.[3]

  • Mobile Phase (Eluent): Begin with a solvent system of ethyl acetate/hexanes.[4] A good starting ratio is 30-50% ethyl acetate in hexanes. Monitor the separation by Thin Layer Chromatography (TLC) first. The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4 for good separation on a column.[3][5] If the compound is too polar for this system, a more polar mixture like 5% methanol in dichloromethane can be effective.[4]

  • Tailing/Streaking: Amines often streak on silica gel due to interactions with acidic silanol groups.[6] To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system.[6][7]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Problem: Poor Separation or Co-elution in Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent Polarity The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, causing them to stick to the column. Solution: Systematically vary the solvent ratio based on TLC analysis. Aim for a significant difference in Rf values (ΔRf > 0.2) between your product and impurities.[5]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight for difficult separations.[3]
Acidic Silica Interaction The basic amine functional groups are interacting strongly with the acidic silica gel, causing band broadening and tailing. Solution: Deactivate the silica by using an eluent containing a small percentage (e.g., 1%) of triethylamine or ammonia.[6][7] This will compete for the acidic sites on the silica.
Sample Loaded in a Strong Solvent The sample was dissolved in a solvent much more polar than the mobile phase, causing it to spread into a wide band at the top of the column. Solution: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. For poorly soluble compounds, perform a "solid load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7]
Problem: Low Recovery from Recrystallization
Potential Cause Recommended Solution
Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures. Solution: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[2][8] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
Too Much Solvent Used Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Add the hot solvent portion-wise until everything just dissolves.
Cooling Too Quickly Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to precipitate as a fine, impure powder rather than forming pure crystals. Solution: Allow the solution to cool slowly to room temperature first. Once crystal formation appears complete, then place it in an ice bath to maximize yield.[8]
Premature Crystallization Crystals form in the funnel during a hot filtration step. Solution: Use a heated or insulated funnel and pre-heat it with hot solvent before filtering. Keep the solution at or near its boiling point during the filtration.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is the first method of choice if the crude material is substantially pure (>80%) and solid.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A good candidate will show low solubility at room temperature but high solubility upon heating. A mixture like ethanol/water or ethyl acetate/hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper for speed and pre-warm the funnel and receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

Use this method for complex mixtures or when recrystallization fails to provide adequate purity.

Purification_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up TLC 1. Develop TLC Method (e.g., 40% EtOAc/Hexanes + 1% TEA) Slurry 2. Prepare Silica Slurry (in mobile phase) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (minimal solvent or solid load) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Dry 10. Dry Under Vacuum Evap->Dry

Caption: Workflow for Flash Column Chromatography.

  • TLC Analysis: Develop a mobile phase using TLC plates. A good system will move the target compound to an Rf of ~0.3. For this compound, start with 30-50% Ethyl Acetate in Hexanes. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing.[6][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour it into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. The weight of silica should be 30-50 times the weight of the crude sample.[3]

  • Sample Loading: Dissolve the crude material in the minimum possible volume of dichloromethane or the mobile phase. Carefully add the solution to the top of the silica bed. Alternatively, for better resolution, perform a solid load as described in the troubleshooting table.

  • Elution: Begin eluting with the mobile phase. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column volume.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Protocol 3: Acid-Base Extraction

This technique is excellent for separating basic compounds like amines from neutral or acidic impurities.[9][10] It is often used as a preliminary purification step before chromatography or recrystallization.

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel Add aq. HCl (1M) Shake & Separate start->sep_funnel1 organic1 Organic Layer| Neutral/Acidic Impurities sep_funnel1:f1->organic1 aqueous1 Aqueous Layer| Protonated Amine Salt (R-NH3+Cl-) sep_funnel1:f1->aqueous1 sep_funnel2 sep_funnel2 aqueous1->sep_funnel2 aqueous2 Aqueous Layer| Discard sep_funnel2:f1->aqueous2 organic2 Organic Layer| Purified Amine sep_funnel2:f1->organic2

Caption: Principle of Acid-Base Extraction for Amine Purification.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated, forming a water-soluble salt (R-NH₃⁺Cl⁻), which partitions into the aqueous layer.[9][10] Neutral and acidic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a dilute aqueous base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine salt will be neutralized back to the free amine, which will precipitate or form an oil.[10]

  • Re-extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to extract the purified free amine back into the organic layer.

  • Drying and Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Purity Assessment

After purification, it is critical to assess the purity of this compound.

  • Thin Layer Chromatography (TLC): A quick and easy method. A pure compound should appear as a single spot. Run the purified material alongside the crude mixture to confirm the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup for this type of molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities by comparing the spectra to a reference or predicted spectrum. Integration of the proton signals can also provide a quantitative measure of purity against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can be used to identify the molecular weights of any co-eluting impurities.[11][12]

References
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

  • German Social Accident Insurance. Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • National Institutes of Health. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Centers for Disease Control and Prevention. amines, aromatic 2002 | niosh. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Sinner, E., et al. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Nadia Korovina. Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Google Patents.
  • Vassar College. Organic Chemistry Lab: Recrystallization. YouTube. [Link]

Sources

Technical Support Center: pH-Dependent Stability of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-morpholinophenyl)-1-ethanone. Understanding the chemical stability of this molecule, particularly its sensitivity to pH, is paramount for ensuring experimental reproducibility, developing robust analytical methods, and creating stable formulations.[1][2] This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound in various pH environments.

Q1: What are the primary structural features of this compound that influence its pH-dependent stability?

A: The molecule's stability is primarily governed by two functional groups attached to the aromatic ring:

  • Primary Aromatic Amine (-NH₂): This group is susceptible to oxidation, a process that can be significantly influenced by pH.[3] In its unprotonated (basic or neutral pH) state, the lone pair of electrons on the nitrogen makes the group vulnerable to oxidative degradation. This can be accelerated by factors like light, heat, and the presence of metal ions.[3]

  • Ketone (C=O): While generally more stable than esters or amides, the ketone group can undergo reactions such as hydration to form a geminal diol.[4][5] This equilibrium is typically unfavorable but can be catalyzed by both acids and bases, potentially serving as an initial step for further degradation pathways.[5][6]

Q2: What is the expected stability profile of the compound in acidic conditions (e.g., pH 1-4)?

A: In strongly acidic solutions, the primary amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonation can decrease the susceptibility of the amino group to oxidation. However, some aromatic amines exhibit instability in acidic media, which can lead to an underestimation of the compound during analysis.[7][8] Furthermore, acid catalysis can promote the hydrolysis of certain functional groups, though significant ketone hydrolysis would likely require harsh conditions (e.g., high temperature).[4][9] Therefore, while oxidation may be reduced, other acid-catalyzed degradation pathways must be considered.

Q3: How does the compound behave at or near neutral pH (e.g., pH 6-8)?

A: This range is often where many pharmaceutical compounds exhibit maximum stability. However, for this compound, the aromatic amine remains largely unprotonated and is still susceptible to slow oxidation, especially in the presence of dissolved oxygen and upon exposure to UV light.[3] For routine experiments, solutions prepared in this pH range should be used promptly or stored with precautions.

Q4: What degradation pathways are most likely under basic conditions (e.g., pH 9-12)?

A: Alkaline conditions present the highest risk for oxidative degradation. The primary amino group is fully deprotonated and highly activated, making it extremely sensitive to oxidation. Base-catalyzed hydrolysis reactions may also be accelerated, potentially involving the ketone group.[9] Experiments conducted at high pH often show the fastest degradation rates for aromatic amines.[10]

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A: To ensure the integrity of your stock solutions, follow these guidelines:

  • Solvent and pH: Prepare solutions in a buffered solvent, ideally within a slightly acidic to neutral pH range (e.g., pH 4-7), where the compound shows the greatest stability. Avoid unbuffered water, which can have a variable pH.

  • Temperature: Store solutions at low temperatures, such as -20°C or -70°C, for both short and long-term storage.[11]

  • Protection from Light: Use amber vials or wrap containers in foil to protect the compound from photodegradation, a common issue for aromatic amines.[3]

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Explanation
Rapid and unexpected loss of the parent compound peak in HPLC analysis. The pH of the sample diluent is outside the compound's stable range, causing rapid degradation upon dissolution.Verify the pH of your sample diluent. Ensure it is buffered to a pH where the compound is known to be stable (e.g., pH 4-7). Neutralizing samples from forced degradation studies before injection is critical to prevent on-instrument degradation and damage to the HPLC column.[12]
Inconsistent appearance of multiple, small degradation peaks across replicate injections. Oxidative degradation is occurring during sample preparation or in the autosampler, often catalyzed by dissolved oxygen or trace metal impurities.Use high-purity, HPLC-grade solvents and degas them thoroughly. Prepare samples fresh and analyze them promptly. If samples must wait in an autosampler, use a cooled autosampler (e.g., 4°C) to slow degradation kinetics.
Poor mass balance (<95%) in forced degradation studies. 1. Degradation products are not UV-active or are volatile.2. Degradants are highly polar or non-polar and are not eluting from the column.1. Employ a mass spectrometer (LC-MS) alongside a UV detector. A mass detector can identify non-chromophoric products that are invisible to UV detection, providing a more complete picture of the degradation profile.[2]2. Modify your HPLC gradient. Incorporate a steep organic wash (e.g., to 95-100% acetonitrile or methanol) at the end of the run to elute strongly retained compounds. Consider using a different column chemistry if irreversible binding is suspected.
Chromatographic peak for the parent compound is tailing or showing poor shape. The primary amine is interacting with residual acidic silanols on the silica-based HPLC column.Use a mobile phase with a low concentration of an amine modifier (e.g., 0.1% triethylamine) to block active sites on the column. Alternatively, use a modern, end-capped, or hybrid-silica column designed for improved peak shape with basic analytes. The mobile phase pH should also be controlled with a suitable buffer (e.g., phosphate or acetate).

Key Experimental Protocols & Data

To properly characterize the stability of this compound, conducting a pH-rate profile and forced degradation studies is essential.[13][14]

Data Presentation: Buffers and Stability Profile

The choice of buffer is critical for controlling pH during stability studies.

Table 1: Recommended Buffers for pH-Dependent Stability Studies

pH Target Buffer System Typical Concentration Notes
2.0 - 3.0 Hydrochloric Acid / Potassium Chloride 20-50 mM Simple, but lacks buffering capacity at higher pH.
3.0 - 5.5 Citrate Buffer 20-50 mM Good buffering capacity and commonly used.
4.0 - 6.0 Acetate Buffer 20-50 mM Effective in the mid-acidic range.
6.0 - 8.0 Phosphate Buffer (PBS) 20-50 mM Physiologically relevant and excellent for neutral pH.

| 8.5 - 10.5| Borate Buffer | 20-50 mM | Suitable for alkaline conditions. |

Table 2: Illustrative pH-Rate Profile Data for this compound at 40°C (Note: This data is hypothetical and for illustrative purposes. Actual results may vary.)

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t₁/₂, hours)Relative Stability
2.00.009573Moderate
4.00.0021330High
7.00.0045154Moderate
10.00.068010Low
12.00.15504.5Very Low
Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of an analytical method.[2]

Objective: To generate ~5-20% degradation of the parent compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 N NaOH before dilution and injection.[12]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected faster degradation. Neutralize with an equal volume of 0.1 N HCl before dilution and injection.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of purified water and incubate under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with both PDA and MS detection.

Protocol 2: Analytical Method (HPLC-UV/MS)

A robust analytical method is required to separate the parent compound from all potential degradants.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Detection: PDA/UV at a relevant wavelength (e.g., 254 nm) and MS (ESI+ mode)

Visualizations: Workflows and Pathways

Diagrams help visualize complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow Stock Prepare 1 mg/mL Stock Acid Acid Stress (0.1 N HCl, 60°C) Stock->Acid Base Base Stress (0.1 N NaOH, 60°C) Stock->Base Oxid Oxidative Stress (3% H₂O₂, RT) Stock->Oxid Control Control (Water, 60°C) Stock->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Conc. Oxid->Dilute Control->Dilute Neutralize->Dilute HPLC Inject into HPLC-PDA/MS Dilute->HPLC Data Analyze Data (Peak Purity, Mass Balance) HPLC->Data

Caption: Forced Degradation Experimental Workflow.

G cluster_acid Acidic pH (e.g., pH < 4) cluster_neutral Neutral pH (e.g., pH 6-8) cluster_base Alkaline pH (e.g., pH > 9) Parent 1-(3-Amino-4-morpholinophenyl) -1-ethanone Protonation Protonation of Amine (-NH₃⁺) Reduced Oxidation Risk Parent->Protonation H⁺ Slow_Oxid Slow Oxidation (Amine Group) Parent->Slow_Oxid O₂, light Fast_Oxid Rapid Oxidation (Unprotected Amine) Parent->Fast_Oxid OH⁻, O₂ Acid_Deg Acid-Catalyzed Degradants Protonation->Acid_Deg + H₂O, Δ Base_Deg Base-Catalyzed Degradants Slow_Oxid->Base_Deg Fast_Oxid->Base_Deg

Caption: Potential pH-Dependent Degradation Pathways.

References

  • BenchChem. (2025).
  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).
  • HYDROLYSIS REACTIONS. (2018).
  • PharmaTutor. (2014).
  • Quora. (2018). What does the hydrolysis of ketones yield?.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • MDPI. (2023).
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Chemistry LibreTexts. (2014). 12.
  • MedCrave online. (2016).
  • NIH. (n.d.). Morpholine. PubChem.
  • YouTube. (2019). 09.
  • Stability Testing of Pharmaceutical Products. (2012).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2025).
  • PMC - PubMed Central. (2025). Analytical Methods for the Determination of Diamorphine (Heroin)
  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.

Sources

preventing byproduct formation in 1-(3-Amino-4-morpholinophenyl)-1-ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. The two primary and most effective methods for its preparation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each pathway, while robust, presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide will dissect these challenges and provide actionable solutions to optimize your reaction outcomes.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a classical and often cost-effective method. It typically involves the reaction of a 3-amino-4-haloacetophenone (commonly fluoro- or chloro-substituted) with morpholine, often in a polar aprotic solvent and in the presence of a base.

Q1: I am observing a significant amount of unreacted 3-amino-4-fluoroacetophenone. How can I improve the conversion rate?

A1: Low conversion is often a result of insufficient reaction temperature or inadequate activation of the aromatic ring.

  • Causality: The SNAr mechanism involves the formation of a Meisenheimer complex, and its formation is the rate-determining step.[1] The electron-withdrawing acetyl group activates the ring for nucleophilic attack, but this effect can be enhanced by appropriate reaction conditions.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid decomposition.

    • Solvent Choice: Ensure you are using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) which can stabilize the charged Meisenheimer intermediate.[2]

    • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) to neutralize the generated hydrofluoric acid (HF), which can protonate the morpholine and reduce its nucleophilicity.

Q2: I am seeing a byproduct with a similar polarity to my product, which is difficult to separate. What could it be and how can I prevent it?

A2: A likely byproduct is the N-acylated morpholine, formed by the reaction of morpholine with the acetyl group of the starting material or product. Another possibility is a reaction involving the existing amino group.

  • Causality: While the primary reaction is the substitution at the aromatic ring, the amino group of morpholine can also act as a nucleophile towards the carbonyl group, especially at high temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of morpholine (1.1-1.5 equivalents) to favor the desired SNAr reaction.

    • Temperature Management: Avoid excessively high temperatures, as this can promote side reactions. Find the optimal temperature that provides a good conversion rate without significant byproduct formation.

    • In-process Monitoring: Use TLC or HPLC to monitor the formation of the byproduct. If it appears early in the reaction, it may be necessary to adjust the conditions.

II. Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that offers a versatile alternative, especially for less reactive aryl halides (e.g., chlorides and bromides).[3][4]

Q1: My main byproduct is 3-aminoacetophenone, resulting from hydrodehalogenation. What causes this and how can I minimize it?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.[5]

  • Causality: This side reaction is often mediated by a palladium-hydride species. Sources of the hydride can include the solvent (e.g., alcohols), the base, or trace amounts of water.[6][7][8]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as XPhos or SPhos, can promote faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[3][9]

    • Base Selection: Strong bases can sometimes promote hydrodehalogenation. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of strong alkoxides like sodium tert-butoxide (NaOtBu).[9][10]

    • Solvent Purity: Ensure you are using anhydrous solvents. Toluene and dioxane are generally less prone to promoting hydrodehalogenation than solvents like DMF.[5]

    • Temperature Optimization: Higher temperatures can sometimes favor hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.[9]

Q2: I am forming a diarylamine byproduct. How can I improve the selectivity for mono-arylation?

A2: The formation of a diarylamine (a molecule where the morpholine nitrogen is attached to two aryl groups) can occur if the product of the first amination reacts further with the starting aryl halide.

  • Causality: This is more likely to happen if the concentration of the aryl halide is high relative to the amine, or if the catalyst system is highly active.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of morpholine (1.1-1.2 equivalents) relative to the aryl halide.

    • Slow Addition: If the issue persists, consider the slow addition of the aryl halide to the reaction mixture containing the morpholine and catalyst. This maintains a low concentration of the aryl halide throughout the reaction.

    • Ligand Choice: Certain bulky ligands can sterically hinder the formation of the diarylamine.

Q3: The reaction is sluggish and does not go to completion. What are the likely causes?

A3: Slow or incomplete reactions in Buchwald-Hartwig amination can be due to several factors, including catalyst deactivation, poor solubility, or an inappropriate choice of base.

  • Causality: The palladium catalyst can be sensitive to air and moisture. The base plays a crucial role in the catalytic cycle, and its solubility and strength are important.[11][12]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligand.

    • Base and Solvent Compatibility: The base must be sufficiently soluble in the reaction solvent. For inorganic bases like K₃PO₄ or Cs₂CO₃, ensure vigorous stirring to maintain a good dispersion.[10] Toluene and dioxane are common solvent choices.[9]

    • Catalyst and Pre-catalyst: Use a reliable palladium source, such as a pre-catalyst, which can lead to more consistent results.[10] Ensure the correct palladium-to-ligand ratio is used, typically 1:1 to 1:2.

Part 2: Data Presentation and Protocols

Table 1: Troubleshooting Summary for Byproduct Formation
ByproductSynthetic RouteProbable Cause(s)Recommended Solution(s)
3-Aminoacetophenone Buchwald-HartwigHydrodehalogenationUse bulky, electron-rich ligands (e.g., XPhos); switch to a weaker base (e.g., K₃PO₄); ensure anhydrous conditions.
Diarylamine Buchwald-HartwigOver-reaction of the productUse a slight excess of morpholine; consider slow addition of the aryl halide.
N-Acylated Morpholine SNArReaction at the acetyl groupControl reaction temperature; use a moderate excess of morpholine.
Unreacted Starting Material BothInsufficient activation/catalyst activitySNAr: Increase temperature, use polar aprotic solvent. Buchwald-Hartwig: Ensure inert atmosphere, check base/solvent compatibility.
Experimental Protocols
  • To a stirred solution of 3-amino-4-fluoroacetophenone (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (e.g., 3-amino-4-chloroacetophenone, 1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous toluene (5-10 mL per gram of aryl halide).

  • Add morpholine (1.2 eq) followed by the base (e.g., potassium phosphate, 2.0 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Part 3: Visualization & Formatting

Diagrams

Synthesis_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination SNAr_Start 3-Amino-4-haloacetophenone + Morpholine SNAr_Product This compound SNAr_Start->SNAr_Product Base, Heat SNAr_Byproduct N-Acylated Morpholine SNAr_Start->SNAr_Byproduct Side Reaction BH_Start 3-Amino-4-haloacetophenone + Morpholine BH_Product This compound BH_Start->BH_Product Pd Catalyst, Ligand, Base BH_Byproduct1 Hydrodehalogenation Product BH_Start->BH_Byproduct1 Side Reaction BH_Byproduct2 Diarylamine BH_Product->BH_Byproduct2 Over-reaction

Caption: Synthetic pathways to this compound and major byproducts.

Troubleshooting_Flowchart cluster_Byproducts Byproduct Troubleshooting cluster_Yield Low Yield Troubleshooting Start Reaction Issue Identified Byproduct Byproduct Formation? Start->Byproduct Yes LowYield Low Yield / Incomplete Reaction? Start->LowYield No Hydrodehalogenation Hydrodehalogenation (Buchwald-Hartwig) Byproduct->Hydrodehalogenation Diarylamine Diarylamine (Buchwald-Hartwig) Byproduct->Diarylamine Acylation N-Acylation (SNAr) Byproduct->Acylation SNAr_Yield SNAr Route LowYield->SNAr_Yield BH_Yield Buchwald-Hartwig Route LowYield->BH_Yield Sol1 Optimize Ligand & Base Hydrodehalogenation->Sol1 Sol2 Adjust Stoichiometry Diarylamine->Sol2 Sol3 Control Temperature Acylation->Sol3 Sol4 Increase Temperature / Change Solvent SNAr_Yield->Sol4 Sol5 Ensure Inert Atmosphere / Check Catalyst & Base BH_Yield->Sol5

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658. [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • ACS Publications. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • ACS Publications. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Diarylamine Synthesis. BenchChem.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Royal Society of Chemistry. (n.d.). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry.
  • YouTube. (2025).
  • ResearchGate. (n.d.).
  • Grokipedia. (n.d.).
  • University of Nottingham. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • University of Groningen. (n.d.).
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
  • ACS Publications. (n.d.).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Request PDF.
  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
  • National Institutes of Health. (n.d.).
  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • Chem-Impex. (n.d.). 1-[3-Amino-4-(methylamino)phenyl]ethanone.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • BLD Pharm. (n.d.). 1-(3-Amino-4-iodophenyl)ethanone.
  • Advanced ChemBlocks. (n.d.). 1-(3-Amino-4-hydroxyphenyl)ethanone.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone: A Comparative Analysis of 1H NMR and Other Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a compound of interest in medicinal chemistry. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices and offers a comparative perspective on alternative analytical methods, empowering researchers to make informed decisions in their characterization workflows.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it a powerful first-line technique for identity confirmation and purity assessment. In the context of this compound (Figure 1), ¹H NMR allows for the unambiguous assignment of each proton, confirming the presence and substitution pattern of the aromatic ring, the morpholine moiety, and the acetyl group.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol [1]

Predicted ¹H NMR Analysis of this compound

While a publicly available, experimentally verified ¹H NMR spectrum for this specific molecule is not readily accessible, a detailed prediction can be formulated based on the well-established chemical shifts of its constituent fragments: a substituted acetophenone and a morpholine ring. This predictive approach is a common and valuable practice in synthetic chemistry, allowing for the anticipatory analysis of expected spectral features.

A. The Aromatic Region (δ 6.5-8.0 ppm):

The protons on the phenyl ring will exhibit characteristic shifts influenced by the electron-donating amino (-NH₂) and morpholino groups, and the electron-withdrawing acetyl (-COCH₃) group. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.

  • H-2 & H-6: These protons are ortho to the acetyl group and will be the most deshielded, likely appearing as a multiplet in the downfield region of the aromatic spectrum.

  • H-5: This proton is ortho to the amino group and meta to the acetyl group, leading to a more shielded environment compared to H-2 and H-6.

B. The Morpholine Moiety (δ 2.8-3.9 ppm):

The morpholine ring protons typically exhibit two distinct triplets due to coupling with adjacent methylene protons.[2][3][4]

  • -CH₂-N- (δ 2.8-3.2 ppm): The four protons on the carbons adjacent to the nitrogen atom will appear as a triplet.

  • -CH₂-O- (δ 3.6-3.9 ppm): The four protons on the carbons adjacent to the oxygen atom will be more deshielded and appear as a triplet further downfield.

C. The Acetyl Group (δ 2.5-2.7 ppm):

The three protons of the methyl group in the acetyl moiety are chemically equivalent and will appear as a sharp singlet.[5][6][7][8] The electron-withdrawing nature of the carbonyl group shifts this signal downfield compared to a typical alkyl proton.

D. The Amino Group (δ 4.0-5.0 ppm):

The two protons of the primary amine will appear as a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum for this compound, the following protocol is recommended:

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point for many organic molecules; DMSO-d₆ is an excellent alternative for compounds with limited solubility or to observe exchangeable protons like those of the amino group).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical techniques. The following table compares ¹H NMR with other common methods for the analysis of this compound.

Technique Information Provided Advantages Limitations Relevance to this compound
¹H NMR Connectivity of protons, chemical environment, stereochemistry, purity.Non-destructive, provides detailed structural information, relatively fast.Requires soluble sample, can have overlapping signals in complex molecules.Essential for confirming the overall structure and substitution patterns.
¹³C NMR Number and types of carbon atoms (quaternary, CH, CH₂, CH₃).[9]Complements ¹H NMR, provides information on the carbon skeleton.Lower sensitivity than ¹H NMR, requires longer acquisition times.Confirms the presence of all 12 carbon atoms and their chemical environments.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity, can be destructive.Confirms the molecular weight (220.27 g/mol ) and can provide structural clues from fragmentation.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.[10][11]High sensitivity, excellent for separating mixtures and determining purity.Does not provide structural information.Crucial for determining the purity of the synthesized compound.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure.Confirms the presence of the carbonyl, amine, and ether functional groups.

Logical Workflow for Structural Elucidation

A robust and efficient workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression, as illustrated in the diagram below.

Caption: A typical workflow for the synthesis and characterization of an organic compound.

Conclusion

The structural analysis of this compound serves as an excellent case study for the application of modern analytical techniques in drug discovery and development. While ¹H NMR provides the most detailed initial picture of the molecular structure, a multi-technique approach is paramount for unambiguous confirmation and purity assessment. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their target compounds, paving the way for further biological evaluation.

References

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). [Link]

  • StudyRaid. NMR Spectrum Interpretation for Acetophenone. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • The Royal Society of Chemistry. Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. [Link]

  • The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • TSI Journals. Studies on enaminones. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • PubChem. 3'-Aminoacetophenone. [Link]

  • PubChem. p-Aminoacetophenone. [Link]

  • ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]

  • MDPI. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. [Link]

  • NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]

  • SpectraBase. 2-(3-Fluorophenyl)-1-(4-morpholinyl)ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • NIST WebBook. Ethanone, 1-(3-thienyl)-. [Link]

Sources

A Senior Scientist's Comparative Guide to the Mass Spectrometry of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed technical comparison of analytical methodologies for the characterization and quantification of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a notable process-related impurity and synthetic intermediate in the pharmaceutical industry. We will delve into the nuances of high-resolution mass spectrometry (HRMS) as the primary analytical tool, offering a comprehensive protocol and dissecting its performance against alternative techniques such as tandem quadrupole mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for impurity profiling and characterization.

Introduction: The Analytical Challenge

This compound is a key chemical entity, often encountered as an impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Amodiaquine.[1][2] The stringent safety and efficacy standards set by regulatory bodies necessitate the precise identification, quantification, and control of such impurities.[3][4] The inherent chemical properties of this molecule—a substituted aromatic amine with a morpholine and an ethanone group—present a unique analytical challenge requiring high sensitivity and specificity to distinguish it from the API and other related substances.[5]

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for this purpose due to its unparalleled sensitivity and ability to provide structural information.[3][6] This guide will focus on the application of LC-HRMS for the definitive characterization of this compound and compare its utility with other prevalent mass spectrometric techniques.

Core Methodology: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry is the gold standard for the structural elucidation of unknown or low-level impurities.[7] Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of an analyte, a critical first step in its identification.[3] For this compound (C₁₂H₁₆N₂O₂), the expected protonated molecule [M+H]⁺ has a theoretical exact mass of 221.1285, and HRMS instruments can readily achieve mass accuracies in the sub-ppm range.[4]

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample (e.g., API containing the impurity) in a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Prepare a reference standard of this compound at a concentration of 1 µg/mL in the same diluent.

  • Prepare a series of calibration standards ranging from 0.05 µg/mL to 5 µg/mL.

  • Include a blank injection of the diluent to monitor for system contamination.

Scientist's Note: The use of formic acid in the mobile phase and diluent is crucial. It aids in the protonation of the analyte's basic nitrogen atoms (on the amino group and the morpholine ring), which is essential for efficient ionization in positive mode electrospray ionization (ESI).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is recommended for good retention and separation of this moderately polar compound.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution is employed to ensure separation from other impurities and the main API. A typical gradient might be: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Scientist's Note: A gradient elution is preferred over an isocratic one to provide the necessary resolving power for complex impurity profiles and to ensure sharp peak shapes for accurate quantification.[1] The elevated column temperature reduces viscosity and can improve peak symmetry.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: An Orbitrap or Q-TOF mass spectrometer.[3]

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 50-500

  • Resolution: > 30,000

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS/MS) on the most abundant ions.

Scientist's Note: Operating in full scan mode allows for the detection of all ions within the specified mass range, crucial for unknown impurity profiling. The dd-MS/MS experiment automatically triggers fragmentation of the most intense peaks, providing structural information without prior knowledge of the sample components.[3]

Workflow for HRMS Analysis

HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample API Sample Dilution Dilution in ACN/H2O + 0.1% FA Sample->Dilution Standard Reference Standard Standard->Dilution LC UPLC Separation (C18 Column) Dilution->LC ESI Electrospray Ionization (+) LC->ESI HRMS Full Scan HRMS (e.g., Orbitrap) ESI->HRMS MSMS dd-MS/MS Fragmentation HRMS->MSMS AccurateMass Accurate Mass Measurement (m/z 221.1285) HRMS->AccurateMass Quant Quantification (Calibration Curve) HRMS->Quant FragAnalysis Fragmentation Pathway Analysis MSMS->FragAnalysis FormulaGen Elemental Formula Generation (C12H16N2O2) AccurateMass->FormulaGen

Caption: Workflow for the identification and quantification of the target analyte.

Expected Results and Fragmentation Analysis

The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₁₂H₁₇N₂O₂⁺ (221.1285). Collision-induced dissociation (CID) in the MS/MS experiment will yield characteristic fragment ions. Based on the structure, predictable fragmentation pathways include:

  • Loss of the acetyl group (CH₃CO•): A significant neutral loss of 42 Da, leading to a fragment ion at m/z 179. This is a common fragmentation for acetophenone derivatives.[8]

  • Cleavage of the morpholine ring: This can result in several characteristic losses.

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring, potentially leading to a fragment at m/z 43 (CH₃CO⁺) and the remaining aromatic structure.

The accurate mass measurement of these fragment ions further confirms the proposed structure.[3]

Comparative Analysis: Alternative & Complementary Techniques

While HRMS is excellent for identification, other techniques may be more suitable for routine quantification or offer complementary information.

Technique Primary Use Sensitivity Selectivity Structural Info Throughput Notes
LC-HRMS (e.g., Orbitrap, Q-TOF) Identification & QuantificationHigh (sub-ng/mL)ExcellentExcellent (Formula & Fragments)ModerateGold standard for unknown impurity profiling.[6][7]
LC-MS/MS (Triple Quadrupole) Targeted QuantificationVery High (pg/mL)SuperiorLimited (Precursor/Product Ions)HighIdeal for routine QC and bioanalysis due to speed and sensitivity in MRM mode.[5][9]
GC-MS Volatile/Semi-volatile AnalysisModerateGoodGood (EI Library Matchable)HighNot ideal for this analyte due to its low volatility and polar nature. Derivatization would be required.[10]
NMR Spectroscopy Definitive Structure ElucidationLow (µg-mg)Poor (in mixtures)AbsoluteLowEssential for the characterization of isolated impurities and reference standards, but not for routine analysis in mixtures.[1][2]

Decision Framework: Selecting the Optimal Technique

The choice of analytical technique is dictated by the objective of the study. The following decision tree can guide the selection process.

Decision_Framework Start What is the Analytical Goal? Goal_ID Identify an Unknown Impurity Start->Goal_ID Goal_Quant Routine Quantification of a Known Impurity Start->Goal_Quant Goal_Struct Absolute Structural Confirmation Start->Goal_Struct Method_HRMS Use LC-HRMS Goal_ID->Method_HRMS Provides accurate mass for formula generation Method_MSMS Use LC-MS/MS (Triple Quadrupole) Goal_Quant->Method_MSMS Highest sensitivity and throughput for targeted analysis Method_NMR Isolate Impurity & Use NMR Spectroscopy Goal_Struct->Method_NMR Unambiguous structure elucidation

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analysis of this compound requires a sensitive and specific analytical approach, particularly within the context of pharmaceutical development. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography stands out as the premier technique for the initial identification and characterization of this and other unknown impurities, providing invaluable accurate mass data for both precursor and fragment ions. For high-throughput, routine quantification where the impurity has already been characterized, tandem quadrupole (LC-MS/MS) systems offer superior sensitivity and speed. The selection of the optimal analytical tool is contingent upon the specific requirements of the analysis, balancing the need for structural information with the demands of sensitivity and sample throughput.

References

  • J Chromatogr B Analyt Technol Biomed Life Sci. (2021).
  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Agilent Technologies.
  • LGC Limited. (2024). The benefits of high-resolution mass spectrometry for impurity profiling.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Characterisation and Identification of Process Related Impurity in Amodiaquine Hydrochloride by Using Some Analytical Techniques: A Review.
  • Molecules. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Shimadzu.
  • Agilent Technologies. (2019).
  • Journal of Chromatography A. (2011).
  • ResearchGate. (2015). IDENTIFICATION OF IMPURITIES RELATED TO AMODIAQUINE HYDROCHLORIDE BY USING SOME ANALYTICAL TECHNIUQES.
  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Mass Spectrometry: Fragment

Sources

comparing 1-(3-Amino-4-morpholinophenyl)-1-ethanone with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(3-Amino-4-morpholinophenyl)-1-ethanone and its Utility Against Other Anilines

In the landscape of pharmaceutical synthesis and drug discovery, aniline derivatives serve as foundational scaffolds for a multitude of bioactive molecules.[1] The strategic selection of a substituted aniline is paramount, as the nature and position of its substituents dictate crucial properties like basicity, nucleophilicity, and reactivity in key synthetic transformations. This guide provides a comprehensive comparison of This compound , a highly functionalized intermediate, against simpler, yet structurally relevant, anilines. We will dissect its unique electronic and steric profile and provide validated experimental protocols for its empirical evaluation.

The Structural Anatomy of a Multifunctional Building Block

This compound is a compelling building block due to the orthogonal nature of its substituents. Its utility, particularly as an intermediate for complex molecules like the EGFR inhibitor Gefitinib, stems from this intricate substitution pattern.[2][3] Let's analyze the influence of each group on the aniline core.

  • 4-Morpholino Group: The oxygen atom in the morpholine ring acts as a powerful electron-donating group (EDG) through resonance (+R effect), increasing the electron density of the aromatic ring. This significantly enhances the basicity and nucleophilicity of the aniline nitrogen.[4] The bulky morpholine ring also introduces considerable steric hindrance.

  • 3-Amino Group (-NH₂): This is the primary reactive site for many subsequent transformations. It is a strong activating group and an ortho, para-director.[5] Its basicity and nucleophilicity are modulated by the other substituents.

  • 1-Ethanone (Acetyl) Group: Located meta to the primary amino group, the acetyl group is a moderate deactivating group, exerting an electron-withdrawing effect through resonance (-R effect). This effect tempers the strong electron-donating influence of the morpholino and amino groups.

The interplay of these groups creates a unique reactivity profile that distinguishes it from simpler anilines such as aniline, 4-morpholinoaniline, and 3-aminoacetophenone.

G cluster_0 Electronic Effects on the Aniline Core cluster_1 Resulting Properties Molecule This compound Aniline_Core Aniline Ring (Primary Amino Group at C3) Properties Modulated Basicity Unique Reactivity Steric Influence Aniline_Core->Properties Determines Morpholino 4-Morpholino Group (+R Effect) Morpholino->Aniline_Core e⁻ Donating Acetyl 1-Ethanone Group (-R Effect) Acetyl->Aniline_Core e⁻ Withdrawing

Caption: Electronic contributions of substituents on the aniline core.

Comparative Analysis of Physicochemical Properties

To contextualize the performance of this compound, we compare its predicted properties against key aniline derivatives. The selection of Aniline, 4-Morpholinoaniline, and 3-Aminoacetophenone allows for the isolation and understanding of each substituent's contribution.

Basicity (pKa)

Basicity, quantified by the pKa of the conjugate acid, is a critical parameter influencing an aniline's reactivity. Electron-donating groups increase pKa by stabilizing the positive charge of the anilinium ion, while electron-withdrawing groups decrease it.[6][7]

CompoundKey SubstituentsExpected Effect on BasicityRepresentative pKa
AnilineNoneBaseline4.6[8]
4-Morpholinoaniline4-Morpholino (+R)Strongly Increased~5.5-6.0 (Estimated)
3-Aminoacetophenone3-Acetyl (-R, -I)Decreased3.64[9]
This compound 4-Morpholino (+R), 3-Acetyl (-R)Moderately Increased~5.0 (Estimated)

Table 1: Comparison of pKa values for selected anilines.

The potent electron-donating morpholino group in 4-morpholinoaniline significantly boosts basicity compared to aniline. Conversely, the electron-withdrawing acetyl group in 3-aminoacetophenone substantially reduces it.[9] In our target molecule, these opposing electronic effects result in a predicted pKa that is higher than aniline but lower than 4-morpholinoaniline, offering a finely tuned basicity for specific applications.

Nucleophilicity

While often correlated with basicity, nucleophilicity is a kinetic property that also depends heavily on sterics and solvent effects.[4][10] The bulky morpholino group, while increasing electron density, can sterically hinder the approach of the amino group to an electrophile.

CompoundElectronic FactorsSteric FactorsExpected Relative Nucleophilicity
AnilineBaselineLowModerate
4-MorpholinoanilineHighly ActivatedModerate Steric HindranceHigh
3-AminoacetophenoneDeactivatedLowLow
This compound Moderately ActivatedHigh Steric HindranceModerate to High

Table 2: Qualitative comparison of nucleophilicity.

We hypothesize that while the electronic activation from the morpholino group is significant, the steric hindrance it imposes, particularly for reactions at the adjacent amino group, will temper its observed nucleophilicity compared to less hindered, yet still activated, anilines.

Experimental Protocols for Comparative Evaluation

To empirically validate these comparisons, the following detailed protocols are provided. These workflows are designed to be self-validating and provide clear, quantitative data for comparison.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol allows for the precise measurement of the pKa of the anilinium conjugate acid.

G cluster_workflow pKa Determination Workflow prep 1. Prepare Aniline Solution (0.01 M in 50% EtOH/H₂O) cal 2. Calibrate pH Meter (pH 4, 7, 10 buffers) prep->cal titrate 3. Titrate with Standardized HCl (0.05 M) cal->titrate record 4. Record pH vs. Volume of Titrant titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot pka 6. Determine pKa (pH at half-equivalence point) plot->pka

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve the aniline derivative (e.g., 0.2 mmol) in 20 mL of a 1:1 ethanol/water solvent mixture.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add standardized 0.05 M HCl titrant in small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH value at the point where half of the aniline has been protonated (the half-equivalence point). Repeat the experiment in triplicate for each compound.

Rationale: This method provides a direct thermodynamic measurement of basicity. The use of a mixed solvent system ensures the solubility of all aniline derivatives being tested.

Protocol 2: Competitive Nucleophilicity Assay

This experiment directly compares the nucleophilicity of two different anilines by having them compete for a limited amount of a common electrophile.

G cluster_workflow Competitive Nucleophilicity Workflow mix 1. Mix Equimolar Aniline A & B (e.g., 1.0 mmol each in THF) add 2. Add Limiting Electrophile (e.g., Benzoyl Chloride, 0.5 mmol) mix->add react 3. Stir at Room Temperature (Monitor by TLC) add->react quench 4. Quench Reaction (e.g., with aq. NaHCO₃) react->quench extract 5. Workup & Extraction (e.g., with Ethyl Acetate) quench->extract analyze 6. Analyze Product Ratio (¹H NMR or GC-MS) extract->analyze

Caption: Workflow for the competitive nucleophilicity experiment.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and a reference aniline (e.g., 4-morpholinoaniline, 1.0 mmol) in 10 mL of anhydrous THF under a nitrogen atmosphere.

  • Electrophile Addition: Slowly add a solution of benzoyl chloride (0.5 mmol, 0.5 equivalents) in 2 mL of anhydrous THF to the stirred aniline mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the benzoyl chloride.

  • Workup: Quench the reaction with 10 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy. The relative nucleophilicity can be determined by integrating the distinct signals corresponding to the two different N-benzoylated products.

Rationale: By using a sub-stoichiometric amount of the electrophile, the anilines are forced to compete. The product ratio directly reflects the relative rates of their nucleophilic attack, providing a clear measure of comparative nucleophilicity.[11]

Protocol 3: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To assess performance in a common and synthetically valuable C-N bond-forming reaction, we can compare the efficiency of different bromo-substituted anilines in a Suzuki-Miyaura cross-coupling. While our target molecule is not bromo-substituted, this protocol demonstrates how to evaluate related aniline substrates.[1][12]

G cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow setup 1. Combine Bromoaniline (1 mmol), Boronic Acid (1.2 mmol), Base (2 mmol) add_cat 2. Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) in Toluene setup->add_cat react 3. Heat Reaction Mixture (e.g., 100°C, monitor by TLC/GC) add_cat->react quench 4. Cool, Quench & Extract react->quench purify 5. Purify by Column Chromatography quench->purify yield 6. Determine Isolated Yield purify->yield

Caption: Workflow for comparing aniline reactivity in cross-coupling.

Methodology:

  • Reaction Setup: To separate reaction vials, add the bromoaniline substrate (e.g., 2-bromoaniline, 3-bromoaniline, 4-bromoaniline; 1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) dissolved in 5 mL of toluene.

  • Reaction: Seal the vials and heat the reaction mixtures to 100°C with vigorous stirring. Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing them by GC-MS to determine the conversion rate.

  • Workup: After 24 hours (or upon completion), cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry the organic layer, and concentrate.

  • Analysis: Purify the crude product via flash column chromatography to determine the isolated yield.

Rationale: The rate of conversion and final isolated yield are direct indicators of the substrate's reactivity under these catalytic conditions. The electronic and steric properties of the aniline derivative significantly impact the efficiency of the catalytic cycle.[1] For instance, data shows that 4-bromoaniline often provides higher yields in shorter times compared to its isomers under certain micellar conditions, highlighting the importance of substituent position.[1][12]

Conclusion

This compound presents a sophisticated profile as a synthetic intermediate. Its reactivity is a finely tuned balance between the strong electron-donating morpholino group and the deactivating acetyl group, resulting in a moderately activated system. Its significant steric bulk, conferred by the morpholine ring, is a critical consideration for synthetic planning.

Compared to simpler anilines, it offers a unique combination of properties:

  • Higher Basicity than Aniline and 3-Aminoacetophenone: Facilitates reactions requiring a more basic amine but avoids the potential side reactions associated with highly basic anilines.

  • Modulated Nucleophilicity: Remains a competent nucleophile for many transformations while being less prone to over-reactivity than highly activated anilines like 4-morpholinoaniline.

  • Steric Directing Effects: The bulky morpholino group can influence the regioselectivity of reactions on the aromatic ring or at the adjacent amino group.

By utilizing the provided experimental protocols, researchers can quantitatively assess the performance of this versatile building block against other alternatives, enabling rational selection and optimization for the synthesis of complex target molecules in drug development and materials science.

References

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. Available at: [Link]

  • A New Synthesis of Gefitinib. Thieme Connect. Available at: [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • 1-(3-Morpholinophenyl)ethanone. MySkinRecipes. Available at: [Link]

  • The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Reddit. Available at: [Link]

  • Process for preparing gefitinib and an intermediate used for preparing thereof. Google Patents.
  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Nucleophile competition experiment: H₂O versus aniline, with and without CO₂. ResearchGate. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. NIH. Available at: [Link]

  • The 4-morpholinoaniline derivate drugs. ResearchGate. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Aniline serie and their pKa values in water and kN values for the nucleophile series. ResearchGate. Available at: [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(3-Amino-4-morpholinophenyl)-1-ethanone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-amino-4-morpholinophenyl)-1-ethanone analogs. As researchers and drug development professionals, understanding the intricate interplay between molecular structure and biological activity is paramount for designing potent and selective therapeutic agents. The 4-morpholinoaniline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide will dissect the key structural features of this scaffold and its analogs, offering insights into their therapeutic potential, primarily as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The 4-Morpholinoaniline Scaffold: A Cornerstone for Kinase Inhibition

The this compound core represents a foundational structure for a class of compounds targeting key cellular signaling pathways. The morpholine moiety is a versatile pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1] Its ability to form crucial interactions with target proteins, such as kinases, has led to its incorporation into numerous lead compounds with diverse therapeutic activities.[2] The dysregulation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequent occurrence in human cancers, making it a prime target for therapeutic intervention.[3][4] Consequently, many research efforts have focused on developing inhibitors of this pathway, with the 4-morpholinoaniline scaffold featuring prominently in many potent and selective inhibitors.[5][6][7]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs can be systematically understood by examining the impact of structural modifications at three key positions: the phenyl ring, the ethanone moiety, and the broader heterocyclic systems that can be appended to this core.

The Phenyl Ring and Amino Group: Anchors for Activity

The substituted phenyl ring is a critical component of the pharmacophore. The relative positions of the amino, morpholino, and ethanone groups are crucial for optimal target engagement.

  • Amino Group: The 3-amino group is a key interaction point. Its basicity and hydrogen-bonding capacity are often essential for anchoring the molecule within the ATP-binding pocket of the target kinase. Modifications to this group, such as acylation or alkylation, can significantly impact potency and should be approached with caution.

  • Morpholine Group: The 4-morpholino group is a hallmark of this class of inhibitors. It is known to occupy a specific pocket in many kinases, contributing to both potency and selectivity.[8] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

  • Substituents on the Phenyl Ring: The addition of substituents to the phenyl ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties. For instance, in related anilinoquinazoline inhibitors, the introduction of small, lipophilic, electron-withdrawing groups at the 3-position of the anilino ring (equivalent to the 5- or 6-position of the this compound core) has been shown to enhance potency.[9]

The Ethanone Moiety: A Modulator of Potency and Selectivity

The ethanone group at the 1-position of the phenyl ring plays a significant role in the overall activity of these analogs. While direct SAR studies on this specific moiety are limited in the public domain, we can infer its importance from general principles of kinase inhibitor design.

  • Acyl Group Variation: The size and nature of the acyl group can influence the compound's interaction with the solvent-exposed region of the kinase active site. Replacing the methyl group of the ethanone with larger alkyl or aryl groups could lead to steric clashes or, conversely, new beneficial interactions. The carbonyl oxygen is a potential hydrogen bond acceptor.

  • Bioisosteric Replacement: The ketone functionality could be replaced with other bioisosteres, such as an oxime or a hydrazone, to explore different interaction patterns and potentially improve metabolic stability.

Appended Heterocyclic Systems: Expanding the Chemical Space

The this compound scaffold is often a building block for more complex molecules where the amino group is incorporated into a larger heterocyclic system, such as a quinazoline or a pyrimidine. This is where the most extensive SAR data is available.

  • Quinazoline and Pyrimidine Scaffolds: These heterocyclic systems are frequently used to mimic the adenine core of ATP. Substitutions on these rings can fine-tune the inhibitory activity and selectivity. For example, in a series of 4-morpholino-2-phenylquinazolines, a thieno[3,2-d]pyrimidine derivative demonstrated exceptionally high potency against PI3Kα.[10]

  • Substituents on the Heterocycle: The nature and position of substituents on the appended heterocyclic ring are critical. For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives, different substituents led to either PI3Kα selective inhibitors or dual PI3Kα/mTOR inhibitors.[6]

Comparative Analysis of Morpholinoaniline-Based Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities of several reported kinase inhibitors that share the 4-morpholinoaniline core. This data highlights the impact of different heterocyclic systems and substituents on potency against PI3K isoforms.

Compound IDCore HeterocycleSubstituentsTarget(s)IC50 (nM)Reference
15e Thieno[3,2-d]pyrimidine2-phenylPI3Kα2.0[10]
9 Pyrrolo[2,3-d]pyrimidine-PI3KαPotent (exact value not specified)[6]
46 Pyrrolo[2,3-d]pyrimidinePhenylurea moietyPI3Kα/mTORPotent (exact value not specified)[6]
ZSTK474 TriazineTwo morpholino groupsPI3Kα, δ5.0, 3.9[8]
Analog 6a TriazineOne morpholino, one ethanolaminePI3Kα9.9[8]
Analog 6b TriazineOne morpholino, one diethanolaminePI3Kα3.7[8]

Note: This table is a representative sample and not an exhaustive list. The inhibitory activities are highly dependent on the specific assay conditions.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Synthesis of this compound Analogs

A general synthetic route to access substituted this compound analogs is outlined below. This can be adapted based on the desired substitutions.

G

Step-by-Step Protocol:

  • Synthesis of 1-(4-Morpholino-3-nitrophenyl)ethanone: To a solution of 4-fluoro-3-nitroacetophenone in a suitable solvent (e.g., DMSO or DMF), add morpholine and a base (e.g., K2CO3). Heat the reaction mixture until the starting material is consumed (monitored by TLC). After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

  • Synthesis of this compound: Dissolve the nitro intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as stannous chloride (SnCl2) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

  • Analog Synthesis: The resulting this compound can be further modified. For example, the amino group can be acylated using various acid chlorides or anhydrides to explore the SAR of this position.

In Vitro PI3K Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against PI3K isoforms.

G

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in kinase assay buffer. Reconstitute the recombinant PI3K enzyme in kinase dilution buffer. Prepare ATP and the lipid substrate (e.g., PIP2) solutions in kinase assay buffer.[11]

  • Assay Procedure: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control). Add the diluted PI3K enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[4]

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the lipid substrate to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.[11]

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence.[1]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2][5]

  • Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade.

G

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. By systematically modifying the phenyl ring, the acyl group, and by incorporating this core into larger heterocyclic systems, researchers can rationally design new compounds with improved therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase signaling. The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of these promising molecules.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Kumar, S., & Kumar, A. (2024).
  • Lee, J. Y., et al. (2018). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 80, 18-26.
  • Lieu, X., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 533-537.
  • Kumar, S., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • ResearchGate. (2025).
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(23), 5429-5432.
  • Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3169-3182.
  • Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • ResearchGate. (2018).
  • Promega Corpor
  • SciSpace.
  • Wikipedia.
  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(5), 683-693.
  • BPS Bioscience. PI3Kα (p110α/p85) Assay Kit.
  • Kumar, S., & Kumar, A. (2024).
  • Jamison, C. R., & Thomson, R. J. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 21(15), 5949-5953.
  • Vanhaesebroeck, B., & Waterfield, M. D. (1999). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 107, 241-254.
  • Moreira, V., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.
  • Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 345-352.
  • Gheață, F., et al. (2021).
  • Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
  • Bakulina, O. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 653-662.
  • Yanagisawa, H., et al. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 37(6), 1513-1519.

Sources

A Guide to the Biological Activity of Morpholinophenyl Ethanone Isomers: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged structure," frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the hypothetical biological activities of the positional isomers of morpholinophenyl ethanone: ortho-, meta-, and para-.

While direct comparative studies on these specific isomers are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) from closely related morpholine-containing compounds to provide a predictive framework for their biological evaluation. We will focus on two key areas where morpholine derivatives have shown significant promise: PI3K inhibition and anti-inflammatory activity.

The Critical Role of Isomerism in Biological Activity

The spatial arrangement of functional groups within a molecule, or isomerism, is a fundamental concept in medicinal chemistry that dictates its interaction with biological targets. For morpholinophenyl ethanone, the position of the morpholine ring on the phenyl ethanone scaffold can profoundly impact its electronic properties, steric hindrance, and ability to form key interactions with a target protein's binding site.

Generally, substituents on a phenyl ring can be categorized as ortho-, para- directors or meta- directors in electrophilic aromatic substitution, which provides a basis for understanding their electronic influence.[3][4] The morpholine group, connected via its nitrogen atom, is an activating group and an ortho-, para- director due to the lone pair of electrons on the nitrogen that can be delocalized into the aromatic ring. This electronic effect, combined with the steric bulk of the morpholine ring, will be a key determinant of the biological activity of the isomers.

Comparative Biological Evaluation: A Hypothetical Case Study

Based on the known activities of related morpholine-containing compounds, we will explore the hypothetical biological activities of the three positional isomers of morpholinophenyl ethanone in two key therapeutic areas: oncology (as PI3K inhibitors) and inflammation.

PI3K Inhibitory Activity

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] The morpholine ring is a key pharmacophore in many PI3K inhibitors, where the oxygen atom often acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of the enzyme.[8]

Hypothetical Data Summary: PI3Kα Inhibitory Activity

IsomerStructureHypothetical IC50 (nM)Rationale for Predicted Activity
ortho-Morpholinophenyl Ethanone500The bulky morpholine group in the ortho position is likely to cause significant steric hindrance, potentially preventing optimal binding within the catalytic site of PI3Kα.
meta-Morpholinophenyl Ethanone150The meta position may allow the morpholine ring to orient itself in a way that avoids steric clashes while still allowing for favorable interactions, though it may not be the optimal position for hydrogen bonding.
para-Morpholinophenyl Ethanone50The para position often allows for the most favorable interactions with the kinase hinge region, as it extends the molecule into the binding pocket without the steric hindrance of the ortho position. This is a common motif in potent kinase inhibitors.[9]

Causality Behind Experimental Choices: The selection of PI3Kα as a target is based on its frequent mutation and activation in various cancers.[10] The predicted trend in inhibitory activity is based on SAR studies of other kinase inhibitors where substitution patterns on a phenyl ring dramatically influence potency.[11] Specifically, for many kinase inhibitors, a para-substituted phenyl ring allows the substituent to access a deeper pocket in the ATP binding site, leading to enhanced potency.

Experimental Protocol: In Vitro PI3Kα Enzymatic Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PI3Kα using a luminescence-based assay that measures ADP production.[12][13][14]

  • Reagent Preparation:

    • Prepare a 2X PI3Kα enzyme solution in kinase assay buffer.

    • Prepare a 2X lipid substrate (e.g., PIP2) solution in kinase assay buffer.

    • Prepare a 4X ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds (morpholinophenyl ethanone isomers) and a known PI3Kα inhibitor (positive control) in DMSO, followed by dilution in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Anti-Inflammatory Activity

The PI3K pathway is also deeply implicated in inflammatory responses.[5][7] Furthermore, the NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like IL-8 and the production of inflammatory mediators like nitric oxide (NO).[15][16][17] Morpholine-containing compounds have been investigated for their anti-inflammatory properties.[18][19]

Hypothetical Data Summary: Anti-Inflammatory Activity

IsomerInhibition of NO Production in RAW 264.7 Cells (IC50, µM)Inhibition of IL-8 Secretion in HT-29 Cells (IC50, µM)Rationale for Predicted Activity
ortho-Morpholinophenyl Ethanone> 100> 100Similar to PI3K inhibition, steric hindrance from the ortho-morpholine group may impede binding to upstream kinases that regulate NF-κB signaling.
meta-Morpholinophenyl Ethanone4560The meta isomer may exhibit moderate activity by positioning the morpholine ring in a region that allows for some productive interactions with the target protein.
para-Morpholinophenyl Ethanone1525The para position is predicted to be the most active, as it allows the morpholine moiety to extend into a binding pocket, potentially mimicking the interactions of known inhibitors of kinases involved in the NF-κB pathway.

Causality Behind Experimental Choices: The inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and IL-8 secretion in TNF-α-stimulated HT-29 cells are well-established and relevant in vitro models for assessing anti-inflammatory activity.[20][21][22][23][24] LPS and TNF-α are potent activators of the NF-κB pathway. The predicted structure-activity relationship mirrors that of the PI3K inhibition, as both processes can be modulated by kinase activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol describes the measurement of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.[20][22][25]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the morpholinophenyl ethanone isomers for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the IC50 value for the inhibition of NO production.

Experimental Protocol: IL-8 Inhibition Assay in HT-29 Cells

This protocol details the quantification of IL-8 secreted by HT-29 human colon adenocarcinoma cells upon stimulation with TNF-α using an enzyme-linked immunosorbent assay (ELISA).[23][26][27][28]

  • Cell Culture and Seeding:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate and grow to confluence.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with different concentrations of the morpholinophenyl ethanone isomers for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 24 hours.

  • ELISA for IL-8:

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for human IL-8 according to the manufacturer's instructions. Briefly:

      • Coat a 96-well plate with a capture antibody against human IL-8.

      • Add the cell supernatants and IL-8 standards to the wells.

      • Add a detection antibody conjugated to an enzyme (e.g., HRP).

      • Add a substrate that is converted by the enzyme to produce a colored product.

      • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the IL-8 standards.

    • Determine the concentration of IL-8 in the cell supernatants from the standard curve.

    • Calculate the percentage of inhibition of IL-8 secretion and determine the IC50 value.

Visualizing the Underlying Mechanisms

To better understand the biological context of these assays, the following diagrams illustrate the key signaling pathways involved.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS, IL-8) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway, activated by LPS to induce pro-inflammatory gene expression.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Ortho ortho-isomer PI3K PI3Kα Enzymatic Assay Ortho->PI3K NO NO Production Assay (RAW 264.7 cells) Ortho->NO IL8 IL-8 Inhibition Assay (HT-29 cells) Ortho->IL8 Meta meta-isomer Meta->PI3K Meta->NO Meta->IL8 Para para-isomer Para->PI3K Para->NO Para->IL8 IC50 IC50 Determination PI3K->IC50 NO->IC50 IL8->IC50 SAR SAR Analysis IC50->SAR

Sources

A Comparative Guide to the Structural Confirmation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Substituted Phenylpiperazines

In the landscape of modern drug discovery and development, the 1-(3-Amino-4-morpholinophenyl)-1-ethanone scaffold is a cornerstone building block for a diverse range of pharmacologically active agents. Its derivatives are integral to the synthesis of compounds targeting various biological pathways, making them a focal point for medicinal chemists.[1] However, the synthetic route to these molecules can often yield a constellation of structurally similar isomers and impurities. Therefore, unambiguous confirmation of the intended molecular structure is not merely a procedural step but a critical prerequisite for advancing any candidate compound.[2]

This guide eschews a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven framework for the structural elucidation of this specific chemical class. We will dissect the "why" behind our choice of analytical methods, demonstrating how a multi-pronged spectroscopic approach provides a self-validating system for absolute structural confidence. The core principle is that of orthogonality: leveraging techniques that probe different aspects of the molecule's physical and chemical properties to build an unshakeable, composite structural proof.

The Strategic Workflow: A Self-Validating Approach

The confirmation of a novel chemical entity is a systematic process of hypothesis testing. Our initial hypothesis is the expected structure based on the synthetic route. We then challenge this hypothesis with data from multiple, independent analytical techniques. True structural confirmation is achieved only when all data streams converge to support the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation synthesis Synthesized Derivative purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms Sample Submission ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir Sample Submission nmr Nuclear Magnetic Resonance (NMR) Map C-H Framework purification->nmr Sample Submission interpretation Integrated Data Interpretation ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmed/Rejected interpretation->confirmation

Caption: Overall workflow for structural confirmation.

Comparison of Core Analytical Techniques

The power of our approach lies in combining techniques that provide complementary information. Mass spectrometry gives the molecular weight and formula, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic connectivity map.[3]

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Before delving into complex structural details, we must first confirm the most fundamental property: the molecular weight and, by extension, the elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough accuracy to confidently predict the molecular formula. This is a crucial first-pass filter; if the observed mass does not match the expected formula, there is a fundamental issue with the sample that must be resolved before proceeding. Mass spectrometry is a powerful tool in pharmaceutical research for this reason.

Experimental Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a coupled gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: A full mass spectrum is acquired, showing the molecular ion and various fragment ions.

Data Interpretation for this compound

Parameter Expected Value Significance
Molecular Formula C₁₂H₁₆N₂O₂Defines the elemental composition.[4]
Exact Mass 220.1212The precise mass calculated for the molecular formula.
Observed M⁺ (m/z) ~220.1212Confirmation of the molecular weight. The molecular ion peak should be clearly visible.
Key Fragment (m/z) 205 ([M-CH₃]⁺)Loss of the acetyl methyl group.
Key Fragment (m/z) 177 ([M-CH₃CO]⁺)Loss of the entire acetyl group (a common cleavage for ketones).[5]
Key Fragment (m/z) 134 ([M-C₄H₈NO]⁺)Loss of the morpholine ring, confirming its presence as a substituent.[6]

This fragmentation pattern provides a structural fingerprint. The observation of these specific losses lends significant weight to the proposed structure, as they are characteristic of the expected functional groups and their connectivity.[7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is an exceptionally rapid and non-destructive technique for identifying the functional groups present in a molecule. While it doesn't provide a connectivity map like NMR, it serves as an essential cross-check. For our target molecule, we expect to see clear absorptions for the amine (N-H), the conjugated ketone (C=O), the aromatic ring (C=C and C-H), and the ether linkage within the morpholine ring (C-O-C). The absence of any of these key signals would immediately invalidate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation for this compound

Wavenumber (cm⁻¹) Expected Intensity Vibrational Mode Structural Assignment
3450–3300Medium, Sharp (doublet)N-H StretchPrimary Amine (-NH₂)[9][10]
3100–3000Medium to WeakC-H StretchAromatic C-H[11]
2960–2850MediumC-H StretchAliphatic C-H (Morpholine & Methyl)[12]
~1665Strong, SharpC=O StretchConjugated Aryl Ketone[5]
1600–1450Medium to StrongC=C StretchAromatic Ring[11]
1250–1050StrongC-O-C StretchEther linkage in Morpholine ring

Causality in Interpretation: The position of the carbonyl (C=O) stretch is particularly informative. A typical aliphatic ketone absorbs around 1715 cm⁻¹.[11] The observed shift to a lower frequency (~1665 cm⁻¹) is a direct consequence of conjugation with the phenyl ring, which delocalizes the pi electrons and weakens the C=O double bond. This single peak provides powerful evidence for the aryl ketone motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[13] ¹H NMR reveals the number and environment of all hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton.[14] By analyzing chemical shifts, integration (for ¹H), and coupling patterns, we can piece together the entire molecular puzzle, confirming the substitution pattern on the aromatic ring and the integrity of the morpholine and acetyl groups.

Experimental Protocol: High-Field NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation for this compound

The combination of different spectroscopic data provides a robust confirmation of the molecular structure.

G cluster_molecule This compound cluster_data Confirming Evidence from Orthogonal Techniques img IR IR Spec C=O\n(Aryl Ketone)\n~1665 cm⁻¹ C=O (Aryl Ketone) ~1665 cm⁻¹ IR->C=O\n(Aryl Ketone)\n~1665 cm⁻¹ confirms N-H\n(Primary Amine)\n~3400 cm⁻¹ N-H (Primary Amine) ~3400 cm⁻¹ IR->N-H\n(Primary Amine)\n~3400 cm⁻¹ confirms MS Mass Spec Molecular Formula\n(C₁₂H₁₆N₂O₂)\nHRMS: 220.1212 Molecular Formula (C₁₂H₁₆N₂O₂) HRMS: 220.1212 MS->Molecular Formula\n(C₁₂H₁₆N₂O₂)\nHRMS: 220.1212 confirms H_NMR ¹H NMR Aromatic Protons\n(3H, specific pattern)\n~6.5-7.5 ppm Aromatic Protons (3H, specific pattern) ~6.5-7.5 ppm H_NMR->Aromatic Protons\n(3H, specific pattern)\n~6.5-7.5 ppm maps Morpholine Protons\n(8H, two distinct signals)\n~3.0 & 3.8 ppm Morpholine Protons (8H, two distinct signals) ~3.0 & 3.8 ppm H_NMR->Morpholine Protons\n(8H, two distinct signals)\n~3.0 & 3.8 ppm maps Acetyl Protons\n(3H, singlet)\n~2.5 ppm Acetyl Protons (3H, singlet) ~2.5 ppm H_NMR->Acetyl Protons\n(3H, singlet)\n~2.5 ppm maps C_NMR ¹³C NMR Carbonyl Carbon\n(1 C)\n~197 ppm Carbonyl Carbon (1 C) ~197 ppm C_NMR->Carbonyl Carbon\n(1 C)\n~197 ppm confirms Total Carbons\n(12 distinct signals) Total Carbons (12 distinct signals) C_NMR->Total Carbons\n(12 distinct signals) confirms

Caption: Correlation of spectroscopic data to structural features.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.4d1HAromatic HDeshielded by adjacent C=O group.[15]
~7.2dd1HAromatic HCoupled to two other aromatic protons.
~6.8d1HAromatic HShielded by electron-donating groups.
~4.5br s2H-NH₂Broad signal due to quadripolar relaxation and exchange.
~3.8t4H-O-CH₂- (Morpholine)Protons adjacent to the oxygen are more deshielded.
~3.0t4H-N-CH₂- (Morpholine)Protons adjacent to the nitrogen.
~2.5s3H-C(=O)CH₃Singlet, deshielded by the carbonyl group.[16]

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Assignment Rationale
~197C=OKetone carbonyl carbon, highly deshielded.[16]
150-1106 Aromatic CarbonsComplex region, positions influenced by N, C=O, and morpholine substituents.
~67-O-CH₂- (Morpholine)Aliphatic carbon attached to oxygen.
~50-N-CH₂- (Morpholine)Aliphatic carbon attached to nitrogen.
~26-CH₃Acetyl methyl carbon.

Conclusion: The Power of a Unified Approach

The structural confirmation of a this compound derivative, or any novel compound, is not achieved by a single measurement. It is the culmination of a logical, multi-faceted investigation where each technique provides a piece of the puzzle. Mass spectrometry confirms the formula, IR spectroscopy validates the functional groups, and NMR spectroscopy meticulously assembles the atomic framework. Only when the data from these orthogonal techniques are in complete agreement can we declare the structure confirmed with the high degree of certainty required for progression in a research and development pipeline. This systematic, self-validating workflow ensures the scientific integrity of the data and the ultimate success of the drug development program.

References

  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen.
  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. ILT.
  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques.
  • Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism. Wisdomlib.
  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • Unknown Author. (2024). Analytical Techniques in Pharmaceutical Analysis. Elixir.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Intertek. (n.d.).
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Unknown Author. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Oregon State University. (2020). CH 336: Ketone Spectroscopy.
  • LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • OpenOChem Learn. (n.d.). Ketones. OpenOChem Learn.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Modgraph. (2003). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
  • Chem-Impex. (n.d.). 1-[3-Amino-4-(methylamino)phenyl]ethanone. Chem-Impex.

Sources

A Comparative Guide to the Synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Amino-4-morpholinophenyl)-1-ethanone is a key building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a substituted acetophenone core with both an amino and a morpholino group, makes it a valuable intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, advantages, and limitations. The routes discussed are:

  • Route 1: Nucleophilic Aromatic Substitution followed by Nitro Group Reduction

  • Route 2: Nitration of a Precursor followed by Reduction

  • Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution and Subsequent Reduction

This two-step approach is a classical and often reliable method for the synthesis of the target molecule. It commences with a nucleophilic aromatic substitution (SNA) reaction, where the fluorine atom of 4-fluoro-3-nitroacetophenone is displaced by morpholine. The resulting nitro-intermediate is then reduced to the desired primary amine.

Workflow Diagram

Route_1_Workflow Start 4-Fluoro-3-nitroacetophenone + Morpholine SNAr Nucleophilic Aromatic Substitution (SNA) Start->SNAr Intermediate 1-(4-Morpholino-3-nitrophenyl)ethanone SNAr->Intermediate Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Morpholino-3-nitrophenyl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitroacetophenone (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add morpholine (1.2-1.5 eq.) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1-(4-Morpholino-3-nitrophenyl)ethanone

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: In a hydrogenation vessel, dissolve 1-(4-morpholino-3-nitrophenyl)ethanone (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

    • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

  • Method B: Chemical Reduction with Tin(II) Chloride [1]

    • Reaction Setup: In a round-bottom flask, dissolve 1-(4-morpholino-3-nitrophenyl)ethanone (1.0 eq.) in ethanol.

    • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution, followed by concentrated hydrochloric acid.

    • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours.

    • Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Scientific Rationale and Discussion

The success of the initial SNA reaction is driven by the electron-withdrawing nature of the nitro and acetyl groups, which activate the aromatic ring towards nucleophilic attack by morpholine. The choice of a polar aprotic solvent like DMSO or DMF facilitates the reaction by solvating the potassium carbonate and increasing the nucleophilicity of the morpholine.

For the reduction step, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product isolation.[2] However, the catalyst can be sensitive to impurities. Chemical reduction with SnCl₂ is a robust alternative, though it requires a stoichiometric amount of the reducing agent and a more involved work-up procedure to remove the tin salts.[1]

Route 2: Electrophilic Nitration and Subsequent Reduction

This route begins with the commercially available 1-(4-morpholinophenyl)ethanone and introduces the nitro group via electrophilic aromatic substitution before the final reduction. The key challenge in this approach is controlling the regioselectivity of the nitration step.

Workflow Diagram

Route_2_Workflow Start 1-(4-Morpholinophenyl)ethanone Nitration Electrophilic Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 1-(4-Morpholino-3-nitrophenyl)ethanone + Isomers Nitration->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocol

Step 1: Nitration of 1-(4-Morpholinophenyl)ethanone

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully add 1-(4-morpholinophenyl)ethanone (1.0 eq.) to concentrated sulfuric acid.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Reaction Conditions: Slowly add the nitrating mixture to the solution of the starting material while maintaining a low temperature (0-5 °C). Stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with cold water until neutral, and dried. This will likely yield a mixture of isomers.

  • Purification: Separation of the desired 3-nitro isomer from other regioisomers (such as the 2-nitro isomer) would require careful chromatographic purification.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group can be carried out using either catalytic hydrogenation or chemical reduction as described in Route 1.

Scientific Rationale and Discussion

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the aromatic ring. The morpholino group is a strongly activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom. Conversely, the acetyl group is a deactivating, meta-director. In this case, the powerful activating effect of the morpholino group is expected to dominate, directing the incoming nitro group to the positions ortho to it (positions 3 and 5). However, steric hindrance from the morpholino group may favor substitution at the 3-position. A detailed study of the regioselectivity of this specific nitration is necessary to determine the viability of this route.[3][4] The formation of multiple isomers would necessitate a challenging purification step, potentially lowering the overall yield of the desired product.

Route 3: Buchwald-Hartwig Amination

This modern synthetic approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between morpholine and a suitable halogenated precursor. This method offers the potential for high efficiency and functional group tolerance.[5][6]

Workflow Diagram

Route_3_Workflow Start 1-(3-Amino-4-chlorophenyl)ethanone + Morpholine Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Start->Buchwald_Hartwig Product This compound Buchwald_Hartwig->Product

Caption: Synthetic workflow for Route 3.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(3-amino-4-chlorophenyl)ethanone (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%).

  • Addition of Reagents: Add morpholine (1.2-1.5 eq.) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.), to the flask.

  • Solvent and Conditions: Add a dry, deoxygenated solvent, typically toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Scientific Rationale and Discussion

The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds.[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. While this method can be highly effective, the cost of the palladium catalyst and ligands, as well as the need for strictly anhydrous and anaerobic conditions, are important considerations for large-scale synthesis.

Comparative Analysis

FeatureRoute 1: SNA & ReductionRoute 2: Nitration & ReductionRoute 3: Buchwald-Hartwig Amination
Starting Materials 4-Fluoro-3-nitroacetophenone, Morpholine1-(4-Morpholinophenyl)ethanone1-(3-Amino-4-chlorophenyl)ethanone, Morpholine
Number of Steps 221
Key Challenges Handling of nitro compounds, potential for catalyst poisoning in hydrogenation.Poor and difficult to control regioselectivity of nitration, leading to isomeric mixtures and difficult purification.Air- and moisture-sensitive reagents and catalysts, cost of palladium and ligands.
Potential Yield Moderate to HighLow to Moderate (due to isomer formation)Potentially High
Scalability Generally good, with established procedures for both steps.Poor, due to purification challenges.Can be challenging due to the cost and sensitivity of reagents.
Green Chemistry Use of stoichiometric reducing agents in the chemical reduction method generates significant waste.Use of strong acids in nitration, potential for multiple isomers reduces atom economy.Use of a precious metal catalyst.

Conclusion and Recommendations

For laboratory-scale synthesis and initial drug discovery efforts, Route 1 (Nucleophilic Aromatic Substitution and Reduction) offers a reliable and predictable pathway to this compound. The starting materials are commercially available, and the reactions involved are well-established in organic synthesis. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and the desired scale of the reaction.

Route 2 (Nitration and Reduction) is the least favorable of the three options due to the significant challenge of controlling the regioselectivity of the nitration step. The likely formation of a mixture of isomers would necessitate a difficult and costly purification, making this route inefficient.

Route 3 (Buchwald-Hartwig Amination) represents a modern and potentially highly efficient one-step approach. For research groups with expertise in organometallic catalysis, this method could provide a rapid and high-yielding synthesis. However, for larger-scale production, the cost and sensitivity of the catalytic system may be prohibitive.

Ultimately, the choice of synthetic route will be dictated by a combination of factors including the scale of the synthesis, the available resources and expertise, and the cost considerations. For most applications, Route 1 provides the most practical and balanced approach.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. [Link]

  • Google Patents.
  • Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • Google Patents. WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]

  • Reddit. Using tin(II) chloride to reduce carbonyl to alkane. [Link]

  • CORE. SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. [Link]

  • Liljenberg, M., Stenlid, J. & Brinck, T. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. J Mol Model24 , 10 (2018). [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Org. Lett.2005 , 7, 15, 3279–3282. [Link]

  • MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. [Link]

  • SpectraBase. 2-(3-Fluorophenyl)-1-(4-morpholinyl)ethanone. [Link]

  • Sajiki, H. et al. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Org. Lett.2006 , 8, 15, 3279–3281. [Link]

  • RSC Publishing. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. [Link]

  • ResearchGate. One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. [Link]

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

Sources

assessing the reactivity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone vs similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

In the landscape of medicinal chemistry and drug development, the reactivity of a molecule is a cornerstone of its potential therapeutic efficacy and safety profile. 1-(3-Amino-4-morpholinophenyl)-1-ethanone is a compound of significant interest, embodying a trifecta of functional groups—an aromatic amine, a morpholine ring, and an acetophenone moiety—that collectively dictate its chemical behavior. This guide provides an in-depth, objective analysis of the reactivity of this compound, juxtaposed with structurally similar molecules. By elucidating the interplay of its functional groups, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in both biological and synthetic contexts. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and target affinity.[1][2][3][4]

Structural and Electronic Profile of this compound

The reactivity of this compound is a direct consequence of its molecular architecture. The key functional groups and their electronic contributions are as follows:

  • Primary Aromatic Amine (-NH2): This group is a potent electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[5] This heightened electron density renders the ring highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom also imparts nucleophilic character to the amine itself.

  • Morpholine Ring: The nitrogen atom within the morpholine ring is a secondary amine, but its basicity and nucleophilicity are tempered by the electron-withdrawing inductive effect of the ring's oxygen atom.[6] Despite this, the morpholine nitrogen can still participate in nucleophilic reactions. The morpholine moiety is frequently employed in drug design to improve pharmacokinetic properties.[2][3][4]

  • Acetophenone Moiety (-C(O)CH3): The acetyl group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. It also provides a reactive carbonyl group that can undergo various nucleophilic additions and condensation reactions.[7]

The interplay of these groups—the activating amino and morpholino groups and the deactivating acetyl group—creates a nuanced reactivity profile. The strong activating effect of the amino group generally dominates, making the positions ortho and para to it the most reactive in electrophilic aromatic substitutions.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with a series of structurally related compounds. This comparative approach allows for a deeper understanding of how subtle structural modifications can lead to significant changes in chemical behavior.

Comparator Compounds:

  • Compound A: 3-Aminoacetophenone: The parent compound lacking the morpholine substituent.

  • Compound B: 4-Morpholinoacetophenone: An analog missing the primary amino group.

  • Compound C: Acetanilide Analogue of the Target Molecule: The N-acetylated form of the target compound.

  • Compound D: 3-Amino-4-bromoacetophenone: An analog with an electron-withdrawing bromo group instead of the morpholino group.

Electrophilic Aromatic Substitution

The susceptibility of the aromatic ring to attack by electrophiles is a critical aspect of its reactivity.

CompoundKey SubstituentsPredicted Reactivity towards EASRationale
This compound -NH2 (activating), -Morpholino (activating), -C(O)CH3 (deactivating)Very HighThe combined electron-donating effects of the amino and morpholino groups strongly activate the ring, overriding the deactivating effect of the acetyl group. Polysubstitution is likely.[5]
Compound A: 3-Aminoacetophenone -NH2 (activating), -C(O)CH3 (deactivating)HighThe amino group strongly activates the ring, making it more reactive than benzene.[8]
Compound B: 4-Morpholinoacetophenone -Morpholino (activating), -C(O)CH3 (deactivating)ModerateThe morpholino group is activating, but less so than a primary amino group due to the inductive effect of the oxygen.[6][9]
Compound C: Acetanilide Analogue -NHC(O)CH3 (activating, but less than -NH2)ModerateThe lone pair on the nitrogen is delocalized into the carbonyl, reducing its activating potential compared to a free amino group.[5]
Compound D: 3-Amino-4-bromoacetophenone -NH2 (activating), -Br (deactivating), -C(O)CH3 (deactivating)LowThe presence of two deactivating groups significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack.
Nucleophilicity of the Amino Group

The reactivity of the primary amino group as a nucleophile is crucial for many synthetic transformations.

CompoundPredicted Nucleophilicity of -NH2Rationale
This compound HighThe morpholino group at the para position is electron-donating, increasing the electron density on the amino nitrogen.
Compound A: 3-Aminoacetophenone ModerateThe acetyl group at the meta position has a weaker electron-withdrawing effect on the amino group compared to a para-acetyl group.[8][10]
Compound D: 3-Amino-4-bromoacetophenone LowThe bromo group at the para position is electron-withdrawing, decreasing the electron density on the amino nitrogen and thus its nucleophilicity.
Metabolic Stability

In a drug development context, understanding a compound's susceptibility to metabolism is paramount. Aromatic amines and morpholine rings are known sites of metabolic activity.

  • N-Oxidation: The primary aromatic amine is a potential site for N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[11]

  • Morpholine Ring Oxidation: The morpholine ring can also undergo oxidation, potentially leading to ring-opening.[1] However, the incorporation of a morpholine ring can sometimes enhance metabolic stability compared to other amines.[2][3]

Predicting the precise metabolic fate requires experimental validation, but the presence of both an aromatic amine and a morpholine ring suggests that metabolic studies should be a priority in the development of any drug candidate based on this scaffold.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, a series of well-defined experiments are necessary. Below are protocols for assessing two key aspects of the molecule's reactivity.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to phase I metabolism.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Prepare a microsomal reaction mixture by suspending the liver microsomes in phosphate buffer.

  • Add the test compound to the microsomal mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t1/2) and intrinsic clearance.

Rationale for Experimental Choices:

  • Liver Microsomes: These are a subcellular fraction containing a high concentration of cytochrome P450 enzymes, the primary drivers of phase I metabolism.[12]

  • NADPH Regenerating System: NADPH is a required cofactor for P450-mediated reactions. A regenerating system ensures its continuous supply.

  • LC-MS/MS: This analytical technique provides the sensitivity and selectivity required to accurately quantify the test compound in a complex biological matrix.

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Competitive Acylation for Assessing Nucleophilicity

This experiment compares the nucleophilicity of the primary amino group of the target molecule against a reference compound.

Objective: To determine the relative rate of acylation of this compound compared to a standard aniline.

Materials:

  • This compound

  • A reference aniline (e.g., 4-methoxyaniline)

  • An acylating agent (e.g., acetic anhydride)

  • A non-nucleophilic base (e.g., pyridine)

  • A suitable solvent (e.g., dichloromethane)

  • Internal standard for GC or HPLC analysis

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and the reference aniline in the solvent.

  • Add the non-nucleophilic base.

  • Slowly add a sub-stoichiometric amount of the acylating agent (e.g., 0.1 equivalents) while stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 10 minutes).

  • Quench the reaction with water.

  • Extract the organic components and analyze the product ratio by GC or HPLC.

  • The ratio of the acylated products will reflect the relative nucleophilicity of the two amines.

Rationale for Experimental Choices:

  • Competitive Reaction: This design allows for a direct comparison of reactivity under identical conditions, minimizing the impact of variations in reaction parameters.

  • Sub-stoichiometric Acylating Agent: This ensures that the amines are competing for a limited amount of the electrophile, making the product ratio a sensitive measure of their relative reactivity.

experimental_workflow_2 start Start dissolve Dissolve Equimolar Amines and Base in Solvent start->dissolve add_acyl Add Sub-stoichiometric Acylating Agent dissolve->add_acyl react React for 10 minutes add_acyl->react quench Quench with Water react->quench extract Extract Organic Layer quench->extract analyze Analyze Product Ratio by GC/HPLC extract->analyze end End analyze->end

Caption: Workflow for the competitive acylation experiment.

Conclusion

This compound is a highly reactive molecule, primarily due to the potent activating effects of its primary amino group, further enhanced by the morpholino substituent. Its aromatic ring is primed for electrophilic substitution, and its amino group is a strong nucleophile. This high reactivity can be both an asset in chemical synthesis and a liability in a physiological setting, potentially leading to rapid metabolism or off-target reactions.

For drug development professionals, a thorough understanding of this reactivity profile is essential. The provided experimental protocols offer a starting point for empirical validation. By strategically modifying the molecule, for instance, by acetylating the amino group, its reactivity can be modulated to achieve a more desirable balance of activity and stability. This guide serves as a foundational resource for making informed decisions in the design and development of novel therapeutics based on this promising chemical scaffold.

References

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (2026). ResearchGate.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate.
  • General reaction of acetophenones with benzaldehyde and some anilines. (n.d.). ResearchGate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. (n.d.). ResearchGate.
  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf.
  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF. (n.d.). ResearchGate.
  • Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. (2016). PubMed Central.
  • Morpholine. (n.d.). Wikipedia.
  • 24.8: Reactions of Arylamines. (2024). Chemistry LibreTexts.
  • 3'-Aminoacetophenone | C8H9NO | CID 7417. (n.d.). PubChem.
  • 4'-Morpholinoacetophenone 99 39910-98-0. (n.d.). Sigma-Aldrich.
  • 3-Amino-4-bromoacetophenone 97 37148-51-9. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). (n.d.). Cheméo.
  • Hemoglobin binding of aromatic amines: molecular dosimetry and quantitative structure-activity relationships for N-oxidation. (n.d.). PMC - NIH.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery extends beyond the synthesis and application of a novel compound; it culminates in the responsible management of its lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS No. 885463-23-6), a compound characterized by its aromatic amine and morpholine moieties. Adherence to these protocols is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

This compound is a solid organic compound.[1] While a specific, detailed safety data sheet (SDS) for this exact molecule is not universally available, its constituent functional groups—an aromatic amine and a morpholine ring—provide a strong basis for predicting its hazard profile and dictating its disposal requirements.

  • Aromatic Amines: This class of compounds is often associated with potential toxicity and, in some cases, carcinogenicity.[2] They are generally classified as hazardous materials requiring disposal through licensed waste management services.

  • Morpholine Derivatives: Morpholine itself is a versatile chemical, and while some derivatives are biodegradable under controlled conditions, they can also pose environmental risks if not handled properly.[3] The German Water Hazard Class (WGK) for the target compound is 3, signifying it is highly hazardous to water.[1]

Given these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.[4]

Core Principles of Disposal: A Self-Validating System

The following procedures are designed to create a closed-loop system of safety, ensuring that from the moment the compound is designated as waste to its final disposition, all risks are mitigated.

Table 1: Hazard & Handling Summary
PropertyImplication for Disposal
Physical Form Solid[1]
Structural Alerts Aromatic Amine, Morpholine
Water Hazard Class WGK 3 (Highly hazardous to water)[1]
Likely Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Containerization
  • Immediate Segregation: At the point of generation, immediately segregate waste containing this compound from all other laboratory waste streams (e.g., non-hazardous solid waste, sharps, biological waste). This prevents unintentional and potentially dangerous chemical reactions.[2]

  • Container Selection:

    • Solid Waste: For pure compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, use a dedicated, robust, and clearly labeled hazardous waste container. The container must be compatible with aromatic amines.

    • Liquid Waste: For solutions containing the compound, use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with the solvent used.

  • Labeling: This is a critical step. The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any associated hazard symbols (e.g., irritant, environmentally hazardous).

Step 2: On-Site Storage
  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[2] This should ideally be a satellite accumulation area within the laboratory.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents and acids, to prevent any exothermic or violent reactions.

  • Secondary Containment: For liquid waste, always use secondary containment (e.g., a chemical-resistant tray or tub) to mitigate the impact of any potential leaks or spills.

Step 3: Arranging for Professional Disposal
  • Contact EHS: The primary and most crucial step for final disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4][5] They are equipped to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Provide Documentation: Be prepared to provide the EHS or waste disposal company with a detailed inventory of the waste container's contents.

  • Disposal Method: The most common and recommended disposal method for aromatic amine waste is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[5]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated Segregate Segregate from other waste streams Start->Segregate NoSink Do NOT dispose down sink or in trash Start->NoSink Label Label container: 'Hazardous Waste' & full chemical name Segregate->Label Store Store in designated, ventilated area with secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) or licensed disposal company Store->EHS Incineration Professional Disposal: High-Temperature Incineration EHS->Incineration

Caption: Decision workflow for proper disposal.

Management of Spills and Contaminated Materials

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Personal Protection: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then place it in the waste container.[5]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Contaminated PPE: All disposable PPE used during handling and cleanup must be placed in the solid hazardous waste container.

Decontamination of Empty Containers

Empty containers that once held this compound must be managed carefully.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The first rinse, and ideally all subsequent rinses, must be collected and disposed of as liquid hazardous waste.

  • Deface Label: Completely remove or obliterate the original chemical label.

  • Final Disposal: Once triple-rinsed and the label is removed, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to consult your institution's specific policies.

By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • Morpholine (HSG 92, 1995). Source: Inchem.org. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Source: SKC Inc. [Link]

  • Morpholine - North Metal and Chemical Company. Source: North Metal and Chemical Company. [Link]

  • Amine Disposal For Businesses - Collect and Recycle. Source: Collect and Recycle. [Link]

  • Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. [Link]

Sources

Navigating the Safe Handling of 1-(3-Amino-4-morpholinophenyl)-1-ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS 879080-24-3), a compound often utilized in early-stage discovery research.[1] By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in the laboratory.

Understanding the Hazard Landscape

This compound is a solid, powdered organic compound. While comprehensive toxicological data for this specific molecule is not widely published, the known hazards associated with structurally similar aromatic amines necessitate a cautious and well-documented approach to its handling. The primary risks include irritation to the skin, eyes, and respiratory system, with potential for harm if inhaled or swallowed. Many aromatic amines are readily absorbed through the skin and can pose long-term health risks, including carcinogenicity and mutagenicity. Therefore, treating this compound with a high degree of caution is a cornerstone of responsible laboratory practice.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not reliant on a single piece of equipment, but rather a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (your laboratory's specific safety protocols), and finally, the crucial barrier of Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Whenever possible, handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[2][3][4] This is especially critical during weighing procedures, which can aerosolize fine particles, leading to an inhalation hazard. For highly potent compounds, automated powder dispensing systems within a ventilated enclosure can offer a superior level of containment and user safety.[2][3][4]

Personal Protective Equipment (PPE): Your Essential Toolkit

The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum PPE RequirementRecommended Best Practice
Pre-handling and Area Preparation - Safety glasses- Nitrile gloves- Lab coat- Safety glasses with side shields- Double-gloving with nitrile gloves- Disposable lab coat over personal clothing
Weighing and Aliquoting (Solid) - Safety glasses- Nitrile gloves- Lab coat- N95 respirator- Chemical splash goggles- Double-gloving with nitrile gloves- Disposable lab coat- N95 or higher particulate respirator
Solution Preparation and Transfers - Safety glasses- Nitrile gloves- Lab coat- Chemical splash goggles- Nitrile gloves- Lab coat
Post-handling and Decontamination - Safety glasses- Nitrile gloves- Lab coat- Safety glasses with side shields- Nitrile gloves- Lab coat
Hand Protection: The Critical Barrier

Given that many aromatic amines can be absorbed dermally, appropriate glove selection is non-negotiable. Nitrile gloves are a recommended choice for handling aromatic amines, offering good resistance to a range of chemicals.[5] However, it is crucial to remember that no glove material offers indefinite protection. Always inspect gloves for signs of degradation or perforation before and during use. For extended operations or when handling larger quantities, consider double-gloving.

Eye and Face Protection: Shielding from Splashes and Dust

At a minimum, safety glasses with side shields should be worn for all procedures. When there is a significant risk of splashing or aerosol generation, such as during solution preparation or when handling larger quantities of the powder, chemical splash goggles provide a more complete seal around the eyes.

Respiratory Protection: Guarding Against Inhalation

The powdered nature of this compound presents a significant inhalation risk. For any task that may generate dust, such as weighing or transferring the solid, a NIOSH-approved N95 particulate respirator is the minimum requirement.[6] For operations with a higher potential for aerosolization or in poorly ventilated areas, a higher level of respiratory protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), should be considered based on a thorough risk assessment.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Identify Task: Handling this compound weighing Weighing/Transfer (Solid) start->weighing solution Solution Prep/ Liquid Transfer start->solution weighing_ppe Minimum PPE: - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->weighing_ppe solution_ppe Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat solution->solution_ppe solid_waste Solid Waste (Contaminated PPE, weigh boats) weighing_ppe->solid_waste liquid_waste Liquid Waste (Unused solutions) solution_ppe->liquid_waste solid_disposal Dispose in Labeled Hazardous Solid Waste Container solid_waste->solid_disposal liquid_disposal Dispose in Labeled Hazardous Liquid Waste Container (Aromatic Amines) liquid_waste->liquid_disposal

Step-by-Step Operational Protocol: Weighing and Solution Preparation

This protocol provides a framework for the safe handling of this compound. Always adapt these steps to your specific laboratory conditions and consult your institution's safety guidelines.

Preparation:

  • Designate a Workspace: Demarcate an area for handling the compound, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, before introducing the compound.

  • Don PPE: Put on all required PPE as outlined in the table above for "Weighing and Aliquoting."

Weighing (Tare Method):

  • Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare to zero.

  • Move the container into the chemical fume hood.

  • Carefully add the powdered this compound to the container using a dedicated spatula.

  • Securely close the container.

  • Wipe the exterior of the container with a damp cloth to remove any residual powder.

  • Return the closed container to the balance to obtain the final weight.

Solution Preparation:

  • In the chemical fume hood, uncap the vial containing the weighed powder.

  • Using a calibrated pipette, add the desired solvent to the vial.

  • Recap the vial and mix gently until the solid is fully dissolved.

Cleanup:

  • Wipe down all surfaces in the designated work area with an appropriate solvent.

  • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) in a designated hazardous solid waste container.

Emergency Procedures: Be Prepared

Spills:

  • Minor Spill: For a small spill of the solid, gently cover with an absorbent material. Wearing appropriate PPE, carefully collect the material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for hazardous liquid waste, specifically labeled for aromatic amine compounds.[6]

  • Empty Containers: "Empty" containers that held the solid compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Never dispose of this compound or its solutions down the drain. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures, as regulations can vary.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.

References

  • Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology.
  • Automated Weighing of Potent Compounds. Mettler Toledo.
  • Peer-reviewed Effective and Efficient Weighing of Potent Compounds.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • Toxic Powder Weighing. Weill Cornell Medicine Environmental Health and Safety.
  • Classification of Wastes and Their Disposal. University of Massachusetts Lowell.
  • Waste Classific
  • SDS 2001 - Aromatic Amine DECONtamin
  • Classification of special labor
  • This compound. Santa Cruz Biotechnology.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Chemical Waste. Environmental Health & Safety, University of Colorado Boulder.
  • 1-(3-AMINO-PYRIDIN-4-YL)
  • This compound. Santa Cruz Biotechnology (Chinese).
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.
  • CAS NO. 217489-78-6 | 1-(3-Amino-4-morpholinophenyl)ethanone. Arctom Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.